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  • Product: D-Lyxose-2-13C
  • CAS: 83379-39-9

Core Science & Biosynthesis

Foundational

D-Lyxose-2-13C: Structural Elucidation, Synthesis, and Pharmacological Applications

Executive Summary D-Lyxose-2-13C is a stable isotope-labeled isotopomer of the rare aldopentose D-lyxose. Distinguished by the enrichment of the Carbon-13 isotope at the C-2 position, this compound serves as a critical p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Lyxose-2-13C is a stable isotope-labeled isotopomer of the rare aldopentose D-lyxose. Distinguished by the enrichment of the Carbon-13 isotope at the C-2 position, this compound serves as a critical probe in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic flux analysis. Unlike its abundant isomer D-xylose, D-lyxose is seldom found free in nature, primarily existing as a component of bacterial glycolipids and specific antibiotics.

For drug development professionals, D-Lyxose-2-13C offers a dual utility: it acts as a precise structural tracer for elucidating the stereochemical pathways of pentose metabolism and serves as a labeled precursor in the synthesis of L-nucleoside analogs—a potent class of antiviral therapeutics. This guide details the physicochemical properties, synthesis methodologies, and experimental applications of this high-value carbohydrate.[1][2]

Chemical Identity & Structural Analysis[3][4]

D-Lyxose is the C-2 epimer of D-xylose. The "2-13C" designation indicates that the carbon atom at position 2 (adjacent to the carbonyl group in the open-chain form) is replaced by the stable 13C isotope. This specific labeling is strategic for NMR studies, as the C-2 position is highly sensitive to anomeric configuration changes (


 vs. 

forms).
Physicochemical Constants[1]
PropertyValue / Description
Chemical Name D-Lyxose-2-13C
CAS Number (Unlabeled) 1114-34-7
CAS Number (Labeled) 83379-39-9
Molecular Formula

C

C

H

O

Molecular Weight ~151.13 g/mol (approx. +1 Da vs unlabeled)
Appearance White hygroscopic crystalline powder
Solubility Highly soluble in water (~50 mg/mL); soluble in methanol
Melting Point 106–115 °C (Unlabeled reference)
Optical Rotation

(c=1, H2O, equilibrium)
Stereochemical Configuration

In solution, D-Lyxose-2-13C undergoes mutarotation, existing in equilibrium between four cyclic forms (pyranoses and furanoses) and a trace amount of the acyclic aldehyde. The C-2 label allows researchers to quantify this equilibrium precisely via


C-NMR without interference from natural abundance background signals.

LyxoseStructure cluster_0 Mutarotation Equilibrium Linear D-Lyxose-2-13C (Acyclic Aldehyde) AlphaPyr α-D-Lyxopyranose (Major Form) Linear->AlphaPyr Cyclization (OH-5) BetaPyr β-D-Lyxopyranose (Minor Form) Linear->BetaPyr Cyclization (OH-5) caption Fig 1. Mutarotation of D-Lyxose-2-13C. The 13C label at C2 tracks the anomeric ratio. AlphaPyr->Linear BetaPyr->Linear

Spectroscopic Signature: The "2-13C" Advantage

The primary value of D-Lyxose-2-13C lies in its NMR behavior. In unlabeled sugars, the C-2 signal can be obscured or difficult to assign in complex mixtures. The 99% enrichment at C-2 provides two distinct advantages:

  • Signal Enhancement: The C-2 resonance appears as a massive peak in

    
    C-NMR, typically around 71.5 ppm  (relative to TMS).
    
  • Coupling Constants (

    
    -Coupling): 
    
    • 
      :  The coupling between C-2 and the attached proton (H-2) is large (~145 Hz), allowing for rapid identification of the H-2 signal in HSQC (Heteronuclear Single Quantum Coherence) experiments.
      
    • 
      :  If used in conjunction with 1-13C labeling, C1-C2 coupling can reveal the formation of new bonds during metabolic transformations.
      

Key NMR Shifts (D


O): 
  • 
    -Pyranose C-2:  ~71.5 ppm
    
  • 
    -Pyranose C-2:  ~71.5 ppm (Note: Shifts are very close; distinguishing them often requires high-field instruments or examining H-1 coupling).
    
  • Anomeric C-1: ~95.5 ppm (

    
    ) / 95.9 ppm (
    
    
    
    ).[3]

Synthesis Protocol: Molybdate-Catalyzed Epimerization[8]

The most robust and atom-economical method for synthesizing D-Lyxose-2-13C is the molybdate-catalyzed epimerization of D-Xylose-2-13C. This reaction exploits the specific ability of molybdate ions to invert the stereochemistry at C-2 of aldoses.[4]

Reaction Mechanism

Molybdate ions form a bidentate complex with the hydroxyl groups at C-1 and C-2 (and C-3) of the xylose molecule. This complex stabilizes the transition state, allowing the carbon skeleton to rearrange and invert the configuration at C-2, converting Xylose (hydroxyls at C2/C3 trans) to Lyxose (hydroxyls at C2/C3 cis).

Step-by-Step Protocol

Materials:

  • Precursor: D-Xylose-2-13C (99% enrichment).

  • Catalyst: Ammonium Molybdate [(NH

    
    )
    
    
    
    Mo
    
    
    O
    
    
    ].
  • Solvent: Deionized Water.[4]

  • Purification: Dowex 50W (H+ form) resin.

Workflow:

  • Dissolution: Dissolve D-Xylose-2-13C (1.0 eq) in water to a 10% w/v concentration.

  • Catalysis: Add Ammonium Molybdate (0.5% w/w relative to sugar).

  • Incubation: Heat the solution to 90°C for 4–6 hours.

    • Checkpoint: Monitor reaction via HPLC or

      
      C-NMR. Equilibrium typically reaches ~30:70 (Lyxose:Xylose).
      
  • Deionization: Pass the reaction mixture through a column of Dowex 50W (H+) and then Dowex 1 (OH-) to remove molybdate ions.

  • Fractionation: Separate D-Lyxose from unreacted D-Xylose using cation-exchange chromatography (Ca

    
     form resin) with water as the eluent.
    
  • Crystallization: Concentrate the lyxose-rich fractions and crystallize from ethanol/water.

SynthesisWorkflow Start Start: D-Xylose-2-13C Reaction Epimerization (Ammonium Molybdate, 90°C) Start->Reaction Equilibrium Equilibrium Mixture (Xylose : Lyxose ~ 70:30) Reaction->Equilibrium Purification Chromatographic Separation (Cation Exchange Ca2+) Equilibrium->Purification Product Final Product: D-Lyxose-2-13C Purification->Product caption Fig 2. Synthesis of D-Lyxose-2-13C via C-2 Epimerization.

Applications in Research & Drug Development[1][2][9][10][11]

Metabolic Flux Analysis (MFA)

D-Lyxose is metabolized by specific bacterial isomerases (e.g., D-lyxose isomerase) into D-xylulose, entering the Pentose Phosphate Pathway (PPP). By using D-Lyxose-2-13C, researchers can trace the carbon fate:

  • Pathway Tracing: The label at C-2 of lyxose becomes C-2 of xylulose.

  • Flux Calculation: Mass spectrometry of downstream metabolites (e.g., Glyceraldehyde-3-phosphate) reveals the ratio of labeled to unlabeled carbon, quantifying the activity of the isomerase pathway versus competing glycolytic routes.

Antiviral Nucleoside Development

L-nucleosides are potent antivirals (e.g., Lamivudine) because they often evade host repair enzymes while inhibiting viral polymerases. D-Lyxose is a key chiral starting material for synthesizing L-ribose and modified L-nucleosides.

  • Mechanism: D-Lyxose can be inverted at C-2 and C-3 to generate L-sugar scaffolds.

  • Validation: Using the 2-13C labeled variant allows medicinal chemists to verify the retention or inversion of stereocenters during complex multi-step glycosylation reactions using NMR, ensuring the final drug candidate has the correct chirality.

Safety, Handling & Stability

While D-Lyxose is non-toxic, the high cost of the isotopic label mandates strict handling protocols to prevent loss or degradation.

  • Hygroscopicity: D-Lyxose is extremely hygroscopic. It will absorb atmospheric moisture, turning from a powder into a sticky syrup.

    • Protocol: Weigh only in a humidity-controlled glove box or desiccated environment.

  • Storage: Store at -20°C in a sealed vial with a desiccant pack.

  • Stability: Stable for >2 years if kept dry and frozen. Avoid strong acids or bases which may catalyze degradation or further epimerization.

References

  • Omicron Biochemicals. (n.d.). D-Lyxose 13C NMR Data. Retrieved from

  • MedChemExpress. (2024). D-Lyxose: Endogenous Metabolite and Drug Intermediate.[5] Retrieved from

  • PubChem. (2025).[6] D-Lyxose Compound Summary (CID 439240).[6] Retrieved from [6]

  • BenchChem. (2025).[4] Synthesis and Purification of D-Mannose-13C-2 (Molybdate Epimerization Protocol). Retrieved from

  • Cambridge Isotope Laboratories. (n.d.). D-Lyxose (2-D, 98%) Product Specifications. Retrieved from

  • GuideChem. (n.d.). D-Lyxose Properties and Safety. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Core Differences and Applications of D-Lyxose-2-¹³C and Unlabeled D-Lyxose

For Researchers, Scientists, and Drug Development Professionals Abstract Stable isotope labeling represents a cornerstone of modern biomedical research, enabling precise tracking and quantification of molecules within co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling represents a cornerstone of modern biomedical research, enabling precise tracking and quantification of molecules within complex biological systems. This guide provides a detailed examination of D-Lyxose, a naturally occurring pentose sugar, and its specifically labeled isotopologue, D-Lyxose-2-¹³C. We will deconstruct the fundamental differences between these two compounds, moving beyond their near-identical chemical reactivity to explore the profound impact of a single neutron on their utility in advanced analytical techniques. This document serves as a technical resource for scientists leveraging isotopic labeling to elucidate metabolic pathways, accelerate drug development, and enhance structural biology studies.

Foundational Concepts: D-Lyxose and the Principle of Isotopic Labeling

Unlabeled D-Lyxose: A Versatile Aldopentose

D-Lyxose is a five-carbon monosaccharide (an aldopentose) with the chemical formula C₅H₁₀O₅.[1][2] While less common in nature than sugars like glucose or ribose, it is found in certain bacterial glycolipids and serves as a valuable chiral building block in synthetic chemistry.[1][3] Its applications range from being a precursor in the synthesis of antiviral nucleoside analogs and anti-tumor agents to its use in studies of carbohydrate metabolism.[4][5][6] Chemically, it behaves as a typical reducing sugar, capable of participating in a wide array of biochemical reactions.[1][7]

Introduction to ¹³C Stable Isotope Labeling

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. Carbon exists primarily as the stable isotope ¹²C. However, about 1.1% of natural carbon is the heavier, stable isotope ¹³C, which contains an additional neutron. Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes like ¹³C do not decay, making them safe for a broad range of applications, including human clinical trials.[8][9]

The core principle of labeling is to create a molecular "tag" that is chemically identical to its unlabeled counterpart but physically distinguishable due to its increased mass.[8] D-Lyxose-2-¹³C is, therefore, a D-Lyxose molecule where the carbon atom at the second position (C-2) has been synthetically replaced with a ¹³C atom.

Core Distinctions: A Comparative Analysis

While D-Lyxose and D-Lyxose-2-¹³C exhibit virtually identical chemical properties and reactivity, the mass difference imparted by the ¹³C label creates distinct physical signatures that are detectable by modern analytical instruments.

Structural and Physicochemical Properties

The primary distinction lies in their molecular weight. The substitution of a single ¹²C atom with a ¹³C atom results in a mass increase of approximately one Dalton. This seemingly minor change is the foundation of its utility as a tracer.

PropertyUnlabeled D-LyxoseD-Lyxose-2-¹³CRationale for Difference
Chemical Formula C₅H₁₀O₅¹³CC₄H₁₀O₅One carbon atom is the ¹³C isotope.[10]
Molecular Weight ~150.13 g/mol ~151.13 g/mol The additional neutron in the ¹³C nucleus increases the mass.[2][3][10]
Chemical Reactivity StandardVirtually IdenticalIsotopic substitution does not alter the electron configuration, hence chemical behavior remains the same.[8]
Biological Activity StandardVirtually IdenticalEnzymes and receptors do not typically distinguish between stable isotopologues.
Analytical Signatures: The Key to Differentiation

The true power of D-Lyxose-2-¹³C is realized through analytical techniques that are sensitive to mass and nuclear properties.

  • Mass Spectrometry (MS): This is the most common technique for differentiating isotopologues. In a mass spectrometer, molecules are ionized and separated based on their mass-to-charge ratio (m/z). D-Lyxose-2-¹³C will appear at an m/z value that is one unit higher than unlabeled D-Lyxose. This clear mass shift allows researchers to unambiguously detect and quantify the labeled molecule, even in a complex mixture containing a high background of the endogenous, unlabeled form.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹²C nucleus has a nuclear spin of 0 and is NMR-inactive. In contrast, the ¹³C nucleus has a nuclear spin of ½, making it NMR-active.[14] Introducing a ¹³C label at a specific position, such as C-2 in D-Lyxose, provides a powerful probe for structural and dynamic studies.[15] It allows for the direct observation of that carbon's environment and its interactions with other atoms, which is invaluable for studying carbohydrate-protein binding and molecular conformation.[15][16]

Caption: Structural and analytical differences.

Field-Proven Applications in Research and Development

The ability to distinguish D-Lyxose-2-¹³C from its unlabeled counterpart unlocks powerful experimental possibilities.

Metabolic Flux Analysis (MFA)

MFA is a critical technique for understanding how cells utilize nutrients and regulate their metabolism.[17] By introducing a ¹³C-labeled substrate like D-Lyxose-2-¹³C into a biological system, researchers can trace the path of the ¹³C atom as it is incorporated into downstream metabolites.[18][19] Analysis by MS or NMR reveals the distribution of the label, providing quantitative insights into the activity of specific metabolic pathways.[17][20] This is indispensable for studying diseases like cancer and diabetes, where metabolic reprogramming is a key feature.[18]

G cluster_workflow Metabolic Tracing Workflow start Introduce D-Lyxose-2-¹³C to Cells incubate Incubate for Defined Time start->incubate quench Quench Metabolism & Extract Metabolites incubate->quench analysis Analyze by LC-MS/MS or NMR quench->analysis data Detect ¹³C Label in Downstream Metabolites analysis->data pathway Map Labeled Metabolites to Pathways data->pathway flux Quantify Metabolic Flux pathway->flux

Caption: A typical metabolic flux analysis workflow.

Pharmacokinetic (ADME) Studies in Drug Development

Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to its development.[21] Incorporating a stable isotope label into a drug candidate or a precursor molecule allows for its precise tracking within an organism.[11][21] When biological samples (e.g., plasma, urine) are analyzed by mass spectrometry, the labeled drug and its metabolites can be easily distinguished from the complex endogenous background, enabling accurate quantification of drug disposition and bioavailability.[11][12]

Gold-Standard Internal Standards for Bioanalysis

Quantitative accuracy in mass spectrometry is often challenged by ion suppression and variations in sample preparation.[12] A stable isotope-labeled (SIL) internal standard is the ideal solution. D-Lyxose-2-¹³C serves as the perfect internal standard for quantifying unlabeled D-Lyxose. It is added to a sample at a known concentration at the beginning of the workflow. Because it is chemically identical to the analyte, it experiences the same extraction inefficiencies and ionization effects. By measuring the ratio of the analyte's signal to the SIL internal standard's signal, a highly accurate and precise quantification can be achieved.[12]

Experimental Protocol: Cell-Based ¹³C Tracing

This protocol provides a generalized workflow for a metabolic tracing experiment using D-Lyxose-2-¹³C in cultured mammalian cells.

Objective: To trace the incorporation of carbon from D-Lyxose into central carbon metabolism.

Materials:

  • Cultured mammalian cells

  • Standard cell culture medium (e.g., DMEM)

  • Culture medium lacking standard glucose, supplemented with D-Lyxose-2-¹³C at a defined concentration (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 80% methanol in water, chilled to -80°C

  • Cell scrapers

  • Centrifuge capable of 4°C operation

  • High-resolution mass spectrometer coupled with liquid chromatography (LC-MS)

Methodology:

  • Cell Seeding: Plate cells in 6-well plates and grow to ~80% confluency in standard culture medium.

  • Tracer Introduction:

    • Aspirate the standard medium from the cells.

    • Wash the cells once with sterile PBS to remove residual medium.

    • Add the pre-warmed medium containing D-Lyxose-2-¹³C. This is Time Zero (T₀).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO₂).

  • Metabolite Quenching and Extraction:

    • At each time point, remove the plates from the incubator and immediately place them on dry ice.

    • Aspirate the labeled medium.

    • Quickly wash the cell monolayer with 1 mL of ice-cold PBS.

    • Immediately add 1 mL of -80°C quenching solution (80% methanol) to the well to arrest all enzymatic activity.

    • Scrape the cells in the quenching solution and transfer the resulting slurry to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell slurry vigorously.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using an appropriate LC-MS method (e.g., HILIC or reversed-phase chromatography coupled to a high-resolution mass spectrometer).

    • The instrument method should be designed to detect the expected masses of downstream metabolites and their corresponding ¹³C-labeled isotopologues (M+1, M+2, etc.).[20][22]

  • Data Analysis:

    • Extract ion chromatograms for both the unlabeled (e.g., M+0) and labeled versions of key metabolites (e.g., lactate, citrate).

    • Calculate the fractional enrichment of ¹³C in each metabolite pool over time to determine the rate and extent of label incorporation.[23][24]

Conclusion

The distinction between D-Lyxose-2-¹³C and unlabeled D-Lyxose is a clear demonstration of the power of stable isotope labeling. While chemically indistinguishable, the mass and nuclear properties of the labeled variant provide an indispensable tool for modern scientific inquiry. From elucidating the intricate web of cellular metabolism to improving the accuracy of drug development pipelines, the strategic application of ¹³C-labeled compounds like D-Lyxose-2-¹³C empowers researchers to ask and answer questions with a level of precision that would otherwise be unattainable.

References

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • Isotopic Labeling Services for Drug Discovery. ResolveMass Laboratories Inc.. [Link]

  • Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. PubMed Central (PMC). [Link]

  • 13C Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

  • Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]

  • Isotopic Labeling of Metabolites in Drug Discovery Applications. Bentham Science. [Link]

  • 13C-Stable Isotope Labeling. University of North Texas Research. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. [Link]

  • Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. PubMed Central (PMC). [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. Vanderbilt University. [Link]

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ACS Publications. [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. carbohydrate-nmr.com. [Link]

  • NMR of all-carbon-13 sugars: an application in development of an analytical method for a novel natural sugar, 1,5-anhydrofructose. PubMed. [Link]

  • Agilent MassHunter Profinder: Solving the Challenge of Isotopologue Extraction for Qualitative Flux Analysis. Agilent. [Link]

  • L-Lyxose-2-13C. Pharmaffiliates. [Link]

  • Rapid 13C NMR hyperpolarization delivered from para-hydrogen enables the low concentration detection and quantification of sugar. RSC Publishing. [Link]

  • Lyxose. Neobiotech. [Link]

  • D-Lyxose. PubChem. [Link]

  • Combining Isotopologue Workflows and Simultaneous Multidimensional Separations to Detect, Identify, and Validate Metabolites in Untargeted Analyses. PubMed Central (PMC). [Link]

  • How Isotopes Are Identified. Metabolic Solutions. [Link]

  • Isotope analysis. Wikipedia. [Link]

  • 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

  • d-lyxose isomerase and its application for functional sugar production. ResearchGate. [Link]

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central (PMC). [Link]

  • D vs L Sugar: Unraveling the Mysteries of D-Lyxose and Its Potential. Oreate AI Blog. [Link]

Sources

Foundational

Biological Role & Industrial Engineering of D-Lyxose Metabolism in Microbial Systems

Executive Summary: The Rare Sugar Paradigm D-Lyxose is a rare pentose sugar that, unlike its ubiquitous isomers D-xylose and D-arabinose, appears infrequently in nature. Its biological significance lies not in its abunda...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rare Sugar Paradigm

D-Lyxose is a rare pentose sugar that, unlike its ubiquitous isomers D-xylose and D-arabinose, appears infrequently in nature. Its biological significance lies not in its abundance, but in its metabolic promiscuity and its high-value potential as a chiral precursor for pharmaceutical synthesis.[1]

In microbial systems, D-lyxose metabolism is often an "accidental" capability, driven by the substrate flexibility of enzymes evolved for other pentoses. For the metabolic engineer, this presents a unique opportunity: by hijacking and optimizing these latent pathways, we can engineer microbial cell factories for the production of next-generation antiviral nucleosides (e.g., L-ribose derivatives) and immunostimulants (e.g.,


-galactosylceramide).

This guide dissects the catabolic machinery of D-lyxose, the enzymology of D-lyxose isomerase (D-LI), and provides validated protocols for interrogating these systems in a research setting.

The Metabolic Core: Catabolism and Pathway Engineering[2]

Native utilization of D-lyxose is rare, observed primarily in specific environmental isolates like Cohnella laevoribosii or Aerobacter aerogenes. In model organisms like Escherichia coli, growth on D-lyxose typically requires adaptive evolution or genetic engineering to unlock latent transport and isomerization capabilities.

The Transport Bottleneck

D-Lyxose does not possess a dedicated phosphotransferase system (PTS) or ABC transporter in most bacteria. Instead, it enters the cell via promiscuous pentose permeases .

  • Mechanism: In E. coli, D-lyxose acts as a non-native substrate for the D-xylose proton symporter (XylE ) or the L-arabinose permease (AraE ).

  • Engineering Insight: Wild-type expression of xylE is often repressed by glucose (Carbon Catabolite Repression) and requires D-xylose for induction. To enable D-lyxose uptake, constitutive expression of xylE or mutations in the repressor xylR (e.g., xylR R121C) are often necessary to derepress the transporter in the absence of D-xylose.

The Isomerase Pathway (The "Lyxose Shunt")

Once intracellular, D-lyxose is funneled into the Pentose Phosphate Pathway (PPP) via a three-step conversion.

  • Isomerization: D-Lyxose Isomerase (D-LI, EC 5.3.1.[2][3][4][5]15) converts the aldose D-lyxose into the ketose D-xylulose.[2][4][6]

    • Note: This reaction is reversible.[4][7] The equilibrium often favors D-lyxose, which is a challenge for catabolism but an advantage for biomanufacturing rare sugars from D-xylulose.

  • Phosphorylation: D-Xylulose is phosphorylated by D-Xylulose Kinase (XylB) to form D-Xylulose-5-Phosphate (X5P).

  • Assimilation: X5P enters the non-oxidative branch of the PPP, fueling biomass and energy production.

Visualization of the Pathway

The following diagram illustrates the engineered catabolic route in a host like E. coli, highlighting the "hijacked" components.

LyxoseMetabolism cluster_regulation Regulatory Constraints Lyxose_Ext D-Lyxose (Extracellular) Lyxose_Int D-Lyxose (Intracellular) Lyxose_Ext->Lyxose_Int  XylE / AraE (Proton Symport) Xylulose D-Xylulose Lyxose_Int->Xylulose  D-Lyxose Isomerase (D-LI) Xylulose5P D-Xylulose-5-P Xylulose->Xylulose5P  Xylulokinase (XylB) + ATP PPP Pentose Phosphate Pathway (PPP) Xylulose5P->PPP  Transketolase/ Transaldolase Biomass Biomass & Energy PPP->Biomass Repression XylR / AraC (Must be derepressed)

Figure 1: The engineered metabolic route for D-Lyxose assimilation in bacterial hosts, utilizing promiscuous transporters and the specific isomerase.

Enzymology: D-Lyxose Isomerase (D-LI)[4][5][9][10][11]

The pivot point of this metabolism is D-Lyxose Isomerase.[2][4] Understanding its structural mechanism is critical for application scientists developing enzyme assays or engineering variants.[8]

Structural Mechanism

D-LI belongs to the rare sugar isomerase superfamily. It typically forms a homodimer or tetramer and utilizes a TIM-barrel fold .[5]

  • Metal Dependence: The active site requires divalent cations, typically Mn²⁺ or Co²⁺ , for hydride shift catalysis.[4] EDTA treatment abolishes activity, a critical control in assay validation.

  • Substrate Promiscuity (The "Izumoring" Effect): D-LI is rarely specific to lyxose alone. It often catalyzes the isomerization of:

    • D-Mannose

      
       D-Fructose
      
    • L-Ribose

      
       L-Ribulose
      This broad specificity makes D-LI a versatile tool for the "Izumoring" strategy—a systematic method to enzymatically produce all 34 rare sugars from common precursors.
      
Key Enzyme Sources
Source OrganismOpt. TempMetal CofactorKey Characteristic
Cohnella laevoribosii50°CMn²⁺High specificity for L-ribose production.
Bacillus licheniformis45°CMn²⁺Acid-tolerant; broad substrate range.[9]
Thermosediminibacter oceani80°CCo²⁺/Mn²⁺Hyperthermostable . Ideal for industrial bioprocessing to prevent contamination.

Experimental Protocol: Self-Validating D-LI Activity Assay

To study D-lyxose metabolism, one must reliably quantify D-LI activity. The following protocol uses the Cysteine-Carbazole Method , which specifically detects ketose sugars (D-xylulose) formed from aldose substrates (D-lyxose).[7][10]

Reagents & Setup
  • Substrate: 100 mM D-Lyxose in 50 mM Tris-HCl (pH 7.5).

  • Cofactor: 10 mM MnCl₂ (Freshly prepared).

  • Stop Solution: 0.1 M HCl.

  • Detection Reagent: 1.5% (w/v) Cysteine-HCl + 0.12% (w/v) Carbazole in 70% H₂SO₄.

  • Control: Heat-inactivated enzyme (95°C for 10 min).

Step-by-Step Methodology
  • Induction: Grow recombinant E. coli (BL21-DE3) carrying the D-LI gene to OD₆₀₀ = 0.6. Induce with 0.5 mM IPTG at 25°C overnight to minimize inclusion bodies.

  • Lysis: Resuspend pellet in Tris-HCl + Lysozyme. Sonicate (40% amplitude, 10s ON/10s OFF) on ice. Clarify by centrifugation (12,000 x g, 20 min).

  • Reaction:

    • Mix 100 µL Crude Extract + 100 µL Substrate + 10 µL MnCl₂.

    • Incubate at Optimum Temp (e.g., 50°C) for 30 minutes.

    • CRITICAL: Terminate reaction immediately with 100 µL 0.1 M HCl.

  • Colorimetric Development:

    • Add 900 µL Cysteine-Carbazole reagent.

    • Incubate at 25°C for 20 minutes.

    • Read Absorbance at 540 nm .

  • Validation: Calculate specific activity (U/mg). One unit (U) is defined as the amount of enzyme producing 1 µmol of D-xylulose per minute.[11]

Experimental Workflow Diagram

ExperimentalWorkflow Start Recombinant E. coli (Induced) Lysis Cell Lysis & Clarification (Centrifugation) Start->Lysis Reaction Enzyme Reaction (Substrate + Mn2+) Lysis->Reaction Stop Terminate Reaction (0.1 M HCl) Reaction->Stop Develop Add Cysteine-Carbazole (Color Development) Stop->Develop Read Spectrophotometry (Abs 540nm) Develop->Read Validation Validation Check: Is Control (Heat-killed) Abs < 0.05? Read->Validation Calculate Activity Calculate Activity Validation->Calculate Activity Yes Troubleshoot Troubleshoot Validation->Troubleshoot No (Background Noise)

Figure 2: Self-validating workflow for high-throughput screening of D-Lyxose Isomerase activity.

Applications in Drug Development[1][12]

The biological role of D-lyxose extends beyond bacterial metabolism into high-value pharmaceutical manufacturing.[1]

L-Ribose Production (Antiviral Precursor)

L-Ribose is a critical intermediate for L-nucleoside analogs (e.g., Clevudine for Hepatitis B).[12] Chemical synthesis is costly and yields toxic byproducts.

  • Bioroute: D-LI can be used to isomerize L-ribulose to L-ribose.[2]

  • Process: An engineered Bacillus strain expressing L-arabinose isomerase (converting L-arabinose

    
     L-ribulose) and D-LI (converting L-ribulose 
    
    
    
    L-ribose) creates a "one-pot" bioconversion from cheap L-arabinose.
Immunostimulants

D-Lyxose is the chiral starting material for the synthesis of


-galactosylceramide  analogs.[1] These glycolipids are potent activators of Natural Killer T (NKT) cells and are currently under investigation as adjuvants for cancer vaccines.

References

  • Cho, E. A., et al. (2007). Characterization of a Novel D-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp.[2] nov. Journal of Bacteriology. Link

  • Kwon, H. J., et al. (2010). Crystal structure of D-lyxose isomerase from Providencia stuartii and its application for the production of D-mannose. Applied and Environmental Microbiology. Link

  • Patel, S. N., et al. (2011). Substrate Specificity of the Bacillus licheniformis Lyxose Isomerase YdaE and Its Application for Bioproduction of Lyxose. Applied and Environmental Microbiology. Link

  • Yu, S., et al. (2016). Characterization of a thermostable D-lyxose isomerase from Thermosediminibacter oceani and its application for D-mannose production. Journal of Molecular Catalysis B: Enzymatic. Link

  • Izumori, K. (2006). Izumoring: A strategy for bioproduction of all rare sugars. Journal of Biotechnology. Link

Sources

Exploratory

Technical Guide: Metabolic Flux Analysis Using D-Lyxose-2-13C Tracers

The following technical guide details the metabolic tracing of D-Lyxose-2-13C. It is structured to support experimental design, execution, and data interpretation for researchers investigating rare sugar metabolism or pe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic tracing of D-Lyxose-2-13C. It is structured to support experimental design, execution, and data interpretation for researchers investigating rare sugar metabolism or pentose phosphate pathway (PPP) fluxes.

Executive Summary

D-Lyxose is a rare aldopentose that does not serve as a primary carbon source for most wild-type organisms.[1] However, its metabolism is of increasing interest in synthetic biology for high-value chemical production and in understanding the catabolic flexibility of the microbiome. This guide focuses on the application of D-Lyxose-2-13C as a specific metabolic tracer. Unlike U-13C tracers which track total carbon assimilation, the C2-positional label specifically elucidates the efficiency of the isomerase/epimerase entry nodes and distinguishes fluxes between the oxidative and non-oxidative branches of the Pentose Phosphate Pathway (PPP).

Part 1: Biochemistry and Tracer Logic

The Metabolic Entry Point

D-Lyxose enters the central carbon metabolism primarily through conversion to D-Xylulose, eventually feeding into the PPP.[2] The specific fate of the C2 carbon depends on the enzymatic route:

  • The Isomerase Route (Primary):

    • Enzyme: D-Lyxose Ketol-isomerase (EC 5.3.1.15).[2][3][4]

    • Reaction: D-Lyxose

      
       D-Xylulose.
      
    • Phosphorylation: D-Xylulose

      
       D-Xylulose-5-Phosphate (X5P).
      
    • C2 Fate: The C2 of Lyxose becomes the C2 (carbonyl) of D-Xylulose and subsequently the C2 of X5P.

  • The "Promiscuous" Route (E. coli mutants):

    • In engineered or mutant strains lacking specific lyxose isomerases, D-Lyxose may be transported via D-Xylose permeases and isomerized by promiscuous D-Mannose isomerases.[5][6] The end product remains D-Xylulose, preserving the C2 label fidelity.

The C2-Label Propagation Logic

The utility of D-Lyxose-2-13C lies in its unique propagation through the non-oxidative PPP. Because D-Lyxose enters as a pentose, it bypasses the oxidative decarboxylation step (G6PDH) where C1 of glucose is typically lost as CO


.
  • Input: D-Xylulose-5P (Labeled at C2 ).

  • Transketolase (TK) Reaction:

    • X5P (C2) + Ribose-5P

      
       Sedoheptulose-7P (C2) + Glyceraldehyde-3P.
      
    • X5P (C2) + Erythrose-4P

      
       Fructose-6P (C2) + Glyceraldehyde-3P.
      
  • Result: The C2 label is transferred to the keto-sugars (S7P and F6P) at the C2 position. It does not enter the triose pool (G3P) during the initial TK cleavage, unlike C3-C5 fragments.

Part 2: Experimental Workflow

Pathway Visualization

The following diagram illustrates the catabolism of D-Lyxose and the flow of the 13C label into the PPP and Glycolysis.

LyxosePathway Lyx D-Lyxose (C2-Labeled) Iso D-Lyxose Isomerase (EC 5.3.1.15) Lyx->Iso Xylu D-Xylulose (C2-Labeled) Kin D-Xylulokinase (EC 2.7.1.17) Xylu->Kin X5P D-Xylulose-5P (C2-Labeled) TK Transketolase X5P->TK F6P Fructose-6P (C2-Labeled) Glyc Glycolysis (Multiple Steps) F6P->Glyc G3P Glyceraldehyde-3P S7P Sedoheptulose-7P (C2-Labeled) Pyr Pyruvate (C2-Labeled) PDH Pyruvate Dehydrogenase Pyr->PDH AcCoA Acetyl-CoA (C1-Labeled) Iso->Xylu Kin->X5P TK->F6P C2 Transfer TK->G3P C3-C5 Fragment TK->S7P C2 Transfer Glyc->Pyr PDH->AcCoA C2 becomes C1

Figure 1: Metabolic fate of D-Lyxose-2-13C. Red arrows indicate the propagation of the C2 carbon atom.

Protocol: Isotopic Labeling & Extraction

This protocol is optimized for bacterial cultures (e.g., E. coli or Bacillus spp.) engineered to metabolize Lyxose.

Materials:

  • D-Lyxose-2-13C (99% enrichment).

  • M9 Minimal Medium (Carbon limited).

  • Quenching Solution: 60% Methanol (pre-chilled to -40°C).

  • Internal Standard: U-13C-Sorbitol (for recovery normalization).

Step-by-Step Methodology:

  • Pre-Culture Adaptation:

    • Inoculate strain in M9 medium with 0.2% unlabeled D-Lyxose (if growth permissive) or a mixture of 0.1% Glucose + 0.1% D-Lyxose to induce isomerase expression.

    • Harvest cells in mid-exponential phase (OD600 ~ 0.5).

  • Tracer Pulse:

    • Wash cells 2x with PBS to remove unlabeled carbon.

    • Resuspend in fresh M9 medium containing 10 mM D-Lyxose-2-13C .

    • Incubate for 1.5 - 2.0 cell doublings to ensure isotopic steady state (approx. 60-90 mins for E. coli).

  • Rapid Quenching (Critical Step):

    • Why: Pentose phosphates turn over in <2 seconds. Slow quenching leads to label scrambling.

    • Directly inject 1 mL of culture into 4 mL of -40°C 60% Methanol .

    • Centrifuge immediately at 4,000 x g at -10°C for 5 mins. Discard supernatant.

  • Metabolite Extraction:

    • Resuspend pellet in 500 µL cold extraction solvent (Acetonitrile:Methanol:Water 40:40:20).

    • Perform 3 freeze-thaw cycles (liquid N2 / 37°C bath) to lyse cells.

    • Centrifuge at 15,000 x g for 10 mins. Collect supernatant.

    • Lyophilize supernatant and store at -80°C until analysis.

Part 3: Data Analysis & Interpretation

Analytical Methods

Two primary modalities are recommended. Choice depends on the resolution required for positional isotopomers.

MethodTarget AnalytesAdvantageDisadvantage
LC-MS/MS X5P, F6P, S7P, PyruvateHigh sensitivity; detects small pools.Cannot easily distinguish position (e.g., C1 vs C2 label) without fragmentation analysis.
13C-NMR Glutamate, Lactate, AlanineUnambiguous positional assignment.Low sensitivity; requires high biomass.
Interpreting the C2 Signal

When analyzing the data, use the following logic table to validate the pathway activity:

MetaboliteExpected Label Position (from Lyxose-2-13C)Mechanistic Explanation
D-Xylulose-5P C2 Direct isomerization and phosphorylation.
Fructose-6P C2 Transketolase transfers C1-C2 unit of X5P to E4P.
Glyceraldehyde-3P Unlabeled (initially)Derived from C3-C5 of X5P.
Pyruvate C2 Derived from F6P via glycolysis.[7] F6P(C2)

FBP(C2)

DHAP(C2)

GAP(C2)

Pyr(C2).
Acetyl-CoA C1 (Carbonyl) Pyruvate Dehydrogenase decarboxylates C1 of Pyruvate. Pyr(C2) becomes Acetyl-CoA(C1).
Calculation of Flux Ratios

To determine the contribution of the Lyxose pathway versus background gluconeogenesis (if co-feeding), calculate the Mass Isotopomer Distribution (MID) vectors.

For a metabolite


 with 

carbons:

  • High C2 enrichment in F6P combined with low enrichment in G3P confirms active non-oxidative PPP flux driven by Lyxose, validating the Transketolase activity.

Part 4: References

  • Cho, E. A., et al. (2007). "Characterization of a Novel D-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp.[2] nov." Journal of Bacteriology. [Link]

  • Chokkathukalam, A., et al. (2014). "Stable isotope labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks." Bioanalysis. [Link]

  • Brekke, H. K., et al. (2012). "Penta-ose phosphate pathway specificity: The role of C2 carbons." Metabolic Engineering. (Contextual grounding for pentose flux logic).

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. [Link]

Sources

Foundational

Technical Guide: Stereochemical &amp; Isotopic Differentiation of D-Lyxose-2-13C and L-Lyxose

Topic: Stereochemistry of D-Lyxose-2-13C vs. L-Lyxose Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary This guide provides a high-resolutio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereochemistry of D-Lyxose-2-13C vs. L-Lyxose Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

This guide provides a high-resolution analysis of the stereochemical distinction between D-Lyxose and L-Lyxose, with a specific focus on the utility of the 2-13C isotopologue of the D-enantiomer. While D- and L-Lyxose are enantiomers with identical scalar physical properties in achiral environments, the introduction of a Carbon-13 label at the C2 position of D-Lyxose breaks this magnetic equivalence. This enables precise tracking in metabolic flux analysis (MFA) and conformational studies of nucleoside analogs. This document details the structural divergence, NMR spectral signatures, chemo-enzymatic synthesis via the Bilik reaction, and the application of these pentoses in antiviral drug development.

Part 1: The Stereochemical Matrix

Lyxose is an aldopentose, a C2 epimer of xylose. The distinction between D-Lyxose and L-Lyxose is fundamental to their biological recognition. In the context of drug development, L-sugars are increasingly valued for their metabolic stability and ability to evade standard enzymatic degradation.

Absolute Configuration

The stereochemistry is defined by the chiral center furthest from the carbonyl group (C4 in pentoses).

  • D-Lyxose: (2S, 3S, 4R)-2,3,4,5-tetrahydroxypentanal.

  • L-Lyxose: (2R, 3R, 4S)-2,3,4,5-tetrahydroxypentanal.

In solution, both mutarotate to form equilibrium mixtures of


- and 

-furanoses and pyranoses, though the pyranose form typically predominates (~70%

-pyranose for D-Lyxose in water).
Visualization of Enantiomeric Relationship

The following diagram illustrates the mirror-image relationship and the specific labeling of the C2 position in the D-enantiomer.

Caption: Fischer projections comparing D-Lyxose-2-13C (with isotopic tag at C2) and L-Lyxose.

Part 2: The Isotopic Differential (NMR Spectroscopy)

While D- and L-Lyxose have identical chemical shifts in achiral solvents, the 2-13C label renders the D-enantiomer magnetically distinct. This is critical for analyzing racemic mixtures or tracking the sugar in complex biological matrices without chiral separation.

The Scalar Coupling Advantage

In a standard


H-NMR spectrum, the H2 proton of unlabeled L-Lyxose appears as a multiplet due to 

and

couplings. In D-Lyxose-2-13C , the H2 signal undergoes a massive splitting event due to the one-bond heteronuclear coupling (

).
ParameterL-Lyxose (Unlabeled)D-Lyxose-2-13CMechanistic Implication
H2 Multiplicity dd (approx)ddd (Large doublet)

dominates the spectrum.

N/A (Satellite only)140 - 150 Hz Immediate identification of D-isomer.
C2 Chemical Shift ~73 ppm~73 ppm (Enhanced)100x sensitivity gain in

C-NMR.
C1-C2 Coupling ~45 Hz (if C1 labeled)~45 Hz (

)
Used if dual-labeling is employed.
Conformational Analysis via Karplus Relationships

The 13C label allows for the measurement of long-range heteronuclear couplings (


 or 

), which are strictly dependent on the dihedral angle. This data is essential for determining the furanose ring pucker (North/South conformation) in nucleoside analogs derived from these sugars.

Part 3: Synthesis Strategy (The Bilik Reaction)

Synthesizing D-Lyxose-2-13C requires a strategy that introduces the isotope at a specific position. The most elegant method utilizes the Bilik Reaction (molybdate-catalyzed epimerization).

Critical Technical Insight: The Bilik reaction involves a C1-C2 skeletal transposition (swap). Therefore, to generate 2-13C labeled Lyxose, one must start with 1-13C labeled Xylose.

Protocol: Molybdate-Catalyzed Epimerization

Objective: Synthesis of D-Lyxose-2-13C from D-Xylose-1-13C.

  • Precursor Preparation: Dissolve D-Xylose-1-13C (1.0 eq) in deionized water.

  • Catalyst Addition: Add Molybdic acid (

    
    ) or Ammonium Molybdate (0.5 - 1.0 mol%).
    
  • Reaction: Heat to 90°C for 4–6 hours. The reaction reaches an equilibrium (approx. 70:30 Xylose:Lyxose).

  • Mechanism: The Mo-complex facilitates the migration of the C1-C2 bond. The original C1 (labeled) becomes C2 in the product.

  • Purification:

    • Remove Molybdate via anion exchange resin (Dowex 1X8).

    • Separate D-Lyxose from unreacted D-Xylose using cation exchange chromatography (Ca2+ form) or cellulose chromatography.

Synthesis Workflow Diagram

BilikSynthesis cluster_waste Purification Start Start: D-Xylose-1-13C (Label at Aldehyde C1) Complex Molybdate Complex Formation (Tetradentate coordination) Start->Complex + H2MoO4, 90°C Transition C1-C2 Skeletal Transposition (Bilik Mechanism) Complex->Transition 1,2-shift Product End: D-Lyxose-2-13C (Label moved to C2) Transition->Product Epimerization Separation Chromatographic Separation (Dowex 50W X8 Ca2+) Product->Separation

Caption: Chemo-enzymatic route converting D-Xylose-1-13C to D-Lyxose-2-13C via C1-C2 transposition.

Part 4: Applications in Drug Development

The comparison between D- and L-Lyxose is most relevant in the field of nucleoside reverse transcriptase inhibitors (NRTIs).

L-Nucleosides as Antivirals

L-Lyxose is a key scaffold for "L-nucleosides." Unlike natural D-nucleosides, L-isomers often:

  • Evade Deaminases: They are not recognized by cytidine/adenosine deaminases, prolonging plasma half-life.

  • Target Viral Polymerases: Viral polymerases (e.g., HBV, HIV, HCV) often have lower stereochemical fidelity than human polymerases, allowing L-nucleosides to act as chain terminators specifically in infected cells.

  • Reduced Toxicity: They show lower affinity for human mitochondrial DNA polymerase

    
    , reducing side effects like lactic acidosis.
    
Metabolic Flux Analysis (MFA)

D-Lyxose-2-13C is used to trace the Pentose Phosphate Pathway (PPP) and non-oxidative branches.

  • If D-Lyxose enters the pathway and is converted to hexoses, the position of the 13C label (C2) provides evidence of the specific transketolase/transaldolase rearrangements that occurred.

  • L-Lyxose is typically metabolically inert in human systems, making it an excellent internal standard for volume correction in these assays.

References

  • Hayes, M. L., et al. (1982). Molybdate-catalyzed epimerization of simple aldoses.[1][2][3][4] Journal of the American Chemical Society. Link

  • Bilik, V. & Caplovic, J. (1973). Reactions of saccharides catalyzed by molybdate ions.[2][4][5][6] Chem. Zvesti.[4] Link

  • Gumina, G., et al. (2001). L-Nucleosides as Chemotherapeutic Agents.[7][8] Current Topics in Medicinal Chemistry. Link

  • Serianni, A. S., & Barker, R. (1979). Carbon-13 enriched carbohydrates: preparation of triose, tetrose, and pentose-2-13C derivatives. Canadian Journal of Chemistry. Link

  • Chu, C. K., et al. (2019). L-Nucleosides: antiviral activity and molecular mechanism.[8] Journal of Biological Chemistry. Link

Sources

Exploratory

Technical Guide: Solvation Thermodynamics and Handling of D-Lyxose-2-13C

Executive Summary This technical guide details the solubility profile, handling protocols, and recovery strategies for D-Lyxose-2-13C , a stable isotope-labeled aldopentose used primarily in metabolic flux analysis (MFA)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the solubility profile, handling protocols, and recovery strategies for D-Lyxose-2-13C , a stable isotope-labeled aldopentose used primarily in metabolic flux analysis (MFA) and biomolecular NMR.

While the physicochemical solubility of the labeled compound is statistically identical to natural D-Lyxose (


C), the high cost and specific analytical requirements of the 

C variant demand a distinct operational framework. This guide prioritizes sample conservation , solvent purity , and signal-to-noise optimization over bulk dissolution.

Part 1: Physicochemical Profile & Solubility Data[1][2][3][4][5]

The Isotope Effect on Solvation

Researchers often query whether the heavy isotope substitution at C2 affects solubility.

  • Thermodynamic Reality: The substitution of

    
    C with 
    
    
    
    C increases the molecular weight by approximately 1 Dalton (from ~150.13 to ~151.13 g/mol ) but has a negligible effect on the electronic structure or hydrogen-bonding capability of the hydroxyl groups.
Solubility Tier List

The following data aggregates experimental values for D-Lyxose and structurally homologous aldopentoses (e.g., D-Xylose).

SolventSolubility RatingEstimated Limit (25°C)Application Context
Water / D₂O Excellent > 100 mg/mLPrimary medium for metabolic studies and biological NMR.
DMSO / DMSO-d₆ Good ~30–50 mg/mLStructural NMR; eliminates exchangeable proton loss.
Pyridine Good ~50 mg/mLDerivatization reactions (e.g., acetylation).
Methanol Moderate ~10–25 mg/mLSolvent exchange; transfer medium. Soluble, but slower kinetics than water.
Ethanol Poor < 2 mg/mL (Cold)Anti-solvent. Used to precipitate/crystallize the sugar from water.
Acetone/Hexane Insoluble < 0.1 mg/mLWash solvents to remove non-polar contaminants.

Critical Note on Alcohols: Aldopentoses like Lyxose are significantly less soluble in ethanol than in methanol. While methanol can be used to transfer the compound, ethanol should generally be avoided unless used as a co-solvent for crystallization.

Part 2: Solvation Mechanisms & Experimental Protocols

Dissolution for NMR Spectroscopy

For D-Lyxose-2-13C, the choice of solvent dictates the visibility of hydroxyl protons and the mutarotation equilibrium.

Scenario A: Biological/Metabolic NMR (Solvent: D₂O)
  • Objective: Mimic physiological conditions; observe carbon backbone.

  • Mechanism: In D₂O, hydroxyl protons (-OH) rapidly exchange with deuterium (-OD), disappearing from the ¹H NMR spectrum. The anomeric equilibrium (α- and β-pyranose/furanose forms) will stabilize over time.

  • Protocol:

    • Weigh 5–10 mg of D-Lyxose-2-13C into a sterile micro-vial.

    • Add 0.6 mL of 99.9% D₂O (low paramagnetic impurity grade).

    • Vortex gently for 30 seconds. Dissolution should be instantaneous.

    • Optional: Add 0.5 µL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

    • Transfer to a 5mm NMR tube.

    • Equilibration: Allow the sample to sit for 30–60 minutes if quantitative ratios of anomers are required, as the solid state may be predominantly one anomer.

Scenario B: Structural Elucidation (Solvent: DMSO-d₆)
  • Objective: Observe hydroxyl protons and hydrogen bonding networks.

  • Mechanism: DMSO is aprotic; it accepts hydrogen bonds but does not exchange protons. This "locks" the -OH protons in place, making them visible as sharp multiplets in ¹H NMR.

  • Protocol:

    • Dry the Sample: Lyophilize the D-Lyxose-2-13C to remove trace water. Water peaks in DMSO can obscure sugar signals.

    • Use an ampoule of 100% DMSO-d₆ (anhydrous).

    • Add 0.6 mL to the solid under a dry nitrogen atmosphere (glove box or nitrogen bag) to prevent moisture uptake.

    • Cap immediately.

Solvent Exchange & Recovery Strategy

Because D-Lyxose-2-13C is a high-value reagent, it must never be discarded after analysis.

  • From D₂O:

    • Flash freeze the NMR sample in liquid nitrogen.

    • Lyophilize (freeze-dry) overnight.

    • Result: White, fluffy solid. 99% recovery.

  • From DMSO:

    • Challenge: DMSO has a high boiling point (189°C) and is difficult to remove without degrading the sugar.

    • Method: Dilute the DMSO sample with 5 volumes of water, then lyophilize. This is slow but safer than high-heat rotary evaporation. Alternatively, use a centrifugal evaporator (SpeedVac) compatible with DMSO.

Part 3: Visualization of Workflows

Figure 1: Solubility Decision Matrix

This logic flow guides the researcher to the correct solvent based on the analytical goal.

SolubilityMatrix Start Start: D-Lyxose-2-13C Solid Goal Define Analytical Goal Start->Goal Bio Metabolic Flux / Biological Pathway Goal->Bio Physiological Struct Structural ID / H-Bond Analysis Goal->Struct Conformational Synth Chemical Derivatization Goal->Synth Synthetic D2O Solvent: D₂O (Hydroxyls Exchange) Bio->D2O DMSO Solvent: DMSO-d₆ (Hydroxyls Visible) Struct->DMSO Pyridine Solvent: Pyridine (Acylation/Silylation) Synth->Pyridine Precip Recovery: Lyophilization D2O->Precip Post-Analysis Precip2 Recovery: Dilute H₂O -> Lyophilize DMSO->Precip2 Post-Analysis

Caption: Decision matrix for solvent selection based on analytical requirements, including recovery pathways.

Figure 2: The "Anti-Solvent" Purification Logic

If the sample becomes contaminated (e.g., with salts from a buffer), use this workflow to repurify the D-Lyxose-2-13C.

Purification Impure Contaminated Sample (Lyxose + Salts) Dissolve Step 1: Dissolve in Min. Vol. Methanol (Lyxose Soluble, Salts Poorly Soluble) Impure->Dissolve Filter Step 2: Filter / Centrifuge Dissolve->Filter SolidWaste Precipitate: Salts/Buffer Filter->SolidWaste Discard Filtrate Filtrate: Lyxose in MeOH Filter->Filtrate Keep Evap Step 3: Rotary Evaporation (Low Temp < 40°C) Filtrate->Evap Pure Recovered Pure D-Lyxose-2-13C Evap->Pure

Caption: Methanol-based desalting workflow utilizing differential solubility.

References

  • Selleck Chemicals. D-Lyxose Product Datasheet & Solubility. Retrieved from

  • Cambridge Isotope Laboratories. D-Xylose (1,2-13C2) and Carbohydrate Standards. Retrieved from

  • MedChemExpress. D-Lyxose Technical Data and Solubility in Water. Retrieved from

  • Montañés, F., et al. (2007).Solubility of Carbohydrates in Alcohols. AIChE Journal. (Contextual data on aldopentose solubility in methanol vs. ethanol).
  • Sigma-Aldrich. D-Glucose-2-13C Technical Bulletin. Retrieved from

Foundational

Unlocking Cellular Secrets: A Technical Guide to the Applications of ¹³C-Labeled Rare Pentose Sugars

This guide provides an in-depth exploration of the synthesis, application, and analysis of ¹³C-labeled rare pentose sugars for researchers, scientists, and drug development professionals. Moving beyond the well-trodden p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis, application, and analysis of ¹³C-labeled rare pentose sugars for researchers, scientists, and drug development professionals. Moving beyond the well-trodden path of glucose and other common hexoses, we delve into the unique potential of rare pentoses to elucidate complex metabolic pathways, identify novel drug targets, and develop new diagnostic tools. This document is structured to provide not just a list of applications, but a foundational understanding of the principles, methodologies, and untapped potential of these powerful molecular probes.

The Significance of Pentoses and the Power of ¹³C Labeling

Pentose sugars, monosaccharides with five carbon atoms, are fundamental to all life. They form the backbone of nucleic acids (ribose and deoxyribose), are key intermediates in the pentose phosphate pathway (PPP), and are essential components of various coenzymes and signaling molecules.[1] While some pentoses like D-ribose and D-xylose are relatively abundant, a diverse group of "rare" pentoses, such as D-apiose, L-arabinose, and L-lyxose, play critical and often highly specific roles in the metabolism of plants, bacteria, and other organisms.[2][3][4]

Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful method to trace the metabolic fate of these sugars within a biological system.[5] By replacing naturally abundant ¹²C with ¹³C, we can follow the journey of these labeled atoms through interconnected biochemical pathways, providing a dynamic picture of cellular metabolism.[5] This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows for the precise quantification of the rates (fluxes) of metabolic reactions, offering invaluable insights into cellular physiology, disease states, and the effects of genetic or environmental changes.[6]

The primary analytical techniques for detecting and quantifying ¹³C-labeled metabolites are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]

  • NMR Spectroscopy provides detailed information about the specific position of ¹³C atoms within a molecule. This is crucial for distinguishing between different metabolic pathways that may produce the same metabolite but with a different labeling pattern.[5][8]

  • Mass Spectrometry , often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), separates metabolites and measures the mass-to-charge ratio of their ions. This allows for the determination of the number of ¹³C atoms in a molecule (isotopologue distribution).[7]

By combining these techniques with sophisticated computational modeling, researchers can construct detailed maps of cellular metabolism.

Established Applications: Tracing the Metabolic Fates of L-Arabinose and D-Xylose

While truly rare pentoses are an emerging area of research, the application of ¹³C-labeling to more common pentoses like L-arabinose and D-xylose provides a solid foundation and established methodologies that can be adapted for their rarer counterparts.

L-Arabinose: A Key Player in Microbial Metabolism and Virulence

L-arabinose is a component of plant cell walls and can be utilized as a carbon source by many microorganisms.[9][10] Recent studies have shown that the metabolism of L-arabinose is linked to virulence in some pathogenic bacteria.[11][12] ¹³C-labeled L-arabinose can be used to investigate these connections and to identify potential targets for antimicrobial drugs.[12]

In many bacteria, L-arabinose is converted to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[10]

Larabinose_Metabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose Arabinose isomerase L_Ribulose_5P L-Ribulose-5-Phosphate L_Ribulose->L_Ribulose_5P Ribulokinase D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P Ribulose-5-phosphate 4-epimerase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Figure 1: Simplified metabolic pathway of L-arabinose in bacteria.
D-Xylose: Unraveling Diverse Catabolic Strategies

D-xylose is the second most abundant sugar in nature and a major component of lignocellulosic biomass.[13] Understanding its metabolism is crucial for the development of biofuels and other bio-based products. Bacteria and yeast have evolved several distinct pathways for D-xylose catabolism.[13][14]

  • Isomerase Pathway: D-xylose is directly converted to D-xylulose.[14]

  • Oxido-reductase Pathway: D-xylose is first reduced to xylitol and then oxidized to D-xylulose.[14]

  • Weimberg and Dahms Pathways: Oxidative pathways that convert D-xylose to intermediates of the tricarboxylic acid (TCA) cycle.[15]

¹³C-labeled D-xylose is a powerful tool for dissecting the relative contributions of these pathways under different conditions and in different organisms.[16][17]

Dxylose_Metabolism cluster_isomerase Isomerase Pathway cluster_oxido Oxido-reductase Pathway D_Xylose D-Xylose D_Xylulose_iso D-Xylulose D_Xylose->D_Xylulose_iso Xylose isomerase Xylitol Xylitol D_Xylose->Xylitol Xylose reductase D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose_iso->D_Xylulose_5P Xylulokinase D_Xylulose_oxido D-Xylulose Xylitol->D_Xylulose_oxido Xylitol dehydrogenase D_Xylulose_oxido->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Figure 2: Major pathways of D-xylose metabolism leading to the pentose phosphate pathway.

Exploratory Applications: The Untapped Potential of Rare Pentose Sugars

The application of ¹³C-labeling to truly rare pentose sugars is a frontier in metabolic research. The unique structures and metabolic roles of these sugars offer the potential for highly specific and informative tracer studies.

D-Apiose: A Probe for Plant Cell Wall Dynamics

D-apiose is a branched-chain pentose found in the cell walls of higher plants, where it plays a role in the cross-linking of pectic polysaccharides.[2][4] The biosynthesis and catabolism of D-apiose involve a series of unique enzymatic reactions.[18][19] ¹³C-labeled D-apiose could be used to:

  • Investigate the dynamics of cell wall synthesis and remodeling in plants.

  • Identify and characterize the enzymes involved in D-apiose metabolism.[18]

  • Screen for inhibitors of D-apiose metabolism as potential herbicides or plant growth regulators.

Dapiose_Metabolism UDP_Glucuronate UDP-D-Glucuronate UDP_Apiose UDP-D-Apiose UDP_Glucuronate->UDP_Apiose UDP-apiose/UDP-xylose synthase Cell_Wall Cell Wall Polysaccharides UDP_Apiose->Cell_Wall D_Apiose D-Apiose D_Apionate D-Apionate D_Apiose->D_Apionate Dehydrogenase Central_Metabolism Central Metabolism D_Apionate->Central_Metabolism Multiple Steps

Figure 3: Simplified overview of D-apiose biosynthesis and catabolism.
L-Lyxose: A Tool for Studying Microbial Glycoconjugates

L-lyxose is a rare sugar found in some bacterial glycolipids.[20] Its metabolism is not as well understood as that of other pentoses, but it is known to be metabolized via the L-rhamnose pathway in some bacteria.[3][21] ¹³C-labeled L-lyxose could be used to:

  • Elucidate the metabolic pathways of L-lyxose in different microorganisms.[3][21]

  • Investigate the biosynthesis of L-lyxose-containing glycolipids.

  • Develop new methods for the production of L-lyxose and its derivatives, which have potential applications in the food and pharmaceutical industries.[22]

Methodologies and Protocols

Experimental Workflow for ¹³C-MFA of Pentose Sugars

The following is a generalized workflow for conducting a ¹³C-MFA experiment with a rare pentose sugar.

MFA_Workflow start Experimental Design (Tracer Selection) cell_culture Cell Culture & Labeling with ¹³C-Pentose start->cell_culture quenching Metabolism Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS or NMR Analysis extraction->analysis data_processing Data Processing & Isotopologue Analysis analysis->data_processing modeling Metabolic Flux Modeling data_processing->modeling results Flux Map & Interpretation modeling->results

Figure 4: General experimental workflow for a ¹³C-MFA study.
Sample Preparation for LC-MS Analysis of ¹³C-Labeled Sugars

Accurate sample preparation is critical for reliable metabolomic data.[23][24]

Step-by-Step Protocol:

  • Metabolism Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by adding a cold solvent, such as methanol pre-chilled to -80°C.

  • Metabolite Extraction: Extract the metabolites from the cells using a suitable solvent system. A common choice is a mixture of methanol, acetonitrile, and water.

  • Protein Precipitation: Remove proteins from the extract, as they can interfere with the analysis. This is often done by incubating the extract at a low temperature (e.g., -20°C) to precipitate the proteins, followed by centrifugation.

  • Drying and Reconstitution: Dry the metabolite extract to remove the solvent. The dried extract can be stored at -80°C until analysis. Before analysis, reconstitute the extract in a small volume of a solvent compatible with the LC-MS system.

Data Presentation: Quantitative Summary Tables

The results of a ¹³C-MFA study are typically presented in tables that show the fractional abundance of each isotopologue for key metabolites.

Table 1: Example Isotopologue Distribution Data for a Metabolite

MetaboliteIsotopologueFractional Abundance (%)
Metabolite X M+010.5
M+125.2
M+240.8
M+315.3
M+46.1
M+52.1

M+n represents the mass of the metabolite with n ¹³C atoms.

Conclusion

¹³C-labeled rare pentose sugars are powerful tools for elucidating the complexities of cellular metabolism. While their application is still in its early stages, the potential for these molecules to provide unique insights into a wide range of biological processes is immense. By building on the established methodologies developed for more common sugars and leveraging the unique metabolic pathways of rare pentoses, researchers can unlock new avenues for discovery in basic science, medicine, and biotechnology.

References

  • Badia, J., et al. (1992). L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose. Journal of Bacteriology.
  • Cocuron, J.-C., Ross, Z., & Alonso, A. P. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. Metabolites.
  • Desai, T. (n.d.). Xylose metabolism. Wikipedia.
  • Fisher, M. C., et al. (2018). Functional assignment of multiple catabolic pathways for D-apiose.
  • Stephens, C., et al. (2007). Genetic Analysis of a Novel Pathway for d-Xylose Metabolism in Caulobacter crescentus. Journal of Bacteriology.
  • Gimenez, R., et al. (1992). L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose. PubMed.
  • Gerlt, J. A., et al. (2018).
  • Lofthus, S., et al. (2015). Engineering of a Synthetic Metabolic Pathway for the Assimilation of (d)-Xylose into Value-Added Chemicals. ACS Synthetic Biology.
  • Mølhøj, M., et al. (2003).
  • Grokipedia. (n.d.). Lyxose. Grokipedia.
  • Mølhøj, M., et al. (2003).
  • Tanaka, T., et al. (2002). Two different pathways for D-xylose metabolism and the effect of xylose concentration on the yield coefficient of L-lactate in mixed-acid fermentation by the lactic acid bacterium Lactococcus lactis IO-1. Journal of Bioscience and Bioengineering.
  • ResearchGate. (n.d.). Bacterial xylose metabolism.
  • ResearchGate. (n.d.). Conservation analysis of xylose metabolic pathways in a wide range of bacteria.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Novel reactions and mechanisms in the catabolism of d-apiose.
  • Pinheiro, R. G., et al. (2021). Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries. Applied Sciences.
  • SMPDB. (n.d.).
  • Amanote Research. (n.d.). L-Lyxose Metabolism Employs the L-Rhamnose Pathway in Mutant Cells of Escherichia Coli Adapted to Grow on L-Lyxose. Amanote Research.
  • Encyclopedia.pub. (2021). Xylose Metabolism in Bacteria. Encyclopedia.pub.
  • Connolly, J. P. R., et al. (2024). Metabolism of L-arabinose converges with virulence regulation to promote enteric pathogen fitness.
  • Neobiotech. (n.d.). Lyxose. Neobiotech.
  • Benchchem. (n.d.). Application Notes and Protocols for D-Glucose-13C,d2 Metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS). Benchchem.
  • Connolly, J. P. R., et al. (2024).
  • Prestegard, J. H., et al. (2017). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Journal of the American Chemical Society.
  • Cocuron, J.-C., et al. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of ¹³C-Labeling in Sugars. UNT Digital Library.
  • Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Current Protocols in Nucleic Acid Chemistry.
  • Taylor & Francis. (n.d.). Ribulose 5-phosphate – Knowledge and References. Taylor & Francis.
  • Wikipedia. (n.d.).
  • Wang, T., et al. (2016). A Three-Dimensional 13C-13C-13C Correlation Experiment for High-Resolution Analysis of Complex Carbohydrates Using Solid-State NMR. The Journal of Physical Chemistry Letters.
  • Benchchem. (n.d.).
  • K-T. Kim, et al. (2015).
  • Cocuron, J.-C., et al. (2020).
  • Li, Y., et al. (2025). Functional Food Ingredient: Arabinose from Preparation, Application and Potent Metabolic Characteristics. Critical Reviews in Food Science and Nutrition.
  • Zhang, J., et al. (2017).
  • Akyildiz, I. E. (2023). How to prepare sample for labled glucose?
  • Creative Proteomics. (n.d.). 13C-MFA.
  • Lane, A. N., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science.
  • ResearchGate. (n.d.). Procedure for computational simulation of 13C-MFA experiments.
  • Amiel, A., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC.
  • Sun, C., et al. (2018).
  • Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis.
  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.
  • Mörseburg, A., et al. (2023). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites.

Sources

Exploratory

Precision Analysis of D-Lyxose-2-13C Mutarotation Equilibrium in Solution

This is an in-depth technical guide on the mutarotation equilibrium of D-Lyxose-2-13C, designed for researchers in carbohydrate chemistry and drug development. Technical Guide & Protocol Executive Summary The precise cha...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the mutarotation equilibrium of D-Lyxose-2-13C, designed for researchers in carbohydrate chemistry and drug development.

Technical Guide & Protocol

Executive Summary

The precise characterization of carbohydrate mutarotation is a critical step in the development of glycomimetics and nucleoside analogs. D-Lyxose , a rare aldopentose, presents a unique thermodynamic profile characterized by a dominant


-pyranose form and a non-negligible furanose population.

This guide details the use of site-specific isotopic labeling (D-Lyxose-2-13C) to resolve the complex equilibrium mixture. Unlike proton (


H) NMR, which suffers from severe spectral overlap in the 3.0–4.0 ppm region, or natural abundance 

C-NMR, which lacks the sensitivity for time-resolved kinetics of minor tautomers, the 2-

C enrichment strategy
provides a high-fidelity probe. This allows for the unambiguous assignment of anomers and accurate quantification of the pyranose:furanose ratio (

) and mutarotation rate constants (

).

Thermodynamic Landscape: The Lyxose Anomaly

In aqueous solution, D-Lyxose does not exist as a single species.[1] It equilibrates between an acyclic aldehyde form and four cyclic hemiacetals.[1] Unlike D-glucose, where the


-pyranose dominates (~64%), D-Lyxose exhibits a preference for the 

-pyranose
form.[1]
Equilibrium Composition (Aqueous, 25°C)

The following distribution is generally observed for D-Lyxose, driven by the anomeric effect and the specific axial/equatorial orientation of the hydroxyl groups (C2 epimer of xylose).

TautomerRing FormConfigurationApprox. Abundance (%)Stability Factor

-D-Lyxopyranose
6-membered

Chair
~70 - 71% Anomeric effect favored; 1-OH axial.[1]

-D-Lyxopyranose
6-membered

Chair
~28 - 29% 1-OH equatorial; steric relief.[1]

-D-Lyxofuranose
5-memberedEnvelope (

)
~1.5% Minor species; higher ring strain.[1]

-D-Lyxofuranose
5-memberedEnvelope (

)
~0.5% Minor species.[1]
Acyclic Aldehyde Open Chain-< 0.05% Transient intermediate.[1]
The Mutarotation Pathway

The interconversion proceeds via the open-chain aldehyde intermediate.[1] The rate-limiting step is typically the ring-opening of the pyranose.[1]

Mutarotation Open Open Chain (Aldehyde) AlphaF α-Furanose (Trace) Open->AlphaF Cyclization BetaF β-Furanose (Trace) Open->BetaF Cyclization AlphaP α-Pyranose (Major) AlphaP->Open Ring Opening (Slow) BetaP β-Pyranose (Minor) BetaP->Open Ring Opening

Figure 1: Mutarotation pathway of D-Lyxose showing the central open-chain intermediate linking pyranose and furanose forms.

Analytical Strategy: Why D-Lyxose-2-13C?

The decision to label at C2 (Carbon-2) rather than the anomeric C1 is strategic:

  • Spectral Resolution: The C1 region (90–105 ppm) is often crowded with signals from other sugar impurities or buffer components.[1] The C2 region (70–75 ppm) is distinct.[1]

  • Coupling Constants (

    
    ): 
    
    • 
      :  Provides direct information on the hybridization and local environment.
      
    • 
      :  If H1 is not decoupled, this value (~5 Hz for anti, <1 Hz for gauche) helps determine the C1-C2 torsion angle, distinguishing 
      
      
      
      and
      
      
      anomers.
  • Quantification of Furanoses: The minor furanose forms are often invisible in natural abundance

    
    C spectra due to low S/N ratio.[1] With 99% enrichment at C2, the sensitivity increases ~100-fold, making the 0.5% furanose peaks quantifiable in a single scan.
    

Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: D-Lyxose-2-13C (99 atom % 13C).[1]

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) to minimize solvent suppression artifacts.
    
  • Internal Standard: Sodium trimethylsilylpropanesulfonate (DSS) or Methanol (trace) for chemical shift referencing.[1]

  • Instrument: 500 MHz NMR (or higher) equipped with a cryoprobe optimized for

    
    C detection.
    
Workflow: Kinetic Monitoring

Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Analysis Step1 Dissolve 20mg D-Lyxose-2-13C in 600µL D2O (4°C) Step2 Rapid Transfer to NMR Tube Step1->Step2 Step3 Insert into Magnet (Pre-shimmed) Step2->Step3 Step4 Arrayed 13C-NMR (Inverse Gated Decoupling) Step3->Step4 Step5 Acquire Spectra every 5 mins for 4 hrs Step4->Step5 Step6 Integrate C2 Peaks Step5->Step6 Step7 Plot ln(C_inf - C_t) vs Time Step6->Step7

Figure 2: Experimental workflow for monitoring mutarotation kinetics using 13C-NMR.

Step-by-Step Methodology
  • Preparation: Pre-cool

    
     to 4°C to slow the mutarotation rate initially.
    
  • Dissolution: Rapidly dissolve 10-20 mg of crystalline D-Lyxose-2-13C in 0.6 mL

    
    .
    
  • Acquisition (Quantitative

    
    C): 
    
    • Pulse Sequence: zgig (Inverse gated decoupling).[1] This suppresses the Nuclear Overhauser Effect (NOE) to ensure that peak integrals are proportional to concentration.[1]

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 10–20 seconds for sugars) to ensure full relaxation.
    • Scans: 4–16 scans per time point are sufficient due to enrichment.[1]

  • Processing: Apply exponential line broadening (LB = 1.0 Hz) to improve S/N for the minor furanose peaks.

Data Analysis & Interpretation

Chemical Shift Assignment (Expected)

The C2 signals will appear as intense singlets (if proton decoupled).[1] The chemical shifts (


) are sensitive to the ring size and anomeric configuration.
Species

C2 (ppm)

C1 (ppm, ref)
Notes

-Pyranose
~71.5 94.8Major peak.[1] Downfield C2 due to axial/equatorial effects.[1]

-Pyranose
~73.2 95.2Distinct separation from

.

-Furanose
~77.0 96.5Significantly downfield (deshielded) due to ring strain.[1]

-Furanose
~75.5 102.0Minor peak.[1]

Note: Exact values may vary by ±0.5 ppm depending on temperature and concentration.[1] The relative order remains consistent.

Calculating Equilibrium Constants ( )

At equilibrium (


), integrate the area (

) of the C2 peaks:


For the Pyranose/Furanose ratio:



Kinetic Rate Calculation

Mutarotation follows pseudo-first-order kinetics.[1] Plot the integration of the forming species over time:



Where


.[1]

Applications in Drug Development

  • Nucleoside Analogs: L-nucleosides (used in antivirals like Lamivudine) are often synthesized from L-Lyxose or L-Xylose.[1] Understanding the starting material's equilibrium ensures reaction reproducibility.[1]

  • Glycomimetics: Rare sugars like lyxose are used to inhibit glycosidases.[1] The furanose form is often the bioactive mimic for transition states; quantifying its abundance is crucial for potency modeling.[1]

  • Metabolic Tracers: 2-13C Lyxose can be used to trace the pentose phosphate pathway branches in bacteria that metabolize rare pentoses.[1]

References

  • Angyal, S. J. (1984).[1] The Composition of Reducing Sugars in Solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68.[1]

  • Serianni, A. S., & Barker, R. (1979). Carbon-13 enriched carbohydrates: preparation of triose, tetrose, and pentose phosphates. Journal of Organic Chemistry, 44(11), 1875–1884.

  • Zhu, Y., et al. (2001).[1] Tautomeric Equilibria of Aldopentoses in Water: A Comparative Study. Journal of Carbohydrate Chemistry, 20(2), 101-115.

  • Bubb, W. A. (2003).[1] NMR Spectroscopy in the Study of Carbohydrates and Glycoconjugates. Concepts in Magnetic Resonance Part A, 19A(1), 1-19.

  • Maple, S. R., & Allerhand, A. (1987). Analysis of the tautomeric equilibrium of D-lyxose in aqueous solution by carbon-13 NMR. Journal of the American Chemical Society, 109(10), 3007-3012.

Sources

Protocols & Analytical Methods

Method

Advanced qNMR Methodology: D-Lyxose-2-13C as a Bio-Orthogonal Internal Standard

Application Note: AN-NMR-GLY-042 Executive Summary In the crowded spectral landscape of metabolomics and glycomics, quantifying carbohydrates remains a significant analytical challenge due to severe signal overlap in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NMR-GLY-042

Executive Summary

In the crowded spectral landscape of metabolomics and glycomics, quantifying carbohydrates remains a significant analytical challenge due to severe signal overlap in the


H 3.0–4.0 ppm region. Traditional internal standards like TSP or DSS provide chemical shift referencing but fail to address the ionization and matrix effects inherent in complex biological fluids.

This guide details the protocol for utilizing D-Lyxose-2-


C  as a superior internal standard. As a rare pentose isomer virtually absent in mammalian metabolism (bio-orthogonal), it eliminates background interference. The specific C2-labeling enables spectral editing —allowing researchers to filter out the "sugar hum" and achieve precise quantification via 1D 

C qNMR or 2D

H-

C HSQC.
Technical Rationale & Mechanism
2.1. Bio-Orthogonality

Unlike Glucose, Galactose, or Mannose, D-Lyxose is rarely encountered in mammalian biofluids (serum, urine, CSF). Its use prevents the "endogenous standard" problem, where the internal standard artificially inflates the measurement of a naturally occurring metabolite.

2.2. The "2-

C" Advantage
  • Spectral Simplification: Uniformly labeled (

    
    C-U) sugars introduce complex 
    
    
    
    C-
    
    
    C couplings (
    
    
    ), splitting signals into multiplets that reduce signal-to-noise (S/N) ratios. A specific label at C2 produces a clean singlet in decoupled
    
    
    C spectra.
  • Proton Filtering: In

    
    H NMR, the 
    
    
    
    coupling (~145 Hz) at the C2 position splits the H2 proton signal into a wide doublet, moving it away from the central overlapping multiplets of other sugars.
2.3. The Mutarotation Challenge (Critical Variable)

D-Lyxose, like all aldoses, undergoes mutarotation in solution, equilibrating between


-pyranose (70%), 

-pyranose (23%), and minor furanose forms.
  • The Risk: Integrating only one anomeric peak without waiting for equilibrium leads to quantification errors of up to 30%.

  • The Solution: The protocol below mandates an equilibration period to ensure the ratio of isomers is constant (

    
    ) before acquisition.
    
Experimental Protocol
3.1. Materials & Reagents
  • Analyte Matrix: Plasma, Urine, or Cell Lysate.

  • Internal Standard: D-Lyxose-2-

    
    C (99% atom % 
    
    
    
    C).
  • Solvent: Deuterium Oxide (

    
    , 99.9%) with 0.05% Sodium Azide (to prevent microbial consumption of sugars).
    
  • Buffer: Phosphate buffer (100 mM, pH 7.4) prepared in

    
     to stabilize chemical shifts.
    
3.2. Preparation of Internal Standard Stock (IS-Stock)
  • Step 1: Weigh approximately 10.0 mg of D-Lyxose-2-

    
    C into a 2 mL amber glass vial. Record weight to 0.001 mg precision (
    
    
    
    ).
  • Step 2: Dissolve in 1.00 mL of

    
     buffer.
    
  • Step 3: Equilibration (Mandatory): Allow the stock solution to sit at room temperature for 4 hours or incubate at 37°C for 1 hour. This ensures the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     anomeric ratio reaches equilibrium.[1][2]
    
  • Step 4: Calculate Molar Concentration (

    
    ):
    
    
    
    
    (Note: MW of D-Lyxose-2-
    
    
    C is approx 151.13 g/mol , slightly higher than natural Lyxose due to the neutron).
3.3. Sample Preparation
  • Lyophilization: Freeze-dry 500

    
    L of biological fluid to remove 
    
    
    
    .
  • Reconstitution: Add 540

    
    L of 
    
    
    
    buffer.
  • Spiking: Add 60

    
    L of the equilibrated IS-Stock .
    
  • Clarification: Centrifuge at 12,000 x g for 10 mins to remove precipitates.

  • Transfer: Move 550

    
    L of supernatant to a 5 mm NMR tube.
    
NMR Acquisition Parameters

For quantitative results, the instrument parameters must prioritize relaxation recovery over speed.

Parameter1D

H (Screening)
1D

C qNMR (Quantification)
2D

H-

C HSQC (Profiling)
Pulse Sequence zg30 or noesypr1dzgig (Inverse Gated Decoupling)hsqcetgp
Relaxation Delay (D1) 5

T1 (approx. 5-10 s)
30 - 60 s (Critical)1.5 - 2.0 s
Spectral Width 12 ppm250 ppmF2: 10 ppm / F1: 160 ppm
Scans (NS) 641024 - 4096 (Sensitivity limited)4 - 8
Temperature 298 K298 K298 K
Decoupling NoneWALTZ-16 (during acquisition only)GARP (during acquisition)

Expert Insight on zgig: For


C quantification, you must use inverse gated decoupling. This turns on proton decoupling only during acquisition. If decoupling is on during the delay (D1), the Nuclear Overhauser Effect (NOE) will unevenly enhance carbon signals, destroying quantitative accuracy.
Data Processing & Logic Flow
5.1. Visualization of the Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Lyxose D-Lyxose-2-13C (Solid) Weigh Precision Weighing Lyxose->Weigh Equilibrate Mutarotation Equilibration (4 hrs @ RT) Weigh->Equilibrate Stock Stable Stock Solution Equilibrate->Stock Pulse Pulse Sequence: zgig (13C) hsqcetgp (2D) Equilibrate->Pulse Critical Control Point Mix Spike & Mix Stock->Mix BioSample Biofluid (Lyophilized) BioSample->Mix Magnet 600+ MHz Spectrometer Mix->Magnet Magnet->Pulse Process Phase & Baseline Correction Pulse->Process Integrate Integrate C2 Peak (Singlet) Process->Integrate Quant Calculate Concentration Integrate->Quant

Caption: Workflow for D-Lyxose-2-13C qNMR. The red node highlights the critical mutarotation equilibration step required for accurate stoichiometry.

5.2. Quantification Logic

The concentration of the unknown metabolite (


) is calculated using the integral of the D-Lyxose-2-

C peak (

) and the metabolite peak (

).


  • 
    : Number of nuclides contributing to the standard signal (For D-Lyxose-2-
    
    
    
    C,
    
    
    if integrating the C2 carbon).
  • 
    : Number of nuclides in the analyte signal.
    

Note on Anomers: If the D-Lyxose C2 signal is split into


 and 

peaks in the

C spectrum (due to the chemical shift difference of the anomers), you must sum the integrals of both peaks to represent the total D-Lyxose concentration.
Troubleshooting & Validation
IssueDiagnosisCorrective Action
Split Peaks Anomeric equilibrium not reached or pH drift.Ensure 4h equilibration. Check pH (anomeric exchange is acid/base catalyzed).
Low S/N

C sensitivity is low.[3][4][5][6]
Increase scans (NS) or use a cryoprobe. Consider HSQC for lower concentrations (<100

M).
NOE Distortion Integrals are not proportional to concentration.Verify zgig pulse sequence is used. Increase D1 to

.
Signal Overlap Matrix is too complex.Use 2D HSQC and volume integration.
References
  • Wishart, D. S. (2008). Quantitative metabolomics using NMR. Trends in Analytical Chemistry. Link

  • Lane, A. N., et al. (2019). NMR-based stable isotope resolved metabolomics in systems biochemistry. Journal of Biomolecular NMR. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

  • Simova, S. (2020). NMR Analysis of Carbohydrates. In Encyclopedia of Analytical Chemistry. Link

  • Giraudeau, P. (2020). Challenges and perspectives in quantitative NMR. Magnetic Resonance in Chemistry. Link

Sources

Application

13C-MFA experimental design using D-Lyxose-2-13C tracer

Application Note: High-Resolution C-MFA of the Non-Oxidative Pentose Phosphate Pathway using D-Lyxose-2- C Abstract This application note details a specialized protocol for C-Metabolic Flux Analysis ( C-MFA) utilizing D-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution


C-MFA of the Non-Oxidative Pentose Phosphate Pathway using D-Lyxose-2-

C

Abstract

This application note details a specialized protocol for


C-Metabolic Flux Analysis (

C-MFA) utilizing D-Lyxose-2-

C
as a tracer. While [1,2-

C]Glucose is the standard for central carbon metabolism, it often provides insufficient resolution for the non-oxidative branch of the Pentose Phosphate Pathway (PPP) due to carbon loss in the oxidative decarboxylation step. D-Lyxose, a rare pentose, enters metabolism directly at the level of Xylulose-5-Phosphate (Xu5P), bypassing the oxidative branch. This protocol enables high-precision quantification of transketolase (TK) and transaldolase (TA) fluxes and is particularly valuable for engineering pentose-utilizing strains (e.g., for lignocellulosic biofuel production).

Mechanistic Basis & Tracer Logic

Why D-Lyxose-2- C?

Standard glucose tracers enter the PPP via Glucose-6-Phosphate (G6P). To measure fluxes through the non-oxidative branch, the model must account for the cyclic nature of the oxidative branch (G6P


 6PG 

Ru5P + CO

). This recycling often dilutes the isotopic signal, increasing the confidence intervals for flux estimates in the TK/TA reactions.

D-Lyxose offers a strategic entry point:

  • Direct Non-Oxidative Entry: Lyxose is isomerized to Xylulose, then phosphorylated to Xylulose-5-Phosphate (Xu5P).

  • Atom Mapping Conservation:

    • Isomerization: D-Lyxose (aldose)

      
       D-Xylulose (ketose).[1][2] The C2 of Lyxose becomes the C2 of Xylulose.
      
    • Phosphorylation: D-Xylulose

      
       Xu5P. The label remains at C2.
      
    • Transketolase (TK): The C1-C2 fragment of Xu5P is transferred. A C2-label on Xu5P results in a C2-label on the resulting S7P or F6P.

  • Glycolytic Contrast: Unlike glucose, which labels G6P first, Lyxose-derived label enters glycolysis downstream at F6P/GAP, creating a distinct "bottom-up" labeling signature that resolves upper-glycolytic reversibility.

Atom Mapping Pathway

LyxoseMapping Lyxose D-Lyxose-2-13C (Tracer) Xylulose D-Xylulose [2-13C] Lyxose->Xylulose Lyxose Isomerase (xylA) Xu5P Xylulose-5-P [2-13C] Xylulose->Xu5P Xylulokinase (xylB) S7P Sedoheptulose-7-P [2-13C] Xu5P->S7P Transketolase 1 (Transfer C1-C2) GAP GAP (Unlabeled from Xu5P) Xu5P->GAP C3-C5 becomes GAP R5P Ribose-5-P R5P->S7P F6P Fructose-6-P [2-13C] S7P->F6P Transaldolase + Transketolase 2

Caption: Atom mapping of D-Lyxose-2-


C. The C2 label (Red path) is conserved through isomerization and phosphorylation, specifically tagging the ketone carbon of Xu5P, which is then transferred to S7P and F6P via Transketolase.

Experimental Design & Protocols

Strain Requirements

Not all organisms metabolize Lyxose. This protocol assumes the organism possesses:

  • Lyxose Isomerase (e.g., xylA homolog or specific lyxA): Converts Lyxose to Xylulose.[1]

  • Xylulokinase (xylB): Converts Xylulose to Xu5P.

  • Note: If the organism cannot grow on Lyxose as a sole carbon source, a Co-feeding Strategy (e.g., 80% Unlabeled Glucose + 20% Lyxose-2-

    
    C) is recommended to probe the pathway without requiring growth adaptation.
    
Tracer Specifications
  • Compound: D-Lyxose-2-

    
    C
    
  • Enrichment: >99 atom%

    
    C.
    
  • Purity: >98% (Chemical purity).

  • Source: Cambridge Isotope Laboratories (CIL), Omicron Biochemicals, or Sigma-Aldrich Isotec.

Culture Protocol (Steady State)

To satisfy the metabolic and isotopic steady-state assumptions of MFA:

  • Pre-Culture:

    • Inoculate strain in minimal medium (M9 or similar) with unlabeled D-Lyxose (or Glucose/Lyxose mix) to adapt the metabolic machinery.

    • Passage at least twice to ensure exponential growth stability.

  • Main Culture (Labeling Experiment):

    • Medium: Minimal medium containing D-Lyxose-2-

      
      C (10 mM - 50 mM depending on biomass yield).
      
    • Inoculum: Transfer cells from pre-culture at a low OD

      
       (e.g., 0.01) to ensure >5 doublings occur in the labeled medium. This ensures >97% of biomass carbon is derived from the tracer.
      
    • Conditions: Maintain strict pH and temperature control. Use baffled flasks for aerobic cultures to prevent oxygen limitation, which alters flux distributions.

Sampling & Quenching (Critical Step)

Metabolic turnover is rapid (seconds). Quenching must be instantaneous.

  • Harvest: Collect samples during mid-exponential phase (OD

    
     ~0.5 - 1.0).
    
  • Quenching:

    • Prepare 60% Methanol / 40% Water solution pre-chilled to -40°C .

    • Rapidly inject culture broth (e.g., 1 mL) into the quenching solution (4 mL).

    • Alternative: Fast filtration (0.2 µm filter) followed by immediate filter immersion in liquid nitrogen or boiling ethanol (depending on metabolite stability). Cold Methanol is preferred for sugar phosphates.

  • Extraction:

    • Centrifuge quenched samples (-10°C, 4000xg, 5 min). Discard supernatant.

    • Extract pellet with Chloroform/Methanol/Water (2:2:1) at -20°C for 1 hour.

    • Phase separation: Add water, centrifuge. Collect the polar (upper) phase containing sugar phosphates and organic acids.

    • Lyophilize the polar phase to dryness.

Analytical Workflow (GC-MS)

Derivatization

To make phosphorylated intermediates volatile for GC-MS, use Methoximation-TBDMS derivatization.

  • Methoximation: Add 50 µL Methoxyamine hydrochloride (20 mg/mL in pyridine). Incubate 90 min at 30°C. (Protects keto groups and reduces ring isomers).

  • Silylation: Add 80 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS. Incubate 60 min at 60°C.

  • Analysis: Inject 1 µL into GC-MS in Splitless mode.

GC-MS Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1 mL/min constant flow.

  • Temp Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    300°C (hold 5 min).
  • MS Mode: Electron Impact (EI) at 70 eV. Scan range 50–650 m/z (or SIM mode for higher sensitivity).

Data Processing & Flux Calculation

Mass Isotopomer Distribution (MID)

Analyze the ion clusters for key metabolites. For TBDMS derivatives, the


 fragment (loss of tert-butyl group) is usually the most abundant and preserves the carbon skeleton.

Expected Labeling Patterns (Table 1):

MetaboliteFragment (Carbon Backbone)Expected Pattern from Lyxose-2-

C
Diagnostic Value
Xylulose-5-P C1-C5M+1 (High)Direct tracer uptake verification.
Ribose-5-P C1-C5M+0 (mostly)Distinguishes R5P isomerase vs. epimerase flux.
Sedoheptulose-7-P C1-C7M+1 (at C2)Marker of Transketolase 1 activity.
Fructose-6-P C1-C6M+1 (at C2)Marker of Transketolase 2 / Transaldolase.
DHAP C1-C3M+1 (at C2)Derived from F6P cleavage.
GAP C1-C3M+0Derived from C4-C6 of F6P (unlabeled).

Note: The asymmetry between DHAP (Labeled) and GAP (Unlabeled) is a powerful constraint for calculating Triose Phosphate Isomerase (TPI) flux.

Flux Estimation Software

Use software capable of handling custom atom mappings (standard glucose models must be modified).

  • Recommended Tools: INCA (Matlab), 13CFLUX2, or OpenMöbius.

  • Input:

    • Stoichiometric Model (Include xylA, xylB, and PPP reactions).

    • Atom Mapping (Define Lyxose C2

      
       Xu5P C2).
      
    • MID Data (Corrected for natural isotope abundance).

  • Output: Net fluxes and Exchange fluxes (reversibility) with 95% confidence intervals.

Workflow Visualization

Workflow cluster_Exp Experimental Phase cluster_Ana Analytical Phase cluster_Comp Computational Phase Step1 Culture (Lyxose-2-13C) Step2 Quenching (-40°C MeOH) Step1->Step2 Step3 Extraction (CHCl3/MeOH) Step2->Step3 Step4 Derivatization (TBDMS) Step3->Step4 Step5 GC-MS (EI Mode) Step4->Step5 Step6 MID Analysis (Isotopomers) Step5->Step6 Step7 Flux Modeling (INCA/13CFLUX2) Step6->Step7

Caption: Step-by-step workflow for Lyxose-2-


C MFA, ensuring isotopic steady state and rigorous data processing.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology and Biotechnology, 42(3), 317–325. [Link]

  • Cho, E. A., et al. (2007). Characterization of a novel D-lyxose isomerase from Cohnella laevoribosii RI-39 sp.[2] nov. Journal of Bacteriology, 189(5), 1655–1663. [Link]

  • Wiechert, W. (2001).[3] 13C Metabolic Flux Analysis. Metabolic Engineering, 3(3), 195–206. [Link]

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[4][5][6][7][8][9] Nature Protocols, 4(6), 878–892. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14, 2856–2877. [Link]

Sources

Method

quantifying D-Lyxose-2-13C enrichment by GC-MS

Application Note: Quantitative Analysis of D-Lyxose-2-13C Enrichment via GC-MS Abstract This application note details a robust protocol for the quantification of D-Lyxose-2-13C enrichment in biological matrices. D-Lyxose...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of D-Lyxose-2-13C Enrichment via GC-MS

Abstract

This application note details a robust protocol for the quantification of D-Lyxose-2-13C enrichment in biological matrices. D-Lyxose, a rare pentose sugar, is increasingly relevant in metabolic flux analysis (MFA) and rare sugar biochemistry. Because native sugars are non-volatile and thermally unstable, this method utilizes a two-step derivatization (Methoximation followed by Silylation) to create stable, volatile derivatives. This guide focuses on the Methoxime-Trimethylsilyl (MOX-TMS) method, which preserves the acyclic carbonyl functionality, facilitating the specific identification of the C2 carbon atom through characteristic mass spectral fragmentation.

Introduction & Scientific Rationale

The Challenge of Isomers

D-Lyxose is a structural isomer of D-Xylose, D-Arabinose, and D-Ribose. In standard metabolomics, these pentoses often co-elute. Accurate quantification requires high-resolution gas chromatography to separate these isomers based on their stereochemical differences.

Why Methoxime-TMS (MOX-TMS)?

While aldonitrile acetate derivatization is sometimes used for total sugar quantification, MOX-TMS is the gold standard for 13C-Metabolic Flux Analysis (MFA) for two reasons:

  • Ring Opening: Methoximation locks the sugar in its open-chain form, preventing the formation of multiple anomeric ring peaks (alpha/beta-pyranose and furanose) which complicates integration.

  • Structural Retention: The open-chain structure yields predictable fragmentation patterns (alpha-cleavage) that allow researchers to localize the 13C label to specific carbon positions (e.g., C1-C2 cleavage).

The "C2" Criticality

In D-Lyxose-2-13C, the heavy isotope is located at the Carbon-2 position. To quantify enrichment, we must monitor ion fragments that explicitly contain the C2 atom. In MOX-TMS derivatives, the C2 atom is typically retained in high-mass fragments (e.g.,


 or 

) and specific chain-cleavage ions.

Experimental Protocol

Reagents & Standards
  • Internal Standard: U-13C-Ribose or a non-endogenous sugar (e.g., Pinitol) to normalize extraction efficiency.

  • Derivatization Reagent A: Methoxyamine hydrochloride (MeOX) in Pyridine (20 mg/mL).

  • Derivatization Reagent B: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS catalyst.

  • Solvents: Methanol, Chloroform, Water (HPLC grade).

Sample Preparation (Step-by-Step)
  • Metabolite Extraction:

    • Lyse cells/tissue in cold Methanol:Chloroform:Water (5:2:2 v/v) .

    • Add 10 µL of Internal Standard (100 µM).

    • Vortex vigorously (30s) and incubate at 4°C for 20 min.

    • Centrifuge at 14,000 x g for 10 min to pellet debris.

    • Transfer supernatant to a glass vial and dry under vacuum (SpeedVac) until a visible pellet remains. Critical: Samples must be completely anhydrous before derivatization.

  • Derivatization (MOX-TMS):

    • Step 1 (Methoximation): Add 40 µL of Reagent A (MeOX/Pyridine) to the dried residue. Incubate at 37°C for 90 minutes with shaking.

      • Mechanism:[1] Protects the aldehyde group at C1, forming an oxime and preventing ring closure.

    • Step 2 (Silylation): Add 60 µL of Reagent B (MSTFA). Incubate at 37°C for 30 minutes .

      • Mechanism:[1] Replaces active protons on hydroxyl groups (C2, C3, C4, C5) with trimethylsilyl (TMS) groups, conferring volatility.

    • Centrifugation: Spin down at max speed for 5 min to remove any insoluble pyridine salts. Transfer supernatant to GC vial with glass insert.

GC-MS Acquisition Parameters
ParameterSettingRationale
Column Agilent DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase separates pentose isomers effectively.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Consistent retention times for alignment.
Inlet 250°C, Splitless (1 min purge)Maximizes sensitivity for low-abundance tracers.
Oven Program 60°C (1 min) → 10°C/min → 325°C (10 min)Slow ramp ensures separation of Lyxose (syn/anti) from Xylose.
Transfer Line 290°CPrevents condensation of high-boiling sugars.
Source Temp 230°C (EI Source)Standard for Electron Ionization.
Scan Mode Full Scan (m/z 50–600)Required to capture the full isotopomer distribution (MID).

Data Analysis & Quantification

Peak Identification

MOX-TMS derivatization of D-Lyxose yields two chromatographic peaks corresponding to the syn (E) and anti (Z) geometric isomers of the methoxime group.

  • Action: Sum the areas of both peaks for total quantification.

  • Differentiation: D-Lyxose typically elutes between D-Arabinose and D-Xylose. Confirm retention times with a pure D-Lyxose standard.

Mass Isotopomer Distribution (MID) Analysis

To quantify D-Lyxose-2-13C, we track the mass shift in the molecular ion cluster or a high-mass fragment containing C2.

  • Target Ion (Pentose-MOX-TMS):

    • Nominal Mass (M0): The full derivative (C5 sugar + MOX + 4 TMS) is rarely seen.

    • Primary Quant Ion (M-CH3): Loss of a methyl group from a TMS moiety.

      • m/z307 (Common pentose fragment, C2-C5 backbone).

      • m/z160 (Often C1-C2 fragment, check standard).

    • Recommended Strategy: Use the m/z 307 cluster (containing C2, C3, C4, C5).

      • Unlabeled (M0): m/z 307

      • Labeled (M+1): m/z 308 (If C2 is 13C).

Calculation Logic
  • Extract Ion Chromatograms (EIC): Extract m/z 307, 308, 309, 310, 311.

  • Integrate: Get the Area (

    
    ) for each isotopomer.
    
  • Calculate Fractional Abundance (

    
    ): 
    
    
    
    
  • Natural Abundance Correction: Raw data includes natural 13C (1.1%) from the derivative carbons (TMS groups add significant natural background).

    • Protocol: Use a correction matrix algorithm (e.g., IsoCor or ChemCalc) to subtract the natural abundance contribution of the derivative skeleton (

      
      ).
      
  • Final Enrichment: The corrected

    
     represents the enrichment of D-Lyxose-2-13C.
    

Visualizations

Workflow Diagram

This diagram outlines the critical path from biological sample to quantitative data.

G Sample Biological Sample (Cell/Tissue) Extract Extraction (MeOH/CHCl3/H2O) Sample->Extract Lysis Dry Desiccation (SpeedVac) Extract->Dry Supernatant Deriv1 Derivatization 1 (MeOX/Pyridine) Locks Ring Open Dry->Deriv1 Anhydrous Deriv2 Derivatization 2 (MSTFA) Adds Volatility Deriv1->Deriv2 +30 min GCMS GC-MS Analysis (DB-5ms Column) Deriv2->GCMS Inject Data Data Processing (MID Calculation) GCMS->Data m/z 307/308

Caption: Figure 1: End-to-end workflow for D-Lyxose-2-13C enrichment analysis. Note the two-step derivatization to ensure isomer stability.

Fragmentation Logic (C2 Specificity)

This diagram illustrates why the m/z 307 fragment is selected for C2-labeling analysis.

Fragmentation Molecule D-Lyxose (MOX-TMS) Open Chain Structure Cleavage Alpha-Cleavage (C1 - C2 Bond) Molecule->Cleavage Electron Impact Frag1 Fragment A (C1) m/z ~103 (Variable) Contains C1 Cleavage->Frag1 Frag2 Fragment B (C2-C5) m/z 307 (Base Peak) Contains C2, C3, C4, C5 Cleavage->Frag2 Label 13C Label at C2 Shift: 307 -> 308 Frag2->Label Isotope Effect

Caption: Figure 2: Fragmentation pathway of MOX-TMS Lyxose. The C2-C5 fragment (m/z 307) retains the C2 label, resulting in a mass shift to m/z 308.

Validation & Quality Control

  • Linearity: Construct a calibration curve using D-Lyxose standards (0.1 to 100 µM) mixed with a fixed concentration of Internal Standard.

  • Limit of Detection (LOD): Typically ~1 pmol on column for TMS-sugars.

  • Blank Subtraction: Always run a derivatization blank (reagents only) to identify background polysiloxanes from the column bleed which can interfere with sugar fragments.

References

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[2][3][4][5][6][7] Nature Protocols. Link

  • Pietzke, M., et al. (2014). Decoding the dynamics of cellular metabolism and the action of 3-bromopyruvate and 2-deoxyglucose using pulsed stable isotope-resolved metabolomics. Cancer & Metabolism. Link

  • Long, C.P., & Antoniewicz, M.R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link

Sources

Application

Application Note: Targeted Interrogation of Non-Oxidative PPP Flux using D-Lyxose-2-13C

This guide is structured as a high-level technical Application Note and Protocol, designed for researchers in metabolic engineering and systems biology. It addresses the specific utility of D-Lyxose-2-13C as a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical Application Note and Protocol, designed for researchers in metabolic engineering and systems biology. It addresses the specific utility of D-Lyxose-2-13C as a specialized tracer for decoupling the non-oxidative branch of the Pentose Phosphate Pathway (PPP).

Executive Summary

Standard metabolic flux analysis (MFA) of the Pentose Phosphate Pathway (PPP) typically relies on [1,2-13C]-Glucose or [1-13C]-Glucose. While effective, these tracers simultaneously label glycolysis, the oxidative PPP (ox-PPP), and the non-oxidative PPP (non-oxPPP), creating complex isotopomer patterns that require computationally intensive modeling to deconvolute.

This protocol details the use of D-Lyxose-2-13C as an orthogonal tracer. In systems expressing D-Lyxose Isomerase (D-LI) (either native microbial strains or engineered mammalian cells), D-Lyxose enters metabolism exclusively as D-Xylulose-5-Phosphate (X5P) , the primary ketol donor of the non-oxPPP. This bypasses the oxidative branch (G6PDH) and upper glycolysis, allowing for the direct, noise-free quantification of Transketolase (TK) and Transaldolase (TA) reversibility.

Mechanistic Basis & Atom Mapping

The Metabolic Entry Point

Unlike Glucose, which enters via Hexokinase (HK), D-Lyxose is metabolized via the Isomerase Pathway :

  • Isomerization: D-Lyxose

    
     D-Xylulose.
    
  • Phosphorylation: D-Xylulose

    
     D-Xylulose-5-Phosphate (X5P).[1]
    

X5P is the obligate substrate for Transketolase (TK) , acting as the C2-unit donor.

Carbon Atom Transition Logic

The utility of the 2-13C label lies in its specific tracking of the ketol group transfer.

  • Tracer: D-Lyxose-2-13C

    
    X5P-2-13C .
    
  • Reaction 1 (Transketolase):

    
    
    
    • The C1-C2 unit of X5P is transferred to R5P.

    • Result: The label at C2 of X5P becomes C2 of Sedoheptulose-7-Phosphate (S7P) .

    • Note: The Glyceraldehyde-3-Phosphate (G3P) generated comes from carbons 3-5 of X5P and remains unlabeled .

  • Reaction 2 (Transketolase):

    
    
    
    • The C1-C2 unit of X5P is transferred to Erythrose-4-Phosphate (E4P).

    • Result: The label at C2 of X5P becomes C2 of Fructose-6-Phosphate (F6P) .

Visualization of Pathway Logic

LyxoseTracing cluster_legend Legend Tracer 13C-Tracer Metabolite Metabolite Enzyme Enzyme Lyxose D-Lyxose-2-13C DLI D-Lyxose Isomerase Lyxose->DLI Xylulose D-Xylulose-2-13C XK Xylulokinase Xylulose->XK X5P Xylulose-5P (2-13C) [Ketol Donor] TKT Transketolase (TKT) X5P->TKT R5P Ribose-5P (Unlabeled) R5P->TKT E4P Erythrose-4P E4P->TKT S7P Sedoheptulose-7P (2-13C Labeled) F6P Fructose-6P (2-13C Labeled) G3P G3P (Unlabeled) DLI->Xylulose XK->X5P TKT->S7P Transfer C1-C2 TKT->F6P Transfer C1-C2 TKT->G3P

Caption: Figure 1. Metabolic fate of D-Lyxose-2-13C. The tracer bypasses glycolysis and oxidative PPP, selectively labeling the C2 position of S7P and F6P via Transketolase.

Experimental Protocol

Prerequisites
  • Biological System:

    • Microbial:E. coli (mutants expressing lyxA), Bacillus spp., or Cohnella strains.

    • Mammalian: Engineered cell lines (e.g., CHO, HEK293) stably expressing D-Lyxose Isomerase (D-LI) (e.g., from Cohnella laevoribosii). Native mammalian cells lack sufficient D-LI activity for this protocol.

  • Tracer: D-Lyxose-2-13C (>99% purity).

  • Control: Unlabeled D-Lyxose (to verify growth phenotypes).

Workflow Overview
StepActionCritical Parameter
1. Adaptation Acclimatize cells to low-glucose / pentose-supplemented media.Ensure D-LI expression is induced/active.
2. Pulse Replace medium with 5 mM D-Lyxose-2-13C + 5 mM Unlabeled Glucose.Glucose is required for ATP; Lyxose acts as the probe.
3. Quench Rapid quenching at Steady State (4-6 hours) or Dynamic (0-60 min).Use -80°C 80:20 Methanol:Water.
4. Extraction Chloroform/Methanol extraction.Maintain pH 7.0 to prevent hydrolysis of sugar phosphates.
5. Analysis LC-MS/MS (HILIC mode) or GC-MS.Target Pentose-P, S7P, F6P, G3P.
Detailed Procedure
Phase A: Tracer Administration
  • Seed Cells: Plate cells in 6-well plates (10^6 cells/well). Incubate overnight.

  • Wash: Wash cells 2x with PBS (37°C) to remove residual unlabeled sugars.

  • Labeling Medium: Add DMEM (glucose-free) supplemented with:

    • 5 mM [12C]-Glucose (Maintenance energy).

    • 5 mM [2-13C]-D-Lyxose (Flux probe).

    • 10% Dialyzed FBS (to remove background sugars).

  • Incubation: Incubate for 4 hours to achieve isotopic steady state (for flux ratio analysis).

Phase B: Metabolite Extraction (Quenching)
  • Rapid Quench: Place plate on dry ice. Aspirate medium immediately.

  • Solvent Addition: Add 1 mL 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Scraping: Scrape cells while keeping the plate on dry ice. Transfer suspension to a microcentrifuge tube.

  • Lysis: Vortex vigorously for 1 min. Freeze-thaw cycle x3 (Liquid N2

    
     37°C bath) to disrupt membranes.
    
  • Centrifugation: Spin at 15,000 x g for 10 min at 4°C. Collect supernatant.

Phase C: LC-MS/MS Analysis
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Waters BEH Amide).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate, pH 9.0 (in Water).

    • B: Acetonitrile.

  • Gradient: 85% B to 50% B over 15 mins.

  • MS Mode: Negative Electrospray Ionization (ESI-). Use Multiple Reaction Monitoring (MRM) for high sensitivity.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Analyze the M+0, M+1, M+2 isotopomers for the key metabolites.

MetaboliteExpected Label (from Lyxose-2-13C)Diagnostic Value
Xylulose-5P M+1 (100% enrichment relative to tracer) Confirms uptake and D-LI activity.
Ribose-5P M+0 (mostly)R5P is an acceptor in the TK reaction. Labeling here implies reverse flux (R5P

X5P).
Sedoheptulose-7P M+1 Direct product of TK (X5P + R5P). High M+1 indicates forward non-oxPPP flux.
Fructose-6P M+1 Direct product of TK (X5P + E4P).
G3P / Lactate M+0 CRITICAL CONTROL. If G3P is labeled, it implies Lyxose carbon has scrambled via extensive recycling or gluconeogenesis.
Calculating Flux Ratios

To determine the contribution of the non-oxidative pathway relative to total synthesis, calculate the S7P M+1 Fraction :



  • Scenario A (High Non-Oxidative Flux): S7P M+1 is close to X5P M+1 enrichment.

  • Scenario B (High Oxidative Flux): If the cell relies on ox-PPP (G6PDH), R5P is generated from Glucose (unlabeled). S7P will be formed via Transaldolase from unlabeled precursors, diluting the M+1 signal.

References

  • Cho, E. A., et al. (2007). "Characterization of a Novel D-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov." Journal of Bacteriology. Link

  • Metallo, C. M., et al. (2009). "Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells." Journal of Biotechnology. Link

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link

  • Chomvong, K., et al. (2016).[2] "Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose." PLOS ONE. Link

  • Jang, C., et al. (2018). "Metabolite Tracing with 13C-Labeled Nutrients." Methods in Molecular Biology. Link

Sources

Method

Application Notes &amp; Protocols: Probing the Xylose Isomerase Catalytic Mechanism with D-Lyxose-2-¹³C

For: Researchers, scientists, and drug development professionals investigating enzyme mechanisms, particularly in carbohydrate metabolism. I.

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals investigating enzyme mechanisms, particularly in carbohydrate metabolism.

I. Introduction: The Mechanistic Puzzle of Xylose Isomerase and the Role of Isotopic Probes

Xylose isomerase (XI), systematically known as D-xylose aldose-ketose-isomerase (EC 5.3.1.5), is an enzyme of significant industrial and biological interest. It catalyzes the reversible isomerization of aldose sugars to their corresponding ketose forms, most notably D-xylose to D-xylulose and D-glucose to D-fructose.[1][2] This capability is harnessed in the large-scale production of high-fructose corn syrup and is a cornerstone of efforts to engineer microbial fermentation of lignocellulosic biomass.[3]

The catalytic mechanism of xylose isomerase has been a subject of extensive research, with two primary hypotheses proposed: a base-catalyzed proton transfer via a cis-enediol intermediate and a metal-assisted intramolecular hydride shift.[4] While early proposals favored the enediol mechanism, a wealth of evidence from X-ray crystallography, kinetic isotope effect studies, and the notable lack of proton exchange with the solvent for most substrates, now strongly supports the hydride shift mechanism.[4][5][6]

To unequivocally dissect such enzymatic mechanisms, stable isotope labeling is an indispensable tool.[7] By strategically placing a "heavy" isotope like ¹³C within a substrate molecule, researchers can trace the fate of specific atoms through the catalytic cycle.[8] The resulting labeling pattern in the product provides a direct window into the bond-breaking and bond-forming events of the reaction.

This guide focuses on the application of D-Lyxose-2-¹³C as a specific probe for xylose isomerase. While D-lyxose is a C-2 epimer of D-xylose and often a poor substrate for many xylose isomerases, certain variants, such as those from Piromyces sp. E2 and Thermus thermophilus, exhibit measurable activity towards it.[9][10][11] This makes D-lyxose an intriguing alternative substrate. Labeling D-lyxose at the C-2 position is particularly informative. The location of the ¹³C label in the resulting D-xylulose—whether at C-1 or C-2—can provide definitive evidence for or against the proposed hydride shift mechanism.

These application notes provide a comprehensive guide, from the synthesis of D-Lyxose-2-¹³C to its use in enzymatic assays and the subsequent analysis of the labeling patterns by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

II. Synthesis of D-Lyxose-2-¹³C: A Proposed Chemo-enzymatic Route

The commercial availability of D-Lyxose-2-¹³C is limited. Therefore, a reliable synthetic route is essential. We propose a two-stage chemo-enzymatic approach that leverages a more readily available labeled precursor, D-Xylose-2-¹³C, followed by an epimerization step.

Workflow for D-Lyxose-2-¹³C Synthesis

cluster_0 Stage 1: Enzymatic Synthesis of D-Xylose-2-¹³C cluster_1 Stage 2: Chemical Epimerization to D-Lyxose-2-¹³C A D-Ribose B Ribose-5-phosphate Isomerase A->B C D-Ribulose B->C D Ribulose-5-phosphate 3-Epimerase C->D E D-Xylulose D->E G Transketolase E->G Acceptor F D-Xylose-2-¹³C Precursor (e.g., [¹³C]Formaldehyde) F->G H D-Xylulose-2-¹³C G->H Product I D-Xylose-2-¹³C H->I J Calcium Chloride (CaCl₂) in basic aqueous solution (e.g., NaOH) I->J Reaction K D-Lyxose-2-¹³C J->K Major Product L Purification (Cation-exchange chromatography) K->L

Caption: Proposed two-stage synthesis of D-Lyxose-2-¹³C.

Part 1: Enzymatic Synthesis of D-Xylulose-2-¹³C

This stage utilizes a transketolase-catalyzed reaction, a method known for stereoselective C-C bond formation.[12]

Rationale: Transketolase can transfer a two-carbon ketol unit from a donor substrate to an aldose acceptor. By using a ¹³C-labeled two-carbon donor (derived from a precursor like [¹³C]formaldehyde) and an appropriate three-carbon aldose acceptor (like D-glyceraldehyde), D-Xylulose-2-¹³C can be synthesized. Commercially available D-Xylulose-2-¹³C can also be used if accessible.[13]

Materials:

  • Transketolase (e.g., from E. coli)

  • Thiamine pyrophosphate (ThDP) and MgCl₂ (cofactors)

  • D-Glyceraldehyde (acceptor substrate)

  • Glycolaldehyde (as a stable precursor for the ketol unit)

  • ¹³C-labeled precursor (e.g., [¹³C]Formaldehyde, to be converted to [2-¹³C]glycolaldehyde)

  • Phosphate buffer (pH ~7.0)

Protocol:

  • Prepare the Reaction Mixture: In a temperature-controlled vessel, combine phosphate buffer, ThDP, and MgCl₂.

  • Add Substrates: Add D-glyceraldehyde and [2-¹³C]glycolaldehyde to the mixture.

  • Initiate Reaction: Add transketolase to start the reaction. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for several hours.

  • Monitor Progress: Monitor the formation of D-Xylulose-2-¹³C using HPLC or TLC.

  • Purification: Once the reaction reaches equilibrium or completion, purify the D-Xylulose-2-¹³C from the reaction mixture using column chromatography (e.g., silica gel or a suitable ion-exchange resin).

Part 2: C-2 Epimerization of D-Xylose-2-¹³C to D-Lyxose-2-¹³C

This step employs a base-catalyzed epimerization facilitated by calcium ions, which has been shown to effectively convert D-xylose to D-lyxose.[14]

Rationale: In a basic solution, calcium ions form a complex with the aldose, facilitating a stereospecific rearrangement of the carbon skeleton. This leads to the inversion of the configuration at the C-2 position, converting D-xylose to D-lyxose.[14]

Materials:

  • D-Xylose-2-¹³C (from Part 1)

  • Calcium chloride (CaCl₂)

  • Sodium hydroxide (NaOH) or other suitable base

  • Deionized water

  • Cation-exchange resin (Ca²⁺ form) for purification

Protocol:

  • Prepare the Solution: Dissolve D-Xylose-2-¹³C in deionized water.

  • Add Catalyst and Base: Add a high concentration of CaCl₂ and adjust the pH to >12.3 with NaOH solution.

  • Reaction: Heat the mixture (e.g., to 60-80°C) and maintain for a set period (e.g., 1-3 hours). The reaction will proceed towards an equilibrium mixture of D-xylose and D-lyxose.

  • Neutralization: Cool the reaction and neutralize with an appropriate acid (e.g., HCl).

  • Purification: Separate D-Lyxose-2-¹³C from the remaining D-Xylose-2-¹³C using cation-exchange chromatography with the resin in the Ca²⁺ form.[14]

  • Verification: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

III. Experimental Protocol: Xylose Isomerase Assay with D-Lyxose-2-¹³C

This protocol details the enzymatic conversion of D-Lyxose-2-¹³C to D-Xylulose and the subsequent preparation of samples for NMR and MS analysis. The xylose isomerase from Piromyces sp. E2 is recommended due to its documented activity with various pentoses and its relevance in bioengineering.[9][15]

Materials and Reagents:
  • Enzyme: Purified Xylose Isomerase from Piromyces sp. E2 (or other suitable XI).

  • Substrate: D-Lyxose-2-¹³C (synthesized as per Section II).

  • Buffer: Tris-HCl or MOPS buffer (e.g., 100 mM, pH 7.5).

  • Cofactors: MgCl₂ and/or MnCl₂ (e.g., 10 mM). The choice of metal can influence activity.[5]

  • Quenching Solution: Pre-chilled (-40°C) 60% methanol.

  • NMR Solvent: Deuterium oxide (D₂O).

Enzymatic Reaction Workflow

cluster_0 D-Lyxose-2-¹³C (Substrate) cluster_1 Hydride Shift Mechanism cluster_2 Proton Transfer (Enediol) Mechanism Substrate C1 (CHO) C2 (¹³CHOH) C3 (CHOH) C4 (CHOH) C5 (CH₂OH) Product_HS D-Xylulose-1-¹³C C1 (¹³CH₂OH) C2 (C=O) C3 (CHOH) C4 (CHOH) C5 (CH₂OH) Substrate:C2->Product_HS:C1 Hydride Shift (H⁻ from C2 to C1) Product_PT D-Xylulose-2-¹³C C1 (CH₂OH) C2 (¹³C=O) C3 (CHOH) C4 (CHOH) C5 (CH₂OH) Substrate:C2->Product_PT:C2 Proton Transfer (Backbone Intact)

Caption: Predicted fate of the ¹³C label in D-xylulose depending on the catalytic mechanism.

Analysis by ¹³C NMR Spectroscopy

¹³C NMR is the most direct method to determine the position of the label. By comparing the spectra of the reaction mixture over time with reference spectra of D-lyxose and D-xylulose, the appearance of new signals corresponding to the ¹³C-labeled product can be monitored.

  • D-Lyxose-2-¹³C (Starting Material): The spectrum will show a highly enhanced signal for the C2 carbon of D-lyxose (in its various anomeric forms), typically around 71.5 ppm. [16]* Expected Product Signals:

    • If Hydride Shift: A new, strong signal will appear in the region corresponding to the C1 of D-xylulose (a primary alcohol), around 72.5 ppm. [17] * If Proton Transfer: A new, strong signal will appear in the region of the C2 of D-xylulose (the ketone carbonyl), which is significantly downfield, around 105.6 ppm. [17] By observing which of these new signals grows in intensity over the course of the reaction, the dominant mechanism can be determined. Given the existing evidence for xylose isomerase, the appearance of a signal around 72.5 ppm is strongly expected.

Analysis by Mass Spectrometry

Mass spectrometry, particularly tandem MS (MS/MS), can also be used to locate the ¹³C label, especially after chemical derivatization that promotes specific fragmentation patterns. [9][18]

  • Derivatization: Convert the sugars in the lyophilized sample to derivatives (e.g., methylglucosamine) that fragment predictably.

  • MS/MS Analysis:

    • Select the parent ion corresponding to the ¹³C-labeled xylulose derivative.

    • Induce fragmentation and analyze the resulting daughter ions.

    • If Hydride Shift (¹³C at C1): The fragmentation pattern will show a labeled fragment corresponding to the C1 atom.

    • If Proton Transfer (¹³C at C2): The fragmentation pattern will show the label retained on a fragment containing the C2 atom.

    • By comparing the observed fragmentation pattern to that of unlabeled standards and theoretical predictions, the position of the ¹³C can be confirmed.

V. Quantitative Data and Enzyme Selection

The choice of xylose isomerase is critical, as many show very low or no activity towards D-lyxose. [19]Below is a summary of kinetic data for selected xylose isomerases with D-lyxose as a substrate.

Enzyme SourceMetal CofactorTemperature (°C)pHK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Thermobifida fusca-608.0---[18]
Thermus thermophilusMn²⁺-----[20][21]
Piromyces sp. E2Mg²⁺307.520 ± 1--[15]
Bacillus licheniformis (Lyxose Isomerase)---30.4 ± 0.798 ± 0.23224[17]
Thermofilum sp. (Lyxose Isomerase)Mn²⁺95-73 ± 6.6338 ± 14.94630[22]

Note: Data for xylose isomerase activity on D-lyxose is sparse. The table highlights enzymes known to have some activity or related lyxose isomerases for comparison. Researchers should perform initial activity screenings to select the most suitable enzyme for their specific experimental conditions.

VI. Conclusion and Broader Implications

The use of D-Lyxose-2-¹³C provides a powerful and elegant method for probing the catalytic mechanism of xylose isomerase. The protocols and analytical strategies outlined in this guide offer a clear pathway for researchers to perform these experiments. The expected outcome—the migration of the ¹³C label from C2 of the substrate to C1 of the product—would provide further, direct evidence for the metal-assisted hydride shift mechanism.

Beyond confirming the mechanism of well-studied xylose isomerases, this approach is invaluable for:

  • Characterizing Novel Isomerases: Determining the mechanism of newly discovered or engineered isomerases.

  • Drug Development: Understanding the catalytic mechanism in detail can inform the rational design of specific enzyme inhibitors.

  • Biocatalysis: Elucidating the mechanisms of substrate promiscuity and epimerase side-reactions can guide protein engineering efforts to create more efficient and specific biocatalysts.

By combining careful synthesis of isotopic probes with precise enzymatic and analytical techniques, researchers can continue to unravel the intricate details of enzyme catalysis, paving the way for new applications in medicine and biotechnology.

VII. References

  • Brouwer, N., de Waal, P. P., & van Maris, A. J. (2023). Xylose isomerase from Piromyces sp. E2 is a promiscuous enzyme with epimerase activity. Enzyme and Microbial Technology, 166, 110230. [Link]

  • Richard, J. P., & Amyes, T. L. (2011). Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde. Biochemistry, 50(44), 9476–9487. [Link]

  • Ciaramella, A., et al. (2021). Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. Frontiers in Bioengineering and Biotechnology, 9, 708739. [Link]

  • Kim, J.-S., et al. (2010). Molecular Cloning and Characterization of D-Xylose Isomerase from A Novel Actinobacteria, Thermobifida fusca MBL 10003. Journal of Microbiology and Biotechnology, 20(6), 1026-1032. [Link]

  • Dekker, K., et al. (1991). Xylose (glucose) isomerase gene from the thermophile Thermus thermophilus: cloning, sequencing, and comparison with other thermostable xylose isomerases. Journal of Bacteriology, 173(10), 3078-3083. [Link]

  • Edubirdie. (n.d.). C2 Epimerization - Lecture Notes. Retrieved from [Link]

  • Li, Z., et al. (2023). A new synthesis of d-lyxose from d-arabinose. Carbohydrate Research, 526, 108782. [Link]

  • Shiraishi, T., et al. (2006). C-2 Epimerization of Aldoses by Calcium Ion in Basic Solutions. A Simple System to Transform d-Glucose and d-Xylose into d-Mannose and d-Lyxose. Bulletin of the Chemical Society of Japan, 79(8), 1259-1267. [Link]

  • Kuyper, M., et al. (2003). High-level functional expression of a fungal xylose isomerase: the key to efficient ethanolic fermentation of xylose by Saccharomyces cerevisiae? FEMS Yeast Research, 4(1), 69-78. [Link]

  • Horecker, B. L. (1976). D-Lyxose as a substrate for Streptomyces D-xylose isomerase. Applied and Environmental Microbiology, 32(6), 969–971. [Link]

  • Wikipedia. (n.d.). Xylose isomerase. Retrieved from [Link]

  • Rhimi, M., & Maugard, T. (2014). l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose. Journal of Agricultural and Food Chemistry, 62(6), 1339-1347. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). D-Xylulose at BMRB. Retrieved from [Link]

  • Roy, K., & Krishnamurthy, R. (2020). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. Chemistry – A European Journal, 26(62), 14237-14251. [Link]

  • Langan, P., et al. (2014). L-Arabinose binding, isomerization, and epimerization by D-xylose isomerase: X-ray/neutron crystallographic and molecular simulation study. Structure, 22(9), 1287–1300. [Link]

  • Slein, M. W. (1962). [8]Xylose isomerase: D-Xylose D-Xylulose. Methods in Enzymology, 5, 295-298. [Link]

  • PubChem. (n.d.). D-Lyxose. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Gineau, E., et al. (2025). Rare Ketose Synthesis from Glycolaldehyde by C2 Elongation of Aldoses Catalyzed by Transketolase Variants. ACS Catalysis. [Link]

  • Ma, H. (2012). How2: Interpret a carbon-13 NMR spectrum. YouTube. [Link]

  • Ecoli Metabolome Database. (2015). D-Xylulose. Retrieved from [Link]

  • Vuolanto, A., et al. (2009). C-2 Epimer Formation of Tetrose, Pentose and Hexose Sugars by Xylose Isomerase. Biocatalysis and Biotransformation, 27(4), 263-271. [Link]

  • Zheng, Y. J., Merz, K. M., Jr, & Farber, G. K. (1993). Theoretical examination of the mechanism of aldose-ketose isomerization. Protein Engineering, 6(5), 479–484. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Markley, J. L., et al. (2015). Enzyme Dynamics from NMR Spectroscopy. Accounts of Chemical Research, 48(8), 2315–2323. [Link]

  • Vartak, H. G., et al. (1991). Xylose (glucose) isomerase gene from the thermophile Thermus thermophilus: cloning, sequencing, and comparison with other thermostable xylose isomerases. Journal of Bacteriology, 173(10), 3078-3083. [Link]

  • Li, Y., et al. (2010). Molecular Docking of Xylitol and Xylose Isomerase from Thermus thermophilus and Model Analysis. Journal of Agricultural and Food Chemistry, 58(1), 478-483. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Pastinen, O., et al. (1999). Xylose Isomerase Catalysed Novel Hexose Epimerization. Biocatalysis and Biotransformation, 17(5), 393-400. [Link]

  • Gu, Y., & Tanner, M. E. (2006). Biosynthesis of UDP-xylose and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial UDP-xylose synthase, and UDP-xylose 4-epimerase. Glycobiology, 16(10), 929–939. [Link]

  • Williamson, D. B., & Cobbett, C. S. (2018). Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase. Frontiers in Plant Science, 9, 671. [Link]

  • Bishop, C. T., & Cooper, F. P. (1960). GLYCOSIDATION OF SUGARS: II. METHANOLYSIS OF D-XYLOSE, D-ARABINOSE, D-LYXOSE, AND D-RIBOSE. Canadian Journal of Chemistry, 38(3), 388-395. [Link]

  • Oak Ridge National Laboratory. (2014). L-arabinose binding, isomerization, and epimerization by D-xylose isomerase: X-ray/neutron crystallographic and molecular simulation study. Retrieved from [Link]

  • Kenner, J., & Richards, G. N. (1954). 266. Deoxy-sugars. Part II. Synthesis of 2-deoxy-D-ribose and 3-deoxy-D-xylose from D-arabinose. Journal of the Chemical Society (Resumed), 1784-1786. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201. [Link]

  • Cordes, T., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 11(11), 743. [Link]

  • ResearchGate. (n.d.). A roadmap for interpreting 13C metabolite labeling pattern from cells. Retrieved from [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology, 59, 83-91. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving D-Lyxose-2-¹³C Signal Overlap in ¹H-¹³C HSQC NMR

Welcome to the Advanced NMR Troubleshooting Center. D-Lyxose-2-¹³C is a powerful isotopic probe for elucidating carbohydrate-protein interactions and metabolic fluxes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. D-Lyxose-2-¹³C is a powerful isotopic probe for elucidating carbohydrate-protein interactions and metabolic fluxes. However, its analysis is notoriously complicated by the sugar's anomeric equilibrium. In aqueous solutions, D-lyxose exists as a dynamic mixture of pyranose and furanose tautomers. Because isotopic enrichment is restricted to the C2 position, the ¹H-¹³C HSQC spectrum is hyper-focused on the C2-H2 correlations, which suffer from severe chemical shift overlap due to the nearly identical magnetic environments of the pyranose anomers.

This guide provides field-proven, causality-driven methodologies to resolve these overlaps, ensuring high-fidelity structural and quantitative assignments.

Part 1: Diagnostic Data & Expected Chemical Shifts

Before troubleshooting, it is critical to establish the baseline thermodynamic distribution of D-lyxose in deuterium oxide (D₂O). The stereochemical inversion at the C1 anomeric center leaves the C2 hydroxyl in a highly similar hydration environment across both pyranose forms, resulting in a tight chemical shift dispersion[1].

Table 1: Representative NMR Parameters for D-Lyxose Anomers at the C2 Position (in D₂O at 298 K)

Tautomeric FormEquilibrium in D₂O (%)Expected ¹³C Shift (C2, ppm)Expected ¹H Shift (H2, ppm)
α-D-Lyxopyranose ~71%~70.5~3.85
β-D-Lyxopyranose ~29%~72.0~3.95
α-D-Lyxofuranose < 1%~76.5~4.15
β-D-Lyxofuranose < 1%~71.5~4.05

Note: Exact chemical shifts are highly sensitive to sample concentration, pH, and temperature. Furanose forms are typically below the limit of detection in standard 1D acquisitions in pure D₂O.

Part 2: Troubleshooting Guide & FAQs

Q1: Why do the α- and β-lyxopyranose C2-H2 cross-peaks completely merge in my standard ¹H-¹³C HSQC acquisitions in D₂O? Expertise & Causality: In standard HSQC experiments acquired with typical ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 increments (e.g., 256 points), the digital resolution in the indirect (¹³C) dimension is insufficient to separate signals that differ by only ~1.5 ppm. Furthermore, the C2 proton is scalar-coupled to the adjacent H1 and H3 protons (

and

). These homonuclear couplings evolve during the acquisition time, splitting the C2-H2 cross-peak into a multiplet along the direct (

) axis. The combination of low digital resolution in

and multiplet broadening in

causes the anomeric signals to coalesce into a single, unresolved blob[2]. Solution: Implement a Pure-Shift HSQC (e.g., real-time BIRD-decoupled HSQC) to collapse the

multiplets into sharp singlets[3]. Couple this with a narrow, band-selective spectral width in the ¹³C dimension and Non-Uniform Sampling (NUS) to artificially boost digital resolution without prohibitive time costs (See Protocol 1).

Q2: I need to quantify the trace furanose forms for a kinetic study, but they are lost in the


 noise. How can I resolve and enhance these signals? 
Expertise & Causality:  Furanose forms of D-lyxose constitute <1% of the equilibrium mixture in pure D₂O at room temperature. Water strongly stabilizes the pyranose chair conformations via a dense hydrogen-bonding network with the ring hydroxyls[4].
Solution:  Shift the thermodynamic equilibrium. Transitioning the solvent from D₂O to a polar aprotic solvent like DMSO-d₆ disrupts the hydration shell, reducing the energetic penalty of the furanose envelope conformation and significantly increasing the furanose population[4]. Additionally, elevating the probe temperature (e.g., to 313 K) entropically favors the more flexible furanose rings, pulling their distinct C2 signals out of the baseline.

Q3: Can I use 2D TOCSY to separate the overlapping C2 signals? Expertise & Causality: While HSQC-TOCSY is excellent for tracing spin systems from an isolated anomeric proton (H1)[2], it often fails for D-Lyxose-2-¹³C if the H1 signals themselves are broadened or if you are solely relying on the C2 start point. Magnetization propagation is hindered by small vicinal couplings in specific chair conformations. Solution: If overlap persists, solvent titration (Protocol 2) is a more robust physical intervention than relying solely on pulse sequence manipulation.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Band-Selective High-Resolution HSQC with Non-Uniform Sampling (NUS)

This self-validating protocol forces high digital resolution exclusively around the C2 region, bypassing hardware time limitations.

  • Sample Preparation: Dissolve 10 mg of D-Lyxose-2-¹³C in 600 µL of D₂O (99.9% D). Filter through a 0.22 µm membrane into a 5 mm NMR tube to eliminate paramagnetic particulates that cause line broadening[5].

  • Spectrometer Setup: Insert the sample, lock on D₂O, tune, and match the probe. Perform a rigorous 3D shimming routine. Optimize the 90° pulse widths for both ¹H and ¹³C.

  • Parameter Optimization:

    • Select a band-selective HSQC pulse sequence (e.g., shsqcetgpsisp2.2 on Bruker systems).

    • Restrict the ¹³C spectral width (SW) to a narrow 15 ppm window centered precisely at 73 ppm.

    • Increase the number of

      
       increments to 1024 or 2048 to force high digital resolution.
      
  • NUS Implementation: Enable Non-Uniform Sampling at a 25% sampling schedule using a Poisson-gap distribution. This randomizes the skipped

    
     increments, converting systematic truncation artifacts into random noise.
    
  • Data Reconstruction: Process the raw FID using the Iterative Soft Thresholding (IST) algorithm. Apply a squared sine-bell apodization function in both dimensions to enhance resolution before Fourier transformation.

Protocol 2: Solvent-Titration for Tautomeric Shift

Use this protocol to physically alter the chemical shifts by manipulating the carbohydrate's hydration shell.

  • Baseline Acquisition: Acquire a standard ¹H-¹³C HSQC of the sample in 100% D₂O at 298 K.

  • Solvent Modification: Lyophilize the sample completely. Reconstitute the dried sugar in a mixed solvent system consisting of 70% D₂O and 30% Pyridine-d₅ (or DMSO-d₆).

  • Thermodynamic Equilibration: Place the sample in the spectrometer and allow it to equilibrate at 298 K for at least 2 hours. Critical Causality: Carbohydrate mutarotation is slow on the NMR timescale; acquiring too early will result in exchange-broadened, non-quantitative cross-peaks.

  • Re-acquisition: Acquire the HSQC. The aprotic solvent will induce differential Solvent Induced Shifts (SIS), effectively pulling the α and β C2 cross-peaks apart while simultaneously amplifying the furanose signals[4].

Part 4: Diagnostic Workflow

HSQC_Troubleshooting Start D-Lyxose-2-13C HSQC Spectrum OverlapCheck Are α/β C2-H2 signals overlapping? Start->OverlapCheck Solvent Modify Solvent (Add DMSO-d6 / Pyridine-d5) OverlapCheck->Solvent Yes (Chemical Shift) NUS Increase t1 + Apply NUS (Boost 13C Resolution) OverlapCheck->NUS Yes (Digital Res) PureShift Apply Pure-Shift HSQC (Remove 1H-1H splitting) OverlapCheck->PureShift Yes (J-HH Broadening) Resolved Signals Fully Resolved OverlapCheck->Resolved No Solvent->Resolved NUS->Resolved PureShift->Resolved Furanose Furanose forms missing? Resolved->Furanose Temp Increase Temperature (Shift equilibrium) Furanose->Temp Yes Temp->Resolved

Figure 1: Decision tree for resolving D-Lyxose-2-¹³C signal overlap in HSQC NMR.

Part 5: References

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Available at: [Link]

  • PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Canadian Science Publishing. Available at: [Link]

  • THE PROTON MAGNETIC RESONANCE SPECTRA AND TAUTOMERIC EQUILIBRIA OF ALDOSES IN DEUTERIUM OXIDE. Canadian Science Publishing. Available at: [Link]

  • Obtaining Pure ¹H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing GC-MS Derivatatization for D-Lyxose-2-13C Analysis

Welcome to the technical support center for the analysis of D-Lyxose-2-13C by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of D-Lyxose-2-13C by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical derivatization step. As the accuracy of your isotopic analysis hinges on robust and reproducible sample preparation, this document offers field-proven insights to overcome common challenges.

The Challenge of Analyzing D-Lyxose by GC-MS

Sugars like D-Lyxose are inherently non-volatile and highly polar due to their multiple hydroxyl groups.[1][2] This makes their direct analysis by GC-MS, which requires analytes to be volatile, impossible.[1][3] Derivatization is a necessary chemical modification to increase the volatility and thermal stability of these molecules, allowing them to traverse the GC column and be detected by the mass spectrometer.[1][2][4]

The introduction of a 13C isotope at the second carbon position of D-Lyxose adds another layer of complexity. The goal of such an analysis is often to trace the metabolic fate of the sugar, making accurate and precise quantification of the isotopic enrichment crucial for metabolic flux analysis.[5][6]

Principles of Derivatization for Sugars

The most common and effective derivatization strategy for sugars is a two-step process: oximation followed by silylation.[1][4][7]

  • Oximation: This step targets the aldehyde group of the open-chain form of the sugar. Reacting the sugar with an oximating reagent, such as methoxyamine hydrochloride (MeOx), converts the carbonyl group into an oxime.[8] This is critical because it prevents the sugar from forming multiple anomeric (alpha and beta) and ring (pyranose and furanose) forms in solution, which would otherwise result in multiple chromatographic peaks for a single sugar, complicating analysis.[9] The oximation step "locks" the sugar in its open-chain form, leading to a more simplified chromatogram, typically with only two peaks corresponding to the syn and anti isomers of the oxime.[1][7]

  • Silylation: Following oximation, the hydroxyl groups of the sugar are converted to trimethylsilyl (TMS) ethers. This is achieved using a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][8][10] This step drastically reduces the polarity of the molecule and increases its volatility, making it suitable for GC-MS analysis.[8]

Experimental Workflow: Oximation-Silylation of D-Lyxose

Caption: Oximation-Silylation Workflow for D-Lyxose-2-13C

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the derivatization and analysis of D-Lyxose-2-13C.

Question 1: Why am I seeing multiple peaks for my D-Lyxose-2-13C standard?

Answer:

The presence of more than the expected two peaks (for syn and anti isomers) for a derivatized sugar standard is a common issue that typically points to incomplete oximation.

  • Causality: If the oximation step is incomplete, the remaining free aldehyde groups can still lead to the formation of different anomers (α and β) and ring structures (pyranose and furanose) during the subsequent silylation step.[9] Each of these forms will produce a distinct peak in your chromatogram.

  • Troubleshooting Steps:

    • Verify Reagent Freshness and Storage: Oximating and silylating reagents are sensitive to moisture.[1][4] Ensure that your methoxyamine hydrochloride and BSTFA/MSTFA are fresh and have been stored in a desiccator to prevent degradation.

    • Optimize Oximation Reaction Conditions:

      • Temperature: Ensure the oximation reaction is carried out at the recommended temperature, typically between 30°C and 70°C.[4][8]

      • Time: The reaction time for oximation is also critical. A minimum of 30-90 minutes is generally recommended.[4][8] You may need to optimize this for your specific experimental setup.

    • Ensure Complete Sample Dissolution: The dried sample residue must completely dissolve in the derivatization solvent (e.g., pyridine) before adding the silylating reagent.[11] If the sample is not fully dissolved, the derivatization will be incomplete.[11]

Question 2: My peak shapes are poor (tailing or fronting). What could be the cause?

Answer:

Poor peak shape can be attributed to several factors, ranging from the derivatization process to the GC-MS system itself.

  • Causality & Troubleshooting:

Potential CauseExplanationRecommended Action
Incomplete Derivatization Residual free hydroxyl groups on the sugar molecule can interact with active sites in the GC inlet and column, leading to peak tailing.Review and optimize your derivatization protocol as described in Question 1. Ensure sufficient reagent is used to derivatize all active sites.
Active Sites in the GC System Silanol groups on the surface of the inlet liner and the GC column can interact with the derivatized sugar, causing peak tailing.Deactivate the inlet liner by silylating it or use a pre-deactivated liner. Condition the GC column according to the manufacturer's instructions.
Column Overload Injecting too much sample can saturate the stationary phase of the column, resulting in peak fronting.Dilute your sample and re-inject.
Improper Injection Technique A slow injection can lead to band broadening and distorted peak shapes.Ensure a fast and consistent injection, especially if performing manual injections.
Question 3: I'm observing "ghost peaks" in my blank runs. Where are they coming from?

Answer:

Ghost peaks are peaks that appear in your chromatogram even when you inject a blank solvent. They are indicative of contamination in your system.

  • Causality & Troubleshooting:

    • Carryover from Previous Injections: High-boiling point compounds from previous samples can remain in the injection port or at the head of the column and elute in subsequent runs.[12]

      • Solution: Clean the injection port and replace the septum and liner. Bake out the column at a high temperature (within the column's limits) for an extended period.

    • Contaminated Syringe: The syringe used for injection can be a source of contamination.

      • Solution: Thoroughly clean the syringe with appropriate solvents between injections.

    • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or leaching from the gas lines can introduce contaminants.

      • Solution: Use high-purity carrier gas and ensure that your gas lines are clean.

Question 4: The isotopic enrichment values for my D-Lyxose-2-13C samples are inconsistent. What could be causing this?

Answer:

Inconsistent isotopic enrichment values are a critical issue in metabolic flux analysis and often point to problems with either the derivatization or the mass spectrometry method.

  • Causality & Troubleshooting:

Potential CauseExplanationRecommended Action
Incomplete or Variable Derivatization If the derivatization reaction is not driven to completion, it can lead to isotopic fractionation, where the unlabeled and labeled molecules react at slightly different rates, skewing the measured isotopic ratio.Ensure your derivatization protocol is robust and reproducible. Use a consistent reaction time and temperature for all samples and standards.
Mass Spectrometer Instability Fluctuations in the ion source or mass analyzer can lead to variations in the measured ion intensities.Allow the mass spectrometer to stabilize for a sufficient amount of time before analysis. Perform regular mass calibration.[12]
Co-eluting Interferences If another compound co-elutes with your derivatized D-Lyxose, its fragment ions can interfere with the ions you are monitoring for the isotopic analysis, leading to inaccurate results.Optimize your GC temperature program to improve the separation of your analyte from interfering compounds.[13] Check the mass spectra of your peaks to ensure they are pure.
Matrix Effects The presence of other compounds in the sample matrix can suppress or enhance the ionization of your analyte, affecting the accuracy of quantification.Prepare calibration standards in a matrix that is as similar as possible to your samples. The use of an internal standard is highly recommended for accurate quantification.[3]
Troubleshooting Decision Tree

Caption: Troubleshooting Decision Tree for D-Lyxose-2-13C Analysis

Detailed Experimental Protocol: Oximation-Silylation

This protocol provides a starting point for the derivatization of D-Lyxose-2-13C. Optimization may be required based on your specific samples and instrumentation.

Reagents and Materials:

  • D-Lyxose-2-13C standard and samples, dried completely.

  • Pyridine (anhydrous).

  • Methoxyamine hydrochloride (MeOx).

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Ethyl acetate (anhydrous).

  • GC vials with inserts.

  • Heating block or oven.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Ensure your D-Lyxose-2-13C samples are completely dry. Water will interfere with the derivatization reagents.[1][4] This can be achieved by lyophilization or evaporation under a stream of nitrogen.

  • Oximation: a. Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine. b. Add 50 µL of the MeOx solution to the dried sample in a GC vial. c. Vortex thoroughly to ensure complete dissolution. d. Incubate at 60°C for 60 minutes.

  • Silylation: a. After the oximation step, allow the vials to cool to room temperature. b. Add 80 µL of BSTFA with 1% TMCS to each vial. c. Vortex immediately. d. Incubate at 60°C for 30 minutes.

  • Sample Dilution and Analysis: a. After cooling to room temperature, the sample is ready for GC-MS analysis. Depending on the concentration, you may need to dilute the sample with an anhydrous solvent like ethyl acetate. b. Transfer the derivatized sample to a GC vial insert for injection.

Table 1: Summary of Derivatization Parameters

ParameterRecommended ConditionNotes
Oximation Reagent 20 mg/mL MeOx in PyridinePrepare fresh daily.
Oximation Temperature 60°CCan be optimized (30-70°C).
Oximation Time 60 minutesEnsure sufficient time for complete reaction.
Silylation Reagent BSTFA + 1% TMCSTMCS acts as a catalyst.
Silylation Temperature 60°CCan be optimized (30-70°C).
Silylation Time 30 minutes

References

  • Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Springer Nature Experiments. Available at: [Link]

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Published June 8, 2022. Available at: [Link]

  • Advanced Monosaccharide Analysis Methods. Creative Biolabs. Available at: [Link]

  • Alonso AP, Val DL, Shulaev V. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Anal Biochem. 2012;429(2):129-136. doi:10.1016/j.ab.2012.06.017
  • Koubaa M, Thomasset B, Roscher A. Quantifying ¹³C-labeling in free sugars and starch by GC-MS. Methods Mol Biol. 2014;1090:121-130. doi:10.1007/978-1-62703-688-7_8
  • GC Separation of Monosaccharides and Derivatives. Scribd. Available at: [Link]

  • Overcome the Complexities of Analyzing for Sugars by GC-MS. Restek. Published February 2, 2024. Available at: [Link]

  • Mono- and disaccharides (GC-MS). MASONACO. Available at: [Link]

  • GC Troubleshooting. Agilent. Available at: [Link]

  • Zhang H, Wang Y, Chen J, et al. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules. 2018;23(6):1314. Published 2018 May 27. doi:10.3390/molecules23061314
  • Oh D-K, Kim S-Y, Kim Y-S, Park C-S. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov. Appl Environ Microbiol. 2011;77(14):4742-4748. doi:10.1128/AEM.00109-11
  • Application of GC in the Analysis of Carbohydrates. Journal of Pharmaceutical Research International. Published March 5, 2021. Available at: [Link]

  • Ruiz-Matute AI, Hernández-Hernández O, Rodríguez-Sánchez S, Sanz ML, Martínez-Castro I. Derivatization of carbohydrates for GC and GC-MS analyses. J Chromatogr B Analyt Technol Biomed Life Sci. 2011;879(17-18):1226-1240. doi:10.1016/j.jchromb.2010.12.016
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Bitesize Bio. Published March 9, 2025. Available at: [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Published June 30, 2023. Available at: [Link]

  • Limitations and disadvantages of GC-MS. Labio Scientific®. Published December 30, 2022. Available at: [Link]

  • GC Troubleshooting: Common Issues & How to Fix Them. Analytical Instrument Management. Published November 27, 2025. Available at: [Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. Asked August 9, 2016. Available at: [Link]

  • Sugars on GC. Chromatography Forum. Published September 14, 2007. Available at: [Link]

  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. Published May 27, 2018. Available at: [Link]

  • GC Column Troubleshooting Guide. Phenomenex. Published August 26, 2025. Available at: [Link]

  • Rojas-Escudero E, Elizalde-González MP, Mattusch J, Wennrich R. Optimization of carbohydrate silylation for gas chromatography. J Chromatogr A. 2004;1027(1-2):93-98. doi:10.1016/j.chroma.2003.11.082
  • Bishop CT, Cooper FP. Glycosidation of sugars: II. Methanolysis of D-xylose, D-arabinose, D-lyxose and D-ribose. Can J Chem. 1963;41(11):2743-2759. doi:10.1139/v63-410
  • Optimization of carbohydrate silylation for gas chromatography. ResearchGate. Available at: [Link]

Sources

Troubleshooting

storage stability of D-Lyxose-2-13C at -20°C vs -80°C

Technical Support Center: Storage & Stability of D-Lyxose-2-13C Executive Summary: The Verdict For solid (lyophilized) D-Lyxose-2-13C , storage at -20°C is sufficient for long-term stability (>5 years), provided the vial...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Stability of D-Lyxose-2-13C

Executive Summary: The Verdict

For solid (lyophilized) D-Lyxose-2-13C , storage at -20°C is sufficient for long-term stability (>5 years), provided the vial is sealed against moisture.[1][2] Storage at -80°C offers no significant chemical advantage for the dry powder but is the mandatory standard for aqueous stock solutions to prevent microbial degradation and isotopic scrambling in metabolically active contaminants.

The single greatest risk to this product is not thermal degradation, but hygroscopicity driven by improper warming cycles before opening.

Part 1: Core Storage Protocols (The "Why" and "How")

Solid State Storage (Powder)
  • Recommended: -20°C (Desiccated)

  • Acceptable: -80°C (Overkill, but safe)[1]

  • Short-term: +4°C or Room Temperature (Shipping/Handling only)

Technical Insight: D-Lyxose is a pentose sugar.[1][3] Like most monosaccharides, its C-13 label at position 2 is chemically non-labile under neutral conditions.[1] The molecule does not spontaneously degrade at -20°C. However, it is highly hygroscopic .[1]

  • The Risk: If stored at -80°C, the temperature delta upon retrieval is extreme.[1] If you open the vial before it equilibrates to room temperature, atmospheric moisture will flash-condense onto the powder.[1] This turns the amorphous powder into a sticky "glass," accelerating hydrolysis and making weighing impossible.[1]

  • The Protocol: Store at -20°C. If you must store at -80°C (e.g., for inventory consolidation), you must allow the vial to sit in a desiccator at room temperature for 30–60 minutes before breaking the seal.

Aqueous Solution Storage
  • Recommended: -80°C

  • Acceptable: -20°C ( < 1 month)[1][4]

  • Forbidden: +4°C ( > 48 hours)

Technical Insight: Once in solution, D-Lyxose-2-13C becomes a prime carbon source for microbial contaminants.[1] Even at -20°C, eutectic pockets of liquid water can exist, allowing slow enzymatic activity if sterility was compromised.[1]

  • The Risk: Microbial consumption will selectively metabolize the sugar, releasing the 13C label as

    
     or incorporating it into biomass, ruining your metabolic flux analysis (MFA) or NMR standards.
    
  • The Protocol: Flash-freeze aliquots in liquid nitrogen before placing them in -80°C. This prevents the formation of large ice crystals that can denature any co-solutes or alter concentration gradients.

Part 2: Comparative Stability Data

ParameterStorage at -20°CStorage at -80°CTechnical Verdict
Solid State Stability > 5 Years> 10 Years-20°C is optimal. -80°C increases moisture risk during handling without adding chemical stability.[1]
Aqueous Stability 1–3 Months6–12 Months-80°C is required for long-term solution storage to arrest microbial activity completely.[1]
Hygroscopic Risk ModerateHighLower temps increase condensation potential upon retrieval.[1]
Isotopic Integrity StableStableThe C-H bond at C2 is robust at both temperatures.

Part 3: Troubleshooting & FAQs

Q1: "My D-Lyxose-2-13C powder has turned into a sticky gum. Can I still use it?"

  • Diagnosis: Moisture ingress. The seal was likely compromised, or the vial was opened while cold.

  • Solution: For qualitative NMR, it may still be usable. Dissolve the entire content in

    
     immediately to determine the concentration. Do not attempt to weigh it as a solid.
    
  • Prevention: Always use a "Warm-Up" protocol (see Diagram 1).[1]

Q2: "I see a small 'ghost' peak near the C2 resonance in NMR. Is this degradation?"

  • Diagnosis: This is likely an anomeric shift , not degradation. In solution, D-Lyxose mutarotates between

    
    - and 
    
    
    
    -pyranose and furanose forms.[1]
  • Verification: Check the ratio. If the peaks integrate to constant ratios over time, it is mutarotation.[1] If new peaks appear elsewhere (e.g., lactate/acetate regions), it is microbial contamination.[1]

Q3: "Why does the Certificate of Analysis (CoA) say 'Store at Room Temp' but you recommend -20°C?"

  • Context: Manufacturers often list the condition for chemical stability during shipping. However, for isotopic standards costing hundreds of dollars per gram, -20°C provides insurance against unexpected humidity spikes in your lab.[1] We recommend the stricter standard (-20°C) to protect your investment.[1][2]

Part 4: Visual Workflows

Figure 1: The "Safe-Handling" Decision Tree

Caption: Logic flow for determining optimal storage based on physical state and usage frequency.[1]

StorageDecision Start D-Lyxose-2-13C Received StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Aqueous Solution StateCheck->Solution Store20 Store at -20°C (Desiccated) Solid->Store20 Standard WarmUp CRITICAL: Warm to RT before opening Solid->WarmUp Before Use UsageFreq Usage Frequency? Solution->UsageFreq Daily Daily/Weekly UsageFreq->Daily LongTerm Long Term (>1 Month) UsageFreq->LongTerm Daily->Store20 Store80 Store at -80°C (Flash Frozen) LongTerm->Store80 Store80->WarmUp Thaw Protocol

[1]

Figure 2: Degradation & Contamination Risks

Caption: Mechanisms of failure for 13C-labeled sugars in storage.

DegradationPathways Source D-Lyxose-2-13C (Solution) Risk1 Microbial Contamination Source->Risk1 Temp > -20°C Risk2 Chemical Hydrolysis Source->Risk2 pH < 3 or > 9 Outcome1 Loss of Label (13CO2 Release) Risk1->Outcome1 Outcome2 Impurity Peaks (Lactate/Acetate) Risk1->Outcome2 Outcome3 Ring Opening (Linear Form) Risk2->Outcome3 Prevention PREVENTION: Store at -80°C Sterile Filter (0.22µm) Prevention->Risk1 Inhibits

Part 5: Detailed Experimental Protocols

Protocol A: Reconstitution & Aliquoting

Use this to create a stock solution that remains stable for 6–12 months.

  • Equilibration: Remove the D-Lyxose-2-13C vial from -20°C storage. Place it in a desiccator cabinet at room temperature for 45 minutes .

  • Solvent Prep: Use HPLC-grade water or

    
     (if for NMR).[1] If using water, ensure it is degassed and sterile-filtered (0.22 µm).[1][4]
    
  • Dissolution: Add solvent to the vial. Vortex gently. Do not sonicate vigorously, as this can heat the solution and promote degradation.

  • Sterilization: If the solution is for cell culture (metabolic flux), pass it through a sterile syringe filter into a sterile vessel.[1]

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL or 100 µL) in screw-cap cryotubes.

    • Why? Repeated freeze-thaw cycles cause sheer stress and concentration gradients that can alter isotopic enrichment accuracy.[1]

  • Storage: Snap-freeze in liquid nitrogen (optional but recommended) and transfer immediately to -80°C .

Protocol B: QC Check via 13C-NMR

Run this if you suspect degradation.[1]

  • Sample: Take 10 mg of D-Lyxose-2-13C.

  • Solvent: Dissolve in 0.6 mL

    
    .
    
  • Acquisition: Run a proton-decoupled 13C-NMR spectrum.

  • Criteria:

    • Pass: Distinct peaks for

      
      -pyranose (71.5 ppm) and 
      
      
      
      -pyranose forms.[1]
    • Fail: Presence of broad "humps" (polymerization) or sharp peaks at 20-30 ppm (fermentation byproducts like ethanol/acetate).[1]

References

Sources

Optimization

Technical Support Center: Correcting for Natural Abundance in D-Lyxose-2-¹³C Flux Data

Welcome to the technical support center for ¹³C Metabolic Flux Analysis (MFA). This guide provides in-depth troubleshooting and practical advice for a critical, yet often misunderstood, step in your workflow: the correct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ¹³C Metabolic Flux Analysis (MFA). This guide provides in-depth troubleshooting and practical advice for a critical, yet often misunderstood, step in your workflow: the correction for natural isotopic abundance in experiments using D-Lyxose-2-¹³C. Accurate flux determination is impossible without properly accounting for the naturally occurring heavy isotopes that are present in all your samples.

This resource is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your data is both accurate and reproducible.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts that are essential for understanding the necessity and process of natural abundance correction.

Q1: What is natural isotopic abundance?

A: Natural isotopic abundance refers to the fact that elements in nature exist as a mixture of isotopes. For carbon, the vast majority is ¹²C, but about 1.07% is the stable heavy isotope ¹³C.[1][2] Similarly, other elements in your metabolites and derivatizing agents (like oxygen, nitrogen, hydrogen, and silicon) also have naturally occurring heavy isotopes. A mass spectrometer cannot distinguish between a ¹³C atom that came from your D-Lyxose-2-¹³C tracer and one that was already present naturally in the molecule.[3][4] This background "noise" must be computationally removed.

Q2: Why is correcting for natural abundance absolutely critical for my D-Lyxose-2-¹³C flux data?

A: Failing to correct for natural abundance leads to a systematic overestimation of ¹³C enrichment in your metabolites. This is because the mass spectrometer will detect the ¹³C that is naturally present in every carbon position and incorrectly attribute it to incorporation from your labeled D-Lyxose tracer. This error propagates through your calculations, resulting in inaccurate and unreliable metabolic flux values.[4][5][6] The correction process isolates the signal that is truly derived from your tracer experiment.[3]

Q3: What is a Mass Isotopomer Distribution (MID)?

A: A Mass Isotopomer Distribution (MID) is the output from your mass spectrometer for a given metabolite or its fragment. It's a vector of relative abundances for each mass isotopomer. For a metabolite, M, the MID shows the fraction of the population that is M+0 (all light isotopes), M+1 (one heavy isotope), M+2 (two heavy isotopes), and so on. Raw, uncorrected MIDs reflect both natural abundance and tracer incorporation.[5][7]

Q4: What data do I need to perform the correction?

A: To perform an accurate correction, you need three key pieces of information:

  • Raw MIDs of your labeled samples: The data from your D-Lyxose-2-¹³C experiment.

  • Raw MIDs of unlabeled control samples: Cells grown under identical conditions but with unlabeled lyxose. This provides a direct measurement of the natural isotopic distribution for each metabolite in your specific system.[8]

  • The elemental formula of the measured metabolite fragment: This includes all atoms, not just carbon. Crucially, if you are using GC-MS with a derivatizing agent (e.g., silylation), the atoms from the derivatizing agent must be included in the formula.[6][9]

Q5: Should I perform the correction myself or rely on my MFA software?

A: Many modern MFA software packages, such as INCA or 13CFLUX2, can perform this correction internally.[7][8][10] This is often convenient. However, performing the correction externally or understanding the process has several advantages:

  • Data QC: It allows you to inspect the corrected data for issues (like negative values) before it enters the complex flux estimation algorithm.

  • Transparency: It gives you a clearer, more intuitive picture of the labeling that is attributable solely to your tracer.[7]

  • Publishing Standards: It is considered good practice in the field to publish the raw, uncorrected MS data alongside any corrected data or flux maps to ensure transparency and allow for re-analysis by others.[6][11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the data correction process.

Q1: I performed the correction and now some of my M+ values are negative. Is my experiment ruined?

A: Not necessarily. This is a common artifact and does not mean your experiment failed. It almost always points to one of two issues:

  • Cause 1: Statistical Noise in MS Data: Mass spectrometry measurements have inherent noise. If the true abundance of a mass isotopomer is very low (close to zero), measurement noise can easily result in a small negative value after the mathematical correction.

  • Cause 2: Mismatch Between Unlabeled and Labeled Samples: The correction algorithm uses the unlabeled MID as the baseline. If the unlabeled control was not a perfect representation of the labeled sample's natural abundance (e.g., due to slight matrix effects or instrument drift), it can lead to minor over- or under-correction, resulting in small negative numbers.

Solution:

  • Evaluate the Magnitude: If the negative values are very small (e.g., -0.01 to -0.001), they are likely noise. Most flux analysis software can handle small negative variances. You can often set them to zero, but be sure to document this data processing step.

  • Check Raw Data Quality: Examine the peak shapes and signal-to-noise ratio of your low-abundance isotopomers in the raw data. If the peaks are poorly defined, the raw data itself is the source of the problem.

  • Re-run Unlabeled Controls: If possible, re-analyze your unlabeled controls to ensure the measured MID is accurate and reproducible.

Q2: After correction, the sum of my MID fractions (M+0, M+1, M+2...) is no longer 1.0. Did I make a mistake?

A: No, this is the expected and correct outcome. The correction matrix method mathematically subtracts the contribution of naturally abundant isotopes.[3] The resulting "corrected" MID represents the labeling pattern derived only from the ¹³C tracer. The new sum of the MID reflects the fraction of the total metabolite pool that has been labeled by the tracer. For example, a sum of 0.6 means that 60% of that metabolite pool is derived from the D-Lyxose-2-¹³C you provided, while 40% remains unlabeled. This value is, in itself, a valuable piece of data.

Q3: I use GC-MS and a TBDMS derivatization. How do I account for the isotopes in the derivatizing agent?

A: This is a critical and often-missed step. The silicon and carbon atoms in the t-butyldimethylsilyl (TBDMS) group have their own natural isotopic abundances that contribute to the measured MID.

Causality: The mass spectrometer measures the entire ionized fragment, including the original metabolite and the added derivative. Failing to include the derivative's atoms in the correction formula will lead to an incorrect subtraction of the natural abundance background and, consequently, inaccurate corrected MIDs.

Solution:

  • Identify the Exact Fragment: Determine the precise chemical formula of the fragment you are analyzing. For TBDMS derivatives, a common fragment is [M-57], representing the loss of a tert-butyl group.

  • Combine Elemental Formulas: Add the elemental formula of your metabolite fragment to the elemental formula of the remaining portion of the derivatizing agent.

    • Example: For a lyxose fragment C₅H₇O₅ that has been derivatized with four TBDMS groups (SiC₆H₁₅ each) and then lost one tert-butyl group ([M-57]), your calculation must account for the atoms in the original fragment plus the atoms in the remaining derivative structure attached to it.

  • Use the Combined Formula in Your Correction Software: Input this complete and correct elemental formula into your correction tool (e.g., IsoCorrectoR, or your custom script).[4][9]

Q4: My flux map still looks biologically implausible after careful correction. What other experimental factors could be at play?

A: If you are confident in your natural abundance correction, other factors may be influencing your results.

  • Isotopic Purity of Your Tracer: Commercially available D-Lyxose-2-¹³C is not 100% pure; it will contain a small amount of unlabeled D-Lyxose.[8] This impurity dilutes your tracer pool.

    • Solution: Check the Certificate of Analysis from your supplier for the specified isotopic purity. Most MFA software allows you to input the tracer purity (e.g., 99%) to account for this during flux calculation.[4][8]

  • Metabolic and Isotopic Steady State: Many MFA models assume the system is at a metabolic and isotopic steady state.[6] If your cells are still adapting their metabolism or if the label has not fully propagated through the network, your measurements will reflect a transient state, which requires more complex, non-stationary MFA models (INST-MFA).[7]

    • Solution: Perform a time-course experiment to determine when isotopic steady state is reached for key metabolites in your system.[6][8]

  • Incomplete or Incorrect Network Model: The accuracy of your flux map is entirely dependent on the accuracy of the biochemical reaction network you provide to the software.

    • Solution: Re-evaluate your metabolic model. Are there alternative pathways (e.g., scavenger pathways, substrate promiscuity of enzymes) that could be active in your system? A literature review for your specific cell type or organism is crucial.

Data Presentation and Workflow
Workflow for Natural Abundance Correction

The following diagram outlines the logical flow from raw data acquisition to data ready for flux analysis.

Correction_Workflow cluster_0 Experimental Phase cluster_1 Data Processing Phase cluster_2 Analysis Phase Raw_Data 1. Acquire Raw MS Data (Mass Isotopomer Distributions) Correction 4. Apply Correction Algorithm (e.g., IsoCorrectoR, INCA) Raw_Data->Correction Unlabeled_Control 2. Acquire Data from Unlabeled Control Unlabeled_Control->Correction Formula 3. Determine Elemental Formula (Metabolite + Derivative) Formula->Correction QC 5. Quality Control (Check for large negatives, etc.) Correction->QC Corrected_MID 6. Corrected MID (Reflects tracer incorporation only) QC->Corrected_MID MFA_Software 7. Input to MFA Software (e.g., 13CFLUX2, OpenFLUX) Corrected_MID->MFA_Software

Caption: Data processing workflow for accurate flux estimation.

Conceptual Basis of Correction

The observed MID is a convolution of the natural abundance signal and the signal from tracer incorporation. The correction process deconvolutes these two signals.

Conceptual_Diagram Observed_MID Observed MID (From Mass Spectrometer) Correction_Process Correction Algorithm Observed_MID->Correction_Process Input Natural_Abundance Natural Abundance (~1.1% ¹³C at all positions) Natural_Abundance->Observed_MID + Natural_Abundance->Correction_Process Subtracts this contribution Tracer_Incorporation Tracer Incorporation (From D-Lyxose-2-¹³C) Tracer_Incorporation->Observed_MID + Correction_Process->Tracer_Incorporation Output

Caption: Deconvolution of signals via natural abundance correction.

Table 1: Example Data Before and After Correction

This hypothetical data for a 3-carbon metabolite fragment illustrates the impact of the correction.

Mass IsotopomerRaw MID (Observed)Corrected MID (Tracer-Derived)Interpretation of Corrected Data
M+00.4000.42542.5% of the labeled pool is unlabeled.
M+10.5000.55055.0% of the labeled pool has one ¹³C atom from the tracer.
M+20.0900.0252.5% of the labeled pool has two ¹³C atoms from the tracer.
M+30.0100.000Essentially no molecules have three ¹³C atoms from the tracer.
Sum 1.000 1.000 Note: Data is re-normalized here to 1 for comparing labeling patterns. The raw corrected sum would be <1.
Protocol: Step-by-Step Natural Abundance Correction

This protocol provides a general methodology. Specific steps may vary based on the software used.

Objective: To correct raw mass isotopomer distributions for the natural abundance of all stable isotopes.

Materials:

  • Raw MS data files (.mzXML, .csv, etc.) for labeled and unlabeled samples.

  • Correction software (e.g., IsoCorrectoR, INCA) or a validated script (Python, R, MATLAB).[4][8]

  • Elemental composition information for all metabolites and derivatizing agents.

Methodology:

  • Data Acquisition & Extraction:

    • Analyze samples from your D-Lyxose-2-¹³C labeling experiment via GC-MS or LC-MS.

    • Crucially, analyze parallel samples of cells grown in identical media but with unlabeled lyxose. These are your unlabeled controls.[8]

    • Integrate the peak areas for each mass isotopomer of a given metabolite fragment. Normalize these areas so that the sum of all mass isotopomers for that fragment equals 1. This is your raw MID.[7]

  • Prepare Input Files:

    • Create a data file containing your raw MIDs. This is typically a text or CSV file where rows correspond to metabolites and columns correspond to mass isotopomers (M+0, M+1, etc.).

    • Create a metadata file that lists each metabolite/fragment and its exact elemental formula. Remember to include atoms from any derivatizing agents. [9]

  • Execute Correction Algorithm:

    • Launch your chosen correction software.

    • Load your raw MID data file and your elemental formula metadata file.

    • Specify the unlabeled control sample(s) as the reference for natural abundance.

    • Execute the correction. The software will apply a correction matrix based on the binomial probability of naturally occurring heavy isotopes for the specified elemental formula.[3][5]

  • Review and Validate Output:

    • The software will generate an output file containing the corrected MIDs.

    • Review this data for any anomalies, such as large negative numbers, which may indicate issues with your raw data quality as described in the troubleshooting section.

    • The corrected MIDs now represent the enrichment derived solely from your D-Lyxose-2-¹³C tracer and are ready for the final step of flux estimation.[8]

References
  • Young, J. D. (2014). Isotopically Nonstationary ¹³C Metabolic Flux Analysis. Methods in Molecular Biology, 1090, 369–387.
  • Lo, F., et al. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. Metabolic Engineering Communications, 11, e00137. [Link]

  • Combs, J. R., & De-Souza, E. A. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. [Link]

  • Waters Corporation. (n.d.). ¹³C Qualitative Flux Analysis with Symphony Software and Polly Software of Non-Small Cell Lung Carcinoma Cells Grown in vitro. Waters Corporation. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing ¹³C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering, 20, 64-70. [Link]

  • Zamboni, N., Fischer, E., & Sauer, U. (2005). FiatFlux – a software for metabolic flux analysis from ¹³C-glucose experiments. BMC Bioinformatics, 6, 209. [Link]

  • Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. American Journal of Physiology-Endocrinology and Metabolism, 263(5), E988-E1001. [Link]

  • Heinrich, J. P., et al. (2018). Correction of natural isotope abundance and tracer impurity in high-resolution- and multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 16845. [Link]

  • MIT Technology Licensing Office. (n.d.). METRAN - Software for ¹³C-metabolic Flux Analysis. MIT. [Link]

  • 13CFLUX.NET. (n.d.). Welcome to the 13CFLUX.NET Portal. [Link]

  • CIAAW. (n.d.). Natural Variations of Isotopic Abundances. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • PeriodicTable.com. (n.d.). Isotope Abundances of the elements. The Photographic Periodic Table of the Elements. [Link]

  • Hellerstein, M. K. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]

  • University of Arizona. (n.d.). Table of Isotopic Masses and Natural Abundances. [Link]

  • IsoCor Documentation. (n.d.). Tutorials — IsoCor 2.2.2 documentation. [Link]

Sources

Troubleshooting

removing impurities from synthesized D-Lyxose-2-13C samples

Welcome to the Isotope Labeling Technical Support Center. As a Senior Application Scientist specializing in stable isotope-labeled carbohydrates, I have designed this troubleshooting guide to address the complex physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isotope Labeling Technical Support Center. As a Senior Application Scientist specializing in stable isotope-labeled carbohydrates, I have designed this troubleshooting guide to address the complex physicochemical challenges associated with purifying synthesized D-Lyxose-2-13C.

D-Lyxose is a rare aldo-pentose and a critical precursor for immune stimulants and anti-tumor agents[1]. When synthesizing its 13C-labeled variant, researchers frequently encounter issues with diastereomeric contamination and stubborn syrup formation. This guide provides field-proven, self-validating methodologies to ensure >99% isotopic and chemical purity.

I. Purification Workflow Architecture

The following diagram illustrates the causality-driven workflow required to isolate pure D-Lyxose-2-13C from a crude reaction mixture. Each step is designed to sequentially strip away specific classes of impurities that inhibit downstream recovery.

Workflow Start Crude D-Lyxose-2-13C Reaction Mixture Desalt Primary Desalting (Ion Exchange) Start->Desalt Chromatography Preparative Chromatography (Diastereomer Separation) Desalt->Chromatography Desalted Syrup Waste1 Salts & Catalysts Desalt->Waste1 Eluate Waste Concentration Concentration & Solvent Exchange Chromatography->Concentration Target Fraction Waste2 Epimers (D-Xylose, D-Arabinose) Chromatography->Waste2 Non-target Fractions Crystallization Seeded Crystallization (Ethanol/Water) Concentration->Crystallization Supersaturated Solution Pure Pure D-Lyxose-2-13C (>99% Purity) Crystallization->Pure Filtration & Drying

Figure 1: Sequential purification workflow for D-Lyxose-2-13C isolation.

II. Diagnostic FAQs & Troubleshooting

Q1: Following the synthesis of D-Lyxose-2-13C, my product remains a viscous syrup and refuses to crystallize. How do I force crystallization? The Causality: Sugars like lyxose and its epimers have a high propensity to form supersaturated syrups. This occurs because hydrophilic impurities (such as unreacted precursors or trace D-xylose) strongly hydrogen-bond with the target sugar and residual water. This increases the kinetic viscosity of the solution and severely depresses the primary nucleation rate, effectively trapping the sugar in an amorphous state[2]. The Solution: You must bypass the thermodynamic barrier of primary nucleation. First, ensure the removal of diastereomeric impurities via chromatography. Then, perform an anti-solvent crystallization (using an ethanol/water matrix) and introduce a high-purity D-Lyxose seed crystal. Seeding provides a pre-formed lattice, allowing the D-Lyxose-2-13C molecules to bypass nucleation and proceed directly to crystal growth[2].

Q2: How can I efficiently separate D-xylose or D-arabinose impurities from D-Lyxose-2-13C without causing isotopic scrambling or epimerization? The Causality: D-Lyxose and D-xylose are C2-epimers. Because they share identical molecular weights and highly similar polarities, standard reverse-phase chromatography will fail. Furthermore, exposing the sugar to highly alkaline conditions during separation can trigger the Lobry de Bruyn-van Ekenstein transformation, leading to isotopic scrambling at the C1/C2 positions. The Solution: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) at a strictly neutral pH, or employ a classic partition chromatography system using an n-butanol/acetic acid/water solvent matrix, which has been historically validated for the separation of 13C-labeled D-lyxose[3].

Q3: How do I verify that the 13C label remains exclusively at the C2 position after purification? The Causality: Structural rearrangements during harsh chemical synthesis can lead to label migration. The Solution: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combined with 13C-NMR. The MS2 fragmentation patterns of 13C-labeled carbohydrates allow for precise mapping of the isotopic label based on specific mass shifts in the fragmented carbon backbone[4]. In 13C-NMR, the C2 carbon will present as an intensely enhanced singlet (or doublet if coupled to a neighboring proton), confirming positional integrity.

III. Self-Validating Experimental Protocols

Protocol A: Preparative Chromatography for Diastereomer Separation

Objective: Isolate D-Lyxose-2-13C from epimeric impurities (D-xylose/D-arabinose) while maintaining isotopic integrity.

  • Resin Preparation: Pack a preparative column with a cross-linked cation-exchange resin in the calcium (

    
    ) or lead (
    
    
    
    ) form. The metal ions form transient coordination complexes with the hydroxyl groups of the sugars. Because the axial/equatorial hydroxyl arrangements differ between D-lyxose and D-xylose, their coordination affinities (and thus retention times) will differ.
  • Sample Loading: Dissolve the crude D-Lyxose-2-13C syrup in ultra-pure deionized water (maximum 20% w/v concentration to prevent band broadening). Load the sample onto the column at a flow rate of 0.5 column volumes (CV) per hour.

  • Isocratic Elution: Elute using degassed, ultra-pure water at 60°C. Causality note: Elevated temperature reduces the viscosity of the mobile phase, enhancing mass transfer kinetics and sharpening the elution peaks.

  • Self-Validation Step (Fraction Analysis): Collect fractions every 0.1 CV. Spot each fraction on a silica TLC plate and develop using n-butanol/acetic acid/water (4:1:1). Visualize using a p-anisaldehyde stain. Only pool fractions showing a single spot corresponding to the Rf value of a D-Lyxose standard.

  • Concentration: Lyophilize or rotary evaporate the pooled fractions under reduced pressure (< 40°C) to yield a purified syrup.

Protocol B: Anti-Solvent Seeded Crystallization

Objective: Convert the purified D-Lyxose-2-13C syrup into a stable, anhydrous crystalline solid.

  • Solvent Matrix Preparation: Dissolve the purified D-Lyxose-2-13C syrup in a minimum volume of warm water (approx. 50°C) to create a highly concentrated aqueous solution (approx. 70-80 Brix).

  • Anti-Solvent Addition: Slowly add absolute ethanol dropwise under continuous magnetic stirring until the solution reaches the point of incipient turbidity (a faint, persistent cloudiness). Causality note: Ethanol lowers the dielectric constant of the solvent, drastically reducing the solubility of the sugar and driving the system into a state of supersaturation.

  • Seeding: Introduce 0.1% (w/w) of pure, finely milled D-Lyxose seed crystals.

  • Controlled Cooling: Reduce the temperature of the system by 2°C per hour down to 4°C. Self-Validation: Monitor the mother liquor using a refractometer; a steady drop in the refractive index confirms that the solute is actively migrating from the liquid phase into the growing crystal lattice.

  • Harvesting: Filter the resulting crystals under vacuum, wash with ice-cold absolute ethanol to remove residual surface impurities, and dry in a vacuum desiccator over

    
     for 24 hours.
    

IV. Quantitative Data: Impurity Profiling & Removal Efficiency

The following table summarizes the typical impurity profile of synthesized D-Lyxose-2-13C and the expected outcomes following the execution of the protocols above.

Impurity TypeDetection MethodTypical Pre-Purification LevelTarget Post-Purification LevelPrimary Removal Strategy
Inorganic Salts / Catalysts Conductivity / IC5.0% - 15.0%< 0.05%Primary Ion-Exchange Desalting
D-Xylose (Epimer) HPLC-RID / TLC10.0% - 25.0%< 0.5%

Ligand-Exchange Chromatography
Unreacted 13C Precursors 13C-NMR / LC-MS2.0% - 5.0%< 0.1%Partition Chromatography
Amorphous Syrups (Water) Karl Fischer Titration10.0% - 20.0%< 0.2%Seeded Anti-Solvent Crystallization

V. References

  • Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars Crystal Growth & Design - ACS Publications / PMC URL:[2]

  • Method of preparing D-lyxose labelled with /sup 14/C radioisotope or /sup 13/C stable isotope (Patent CS 231399) OSTI.gov (Office of Scientific and Technical Information) URL:[3]

  • Liquid chromatography/mass spectrometry analysis of branched fructans produced in vitro with C-13-labeled substrates Rapid Communications in Mass Spectrometry / DTU Orbit URL:[4]

  • Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. Frontiers in Microbiology URL:[1]

Sources

Reference Data & Comparative Studies

Validation

The Orphan Pentose Protocol: A Comparative Guide to D-Lyxose-2-13C Flux Analysis

Topic: Cross-Validation of D-Lyxose-2-13C Flux Data with Transcriptomics Content Type: Publish Comparison Guide Executive Summary In the landscape of metabolic flux analysis (MFA), D-Glucose and L-Glutamine tracers are t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of D-Lyxose-2-13C Flux Data with Transcriptomics Content Type: Publish Comparison Guide

Executive Summary

In the landscape of metabolic flux analysis (MFA), D-Glucose and L-Glutamine tracers are the gold standards for probing central carbon metabolism. However, these "top-down" tracers often fail to resolve the reversibility and specific influx rates of the non-oxidative Pentose Phosphate Pathway (non-oxPPP) due to rapid scrambling and oxidative loss of C1 carbons.

This guide introduces D-Lyxose-2-13C as a high-precision alternative. By entering metabolism at the level of xylulose-5-phosphate (Xu5P), this tracer bypasses the oxidative oxidative gatekeepers (G6PDH), offering a "bottom-up" view of pentose recycling. We present a validated workflow for cross-referencing this flux data with transcriptomics to distinguish between enzymatic abundance and catalytic activity.

Technical Deep Dive: The D-Lyxose-2-13C Mechanism

To interpret flux data, one must understand the specific atom mapping that distinguishes Lyxose from Glucose.

1.1 Metabolic Entry & Fate

Unlike glucose, which enters via hexokinase, D-Lyxose is typically isomerized to D-Xylulose by Lyxose Isomerase (e.g., yjhA in E. coli, xylA promiscuity) and phosphorylated by Xylulokinase (xylB) to form D-Xylulose-5-Phosphate (Xu5P).

  • Tracer: D-Lyxose-2-13C

  • Intermediate: D-Xylulose-5-P [2-13C]

  • Pathway Entry: Non-Oxidative PPP (Direct substrate for Transketolase)

1.2 Atom Mapping Comparison

The power of D-Lyxose-2-13C lies in its specific labeling of the ketose pool without labeling the glucose-6-phosphate (G6P) pool initially.

TracerEntry PointPrimary Label Fate (Glycolysis)Primary Label Fate (PPP)
[1,2-13C]Glucose G6P (Hexokinase)F6P [1,2-13C] (via PGI)Ru5P [1-13C] (C1 is lost as CO2)
[U-13C]Glutamine α-KG (Glutaminase)OAA/Pyruvate (via TCA)Indirect/Scrambled via Gluconeogenesis
D-Lyxose-2-13C Xu5P (Isomerase) F6P [2-13C] (via TKT)S7P [2-13C] (via TKT)

Key Mechanistic Insight: When Xu5P [2-13C] reacts with Ribose-5-P (R5P) via Transketolase (TKT), the C1-C2 fragment of Xu5P is transferred.

  • Reaction: Xu5P [2-13C] + R5P

    
     S7P [2-13C] + G3P
    
  • Result: The label is specifically deposited at the C2 position of Sedoheptulose-7-Phosphate (S7P). This allows precise quantification of TKT activity independent of oxidative PPP flux.

Visualizing the Pathway

The following diagram illustrates the differential entry points of Lyxose vs. Glucose and the specific carbon mapping that enables non-oxPPP resolution.

LyxoseFlux Lyxose D-Lyxose-2-13C (Tracer) Iso Lyxose Isomerase (yjhA/xylA) Lyxose->Iso Isomerization Glucose [1,2-13C]Glucose (Standard) G6P G6P [1,2-13C] Glucose->G6P Xylulose D-Xylulose [2-13C] Kin Xylulokinase (xylB) Xylulose->Kin Xu5P Xylulose-5-P [2-13C] TKT Transketolase (TKT) Xu5P->TKT C2-Donor G6PDH G6PDH (Oxidative Loss) G6P->G6PDH Ru5P Ribulose-5-P [1-13C] (C1 Loss) Ru5P->Xu5P Epimerase F6P Fructose-6-P [2-13C] S7P Sedoheptulose-7-P [2-13C] G3P G3P (Unlabeled) Iso->Xylulose Kin->Xu5P TKT->F6P Recycling to Glycolysis TKT->S7P PPP Intermediate TKT->G3P G6PDH->Ru5P -CO2

Caption: Comparative flux map showing D-Lyxose-2-13C bypassing oxidative decarboxylation to directly label the non-oxidative PPP pool (Xu5P), unlike Glucose which loses carbon integrity via G6PDH.

Comparative Analysis: Lyxose vs. Alternatives

Why choose a rare pentose tracer? The following table compares performance metrics based on resolving power for specific metabolic modules.

FeatureD-Lyxose-2-13C [1,2-13C]Glucose [U-13C]Glutamine
Primary Utility Non-Oxidative PPP Reversibility Glycolysis & Oxidative PPPTCA Cycle & Anaplerosis
Oxidative Loss None (Bypasses G6PDH)High (C1 lost as CO2)Minimal (enters TCA)
Label Scrambling Low (Direct TKT substrate)High (Cyclic PPP activity)High (TCA cycling)
Transcriptomic Link Specific (yjhA, xylB)Broad (Glycolysis genes)Broad (Glutaminolysis)
Cost High (Specialized)Low (Commodity)Medium
Detection Limit High Sensitivity for Pentose FluxStandardStandard

Expert Insight: Use D-Lyxose-2-13C when your transcriptomic data shows upregulation of "ambiguous" pentose isomerases (like yjhA or araA) and you need to confirm if these genes are driving actual carbon flux into the PPP.

Experimental Protocol: Cross-Validation Workflow

This protocol ensures that flux data is not analyzed in a vacuum but is grounded in gene expression reality.

Phase 1: Transcriptomic Profiling (RNA-seq)
  • Harvest: Collect cells in mid-exponential phase.

  • Extraction: Trizol/Column-based RNA extraction.

  • Target Analysis: Focus on the "Pentose Module":

    • xylA / yjhA (Isomerases)

    • xylB (Kinase)[1]

    • tktA / tktB (Transketolases)

    • talA / talB (Transaldolases)

  • Hypothesis Generation: If yjhA is upregulated >2-fold, predict significant Lyxose-derived flux into F6P.

Phase 2: D-Lyxose-2-13C Flux Experiment
  • Media Prep: Minimal media with 10 mM unlabeled Glucose + 5 mM D-Lyxose-2-13C .

    • Note: Glucose is required to maintain growth; Lyxose acts as the probe.

  • Pulse: Incubate for 2 hours (steady-state) or 0-30 mins (kinetic).

  • Quenching: Rapid filtration followed by -80°C 80:20 Methanol:Water extraction.

  • Derivatization: MOX-TMS (Methoxyamine-Trimethylsilyl) for GC-MS analysis.

Phase 3: Data Integration (The Validation Step)

Compare the Mass Isotopomer Distribution (MID) with Gene Counts (TPM).

  • Scenario A (Validated): High yjhA expression + High M+1 enrichment in S7P/F6P.

  • Scenario B (Silent Gene): High yjhA expression + No M+1 enrichment.

  • Scenario C (Promiscuity): Low yjhA, High xylA + High M+1 enrichment.

Representative Experimental Data

The following data simulates a typical cross-validation result in E. coli engineered for pentose tolerance.

Table 1: Mass Isotopomer Distribution (Flux Data)

Substrate: 50% D-Lyxose-2-13C / 50% Unlabeled Glucose

MetaboliteFragmentM+0 (Unlabeled)M+1 (Lyxose Derived) M+2 (Recycled)Interpretation
Xylulose-5-P C1-C545.0%52.0% 3.0%Direct uptake via Isomerase/Kinase.
Sedoheptulose-7-P C1-C748.0%45.0% 7.0%High TKT activity transferring C2-labeled unit.
Fructose-6-P C1-C660.0%30.0% 10.0%Significant recycling of pentose back to glycolysis.
Glucose-6-P C1-C695.0%2.0% 3.0%Crucial Control: Minimal gluconeogenesis; label stays in lower glycolysis.
Table 2: Transcriptomic Correlation (RNA-seq)
GeneFunctionExpression (TPM)Fold Change vs WTCorrelation with Flux
yjhA Lyxose Isomerase450+8.5x High (Explains M+1 in Xu5P)
xylB Xylulokinase1200+2.1xHigh (Matches Xu5P pool size)
tktA Transketolase 12500+1.5xModerate (Supports S7P formation)
zwf G6PDH800-1.2xNegative (Consistent with low ox-PPP flux)
Integrated Workflow Diagram

This diagram summarizes the iterative process of using transcriptomics to guide flux interpretation.

Workflow Step1 1. RNA-seq Profiling (Identify Pentose Genes) Step2 2. Select Tracer (D-Lyxose-2-13C) Step1->Step2 High yjhA/xylA? Step3 3. GC-MS Analysis (Measure M+1 in S7P/F6P) Step2->Step3 Pulse Labeling Step4 4. Cross-Validation (Correlate TPM vs Flux) Step3->Step4 Calculate MID Step4->Step1 Refine Model

Caption: The iterative "Omics-Loop": Transcriptomics identifies the potential pathway, Lyxose flux confirms activity, and the combined data validates the metabolic model.

References
  • Cho, E. A., et al. (2007).[2] "Characterization of a Novel D-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov." Journal of Bacteriology. Link

  • Bhadra-Lobo, S., et al. (2020). "Assessment of transcriptomic constraint-based methods for central carbon flux inference." PLOS ONE. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). "High-resolution 13C metabolic flux analysis." Nature Protocols. Link

  • Gonzalez, J. E., et al. (2017). "Metabolic Flux Analysis of the Pentose Phosphate Pathway." Methods in Molecular Biology. Link

  • Cambridge Isotope Laboratories. (2024). "D-Lyxose (2-13C) Product Specification and Applications." CIL Catalog. Link

Sources

Comparative

D-Lyxose-2-13C Tracer Consistency Across Different Mass Spectrometers: A Comparative Guide for Researchers

An In-Depth Technical Guide Introduction Stable isotope labeling, particularly with 13C, coupled with mass spectrometry, has become a cornerstone technique for metabolic flux analysis (MFA).[1] This approach allows resea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

Stable isotope labeling, particularly with 13C, coupled with mass spectrometry, has become a cornerstone technique for metabolic flux analysis (MFA).[1] This approach allows researchers to trace the fate of atoms through complex biochemical networks, providing invaluable insights into cellular physiology in both health and disease.[2] D-Lyxose, a rare sugar, when labeled with 13C at a specific position (D-Lyxose-2-13C), serves as a unique tracer to probe specific metabolic pathways. However, the reliability and consistency of the data derived from such tracer studies are fundamentally dependent on the analytical platform used.[3]

The choice of mass spectrometer can significantly influence the precision, accuracy, and overall quality of the isotopic analysis.[4] Researchers are often faced with a choice between different types of mass analyzers, most commonly Quadrupole, Time-of-Flight (TOF), and Orbitrap systems. Each of these technologies operates on different physical principles, offering a distinct set of advantages and limitations for resolving and quantifying isotopically labeled compounds.[5][6]

This guide provides an in-depth, objective comparison of these three major mass spectrometry platforms for the analysis of the D-Lyxose-2-13C tracer. We will delve into the core principles of each instrument, present a detailed experimental protocol for a comparative study, and analyze hypothetical, yet realistic, data to illustrate the performance differences. The goal is to equip researchers, scientists, and drug development professionals with the technical understanding necessary to select the most appropriate instrumentation for their metabolic tracer studies and to ensure the consistency and reliability of their data.

Fundamentals of 13C Tracing and Mass Spectrometry

Stable isotope tracers are non-radioactive variants of elements that contain a different number of neutrons. For carbon, the vast majority is 12C (98.9%), while about 1.1% is the heavier, stable isotope 13C.[7] In a tracer experiment, a substrate like D-Lyxose is synthesized with one or more 13C atoms, in this case at the second carbon position (D-Lyxose-2-13C). When introduced into a biological system, this "heavy" molecule is metabolized just like its "light" counterpart.[8]

Mass spectrometry (MS) is the analytical tool used to detect and quantify these subtle mass differences.[3] The instrument measures the mass-to-charge ratio (m/z) of ions. The incorporation of a 13C atom instead of a 12C atom in a molecule or its downstream metabolites results in a mass shift of approximately 1 Dalton. By measuring the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of a metabolite—known as the Mass Isotopologue Distribution (MID)—we can calculate the tracer's incorporation and infer the activity of metabolic pathways.[9]

Mass Spectrometer Platforms for Isotopic Analysis

The mass analyzer is the core component of a mass spectrometer that separates ions based on their m/z ratio. The choice of analyzer dictates the instrument's resolution, mass accuracy, sensitivity, and speed.[5]

  • Quadrupole (Q) Mass Analyzer: Often called a mass filter, a quadrupole consists of four parallel metal rods. By applying a combination of radio frequency (RF) and direct current (DC) voltages, a stable path is created for ions of a specific m/z to pass through to the detector, while all other ions are ejected. To generate a spectrum, the voltages are scanned across a mass range. Triple quadrupole (QQQ) instruments are the gold standard for targeted quantification due to their high sensitivity and specificity in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.[10]

  • Time-of-Flight (TOF) Mass Analyzer: A TOF analyzer operates like a high-speed racetrack for ions. Ions are accelerated by an electric field into a field-free "flight tube." Lighter ions travel faster and reach the detector sooner than heavier ions of the same charge. The instrument measures the time it takes for ions to travel this distance, which is then converted into an m/z value. QTOF instruments, which combine a quadrupole with a TOF analyzer, are known for their high mass accuracy and resolution, making them excellent for identifying unknown compounds.[11]

  • Orbitrap Mass Analyzer: The Orbitrap is an ion trap where ions are forced into an orbital motion around a central, spindle-shaped electrode.[11] The frequency of this orbital motion is directly related to the ion's m/z ratio. The instrument detects the image current produced by the orbiting ions and uses a Fourier transform (FT) to convert these frequencies into a high-resolution mass spectrum.[10][11] Orbitrap systems are renowned for their exceptional mass resolution and accuracy, which are vital for resolving complex mixtures and accurately determining isotopic fine structure.[6][12]

G cluster_source Ion Source cluster_quad Quadrupole (Q) cluster_tof Time-of-Flight (TOF) cluster_orbitrap Orbitrap cluster_detector Detector IonSource Sample Introduction (e.g., LC/GC) Quad Mass Filter Selects specific m/z IonSource->Quad TOF Flight Tube Separates by velocity IonSource->TOF Orbitrap Ion Trap Separates by orbital frequency IonSource->Orbitrap Detector Ion Detection & Signal Processing Quad->Detector TOF->Detector Orbitrap->Detector

Caption: Principles of different mass analyzers.

Experimental Design for a Comparative Study

To objectively assess the consistency of D-Lyxose-2-13C analysis, a well-designed experiment is crucial. The following protocol outlines a self-validating system to compare the performance of Quadrupole, TOF, and Orbitrap mass spectrometers.

Objective

To compare the analytical performance (mass accuracy, isotopic enrichment, reproducibility, and linearity) of a Triple Quadrupole, a QTOF, and an Orbitrap mass spectrometer for the quantification of D-Lyxose-2-13C and its incorporation into a key downstream metabolite.

Experimental Workflow Diagram

workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Comparison Culture Cell Culture (e.g., HeLa cells) Labeling Labeling with D-Lyxose-2-13C Culture->Labeling Quenching Metabolic Quenching (Cold Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LC LC Separation (HILIC Column) Extraction->LC Split Split 1:1:1 LC->Split MS_Q Triple Quadrupole (MRM Mode) Split->MS_Q Injection 1 MS_TOF QTOF (Full Scan) Split->MS_TOF Injection 2 MS_Orbitrap Orbitrap (Full Scan) Split->MS_Orbitrap Injection 3 Processing Peak Integration & Natural Abundance Correction p1 Comparison Performance Metrics Comparison: - Mass Accuracy - Isotopic Enrichment (%) - Reproducibility (CV%) - Linearity (R²) Processing->Comparison p1->Processing

Caption: Experimental workflow for comparing mass spectrometers.

Detailed Step-by-Step Methodology

1. Cell Culture and Isotope Labeling:

  • Culture HeLa cells in standard DMEM medium until they reach approximately 80% confluency.

  • Replace the standard medium with a custom medium containing 10 mM D-Lyxose-2-13C (isotopic purity >99%).

  • Incubate the cells for a defined period (e.g., 24 hours) to allow for the tracer to be incorporated into downstream metabolic pathways.[13]

2. Metabolic Quenching and Metabolite Extraction:

  • Causality: Rapidly halting all enzymatic activity is critical to capture an accurate snapshot of the metabolic state.[14]

  • Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol to the culture dish to quench metabolism and precipitate proteins.

  • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

3. Sample Reconstitution and LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography (e.g., 50:50 acetonitrile:water).

  • Inject the same sample onto an LC system coupled to each of the three mass spectrometers (Triple Quadrupole, QTOF, and Orbitrap). To ensure maximum consistency, a post-column flow splitter can be used to direct the eluent to all three instruments simultaneously, although sequential injections of the same vial are more common and practical.

  • LC Method: Use a Hydrophilic Interaction Chromatography (HILIC) column suitable for separating polar metabolites like sugars and their derivatives.

  • MS Parameters:

    • Triple Quadrupole (QQQ): Operate in Multiple Reaction Monitoring (MRM) mode. Define transitions for unlabeled (M+0) and labeled (M+1) D-Lyxose and a key downstream metabolite (e.g., a labeled pentose phosphate pathway intermediate).

    • QTOF and Orbitrap: Operate in full scan mode with a high resolution setting (e.g., >40,000 for TOF, >70,000 for Orbitrap) to accurately measure the mass of the isotopologues.[12][15]

4. Data Analysis:

  • Integrate the peak areas for the M+0 and M+1 isotopologues of D-Lyxose and the target downstream metabolite.

  • Natural Abundance Correction: It is critical to correct for the natural 1.1% abundance of 13C, which contributes to the M+1 peak even in unlabeled compounds.[9][16] This is typically done using established algorithms or software packages.[17]

  • Calculate the percent isotopic enrichment using the corrected peak areas.

  • For the QTOF and Orbitrap data, calculate the mass accuracy (in ppm) for each measured isotopologue.

  • Analyze technical replicates (n=5) of the same sample to determine the reproducibility, expressed as the coefficient of variation (CV%).

Data Presentation and Interpretation

The following tables summarize hypothetical data from the comparative experiment.

Table 1: Performance Comparison for D-Lyxose-2-13C (M+1) Analysis

Performance MetricTriple Quadrupole (QQQ)QTOFOrbitrap
Mode of Operation MRMFull ScanFull Scan
Mass Accuracy (ppm) Not Applicable1.8 ppm0.5 ppm
Isotopic Enrichment (%) 99.2%99.1%99.1%
Reproducibility (CV%) 2.1%3.5%3.1%
Signal-to-Noise (S/N) >1500>800>1000

Table 2: Performance Comparison for a Downstream Metabolite (M+1)

Performance MetricTriple Quadrupole (QQQ)QTOFOrbitrap
Mode of Operation MRMFull ScanFull Scan
Mass Accuracy (ppm) Not Applicable2.1 ppm0.7 ppm
Isotopic Enrichment (%) 45.3%45.8%45.6%
Reproducibility (CV%) 4.5%6.8%5.2%
Signal-to-Noise (S/N) >500>250>350
Interpretation of Results
  • Mass Accuracy: As expected, the high-resolution instruments (Orbitrap and QTOF) provide excellent mass accuracy, with the Orbitrap showing slightly better performance.[11] This is a critical advantage when identifying unknown metabolites or differentiating labeled compounds from isobaric interferences. The quadrupole, being a low-resolution instrument, does not provide accurate mass information.[5]

  • Isotopic Enrichment: All three platforms provide highly consistent measurements of isotopic enrichment for both the tracer itself and the downstream metabolite. This demonstrates that with proper method development, each instrument is capable of accurately quantifying the degree of label incorporation.

  • Reproducibility (CV%): The Triple Quadrupole, operating in the highly specific MRM mode, shows the best reproducibility (lowest CV%). This is its primary strength and why it is considered the gold standard for targeted quantification.[18] The full-scan modes on the TOF and Orbitrap, while highly informative, can exhibit slightly higher variability.

  • Signal-to-Noise (S/N): The QQQ demonstrates the highest S/N ratio for the targeted analytes. This is because in MRM mode, the instrument dedicates all of its time to measuring only the predefined ions of interest, filtering out chemical noise. This superior sensitivity is crucial when analyzing low-abundance metabolites.

Discussion and Recommendations

The choice of mass spectrometer for D-Lyxose-2-13C tracer analysis is not a one-size-fits-all decision. It depends heavily on the specific goals of the research.

  • For Targeted Validation and Quantitation: If the metabolic pathway is well-defined and the goal is to precisely and reproducibly quantify the flux of D-Lyxose-2-13C into a known set of downstream metabolites, the Triple Quadrupole is the superior choice. Its exceptional sensitivity and reproducibility in MRM mode make it ideal for validating metabolic changes in response to drug treatment or genetic modification.[10]

  • For Discovery and Exploratory Metabolomics: If the goal is to explore the global metabolic fate of D-Lyxose-2-13C and identify all potential downstream metabolites, a high-resolution accurate-mass (HRAM) instrument is essential. The Orbitrap offers the highest resolution, which is invaluable for separating labeled metabolites from other molecules with very similar masses in complex biological samples.[10][12] The QTOF is also an excellent choice, providing a balance of high mass accuracy, speed, and a wide dynamic range.[11] These platforms allow for "discovery" or "untargeted" analysis, where the data is mined retrospectively for all labeled species.[15]

  • Ensuring Cross-Platform Consistency: As our data shows, the core measurement of isotopic enrichment can be highly consistent across platforms. To achieve this, it is imperative to implement rigorous quality control measures, including the use of a stable isotope-labeled internal standard for each analyte to correct for variability in sample preparation and matrix effects.[18] Furthermore, a standardized data processing workflow, especially for natural abundance correction, is critical for comparing results between different instruments or laboratories.[17]

Conclusion

The consistency of D-Lyxose-2-13C tracer analysis is achievable across Quadrupole, TOF, and Orbitrap mass spectrometers, provided that each instrument is operated within its optimal parameters and a rigorous, validated workflow is employed. The Triple Quadrupole excels in targeted, high-sensitivity quantification with unmatched reproducibility. In contrast, TOF and Orbitrap platforms provide the high resolution and mass accuracy required for untargeted, discovery-based experiments, allowing for a global view of tracer incorporation. By understanding the fundamental strengths and weaknesses of each technology, researchers can confidently select the right tool for their specific scientific question, ensuring the generation of high-quality, reliable, and consistent data in their metabolic flux studies.

References

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Validation-based model selection for 13 C metabolic flux analysis with uncertain measurement errors. (2022). PLOS Computational Biology. [Link]

  • Pros and Cons of Three High-Resolution Mass Spec Approaches. (2017). Biocompare. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015). Frontiers in Plant Science. [Link]

  • High Quality 13C metabolic flux analysis using GC-MS. (n.d.). RWTH Publications. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. [Link]

  • Makarov, A. (2013). Orbitrap Mass Spectrometry. Analytical Chemistry. [Link]

  • Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry. (2024). GenTech Scientific. [Link]

  • Wittmann, C. (1999). Mass spectrometry for metabolic flux analysis. Biotechnology and Bioengineering. [Link]

  • Gas Chromatography–Mass Spectrometry-Based 13 C-Labeling Studies in Plant Metabolomics. (n.d.). Springer Nature Experiments. [Link]

  • Model validation and selection in metabolic flux analysis and flux balance analysis. (2023). Office of Scientific and Technical Information. [Link]

  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. (2025). Persee. [Link]

  • Huege, J., et al. (2014). Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. ResearchGate. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). ACS Measurement Science Au. [Link]

  • Stable Isotope Tracers: Technological Tools that have Emerged. (1999). National Center for Biotechnology Information. [Link]

  • Application of Metabolic Flow Analysis Techniques in Biomedical Research. (n.d.). News-Medical.net. [Link]

  • The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. (2025). Technology Networks. [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2011). National Center for Biotechnology Information. [Link]

  • Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. (2014). National Center for Biotechnology Information. [Link]

  • Stable isotope tracers in muscle physiology research. (n.d.). The Physiological Society. [Link]

  • Stable Isotope Tracer - British Mass Spectrometry Society. (n.d.). British Mass Spectrometry Society. [Link]

  • Chapter: 8 Stable Isotope Tracers: Technological Tools That Have Emerged. (1999). National Academies of Sciences, Engineering, and Medicine. [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (2022). Frontiers in Neuroscience. [Link]

  • Stable Isotope Assays for De Novo Lipogenesis and Lipid Kinetics. (n.d.). Metabolic Solutions. [Link]

  • For Flux Sake: Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. (2022). International Journal of Sport Nutrition and Exercise Metabolism. [Link]

  • Metabolic trapping – Knowledge and References. (n.d.). Taylor & Francis. [Link]

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Validation

Precision Fluxomics: Verifying D-Lyxose-2-13C Metabolic Bottlenecks in Engineered Strains

Executive Summary In the metabolic engineering of rare pentose utilization—specifically D-Lyxose—researchers face a recurring challenge: distinguishing between kinetic bottlenecks (enzyme inefficiency) and thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the metabolic engineering of rare pentose utilization—specifically D-Lyxose—researchers face a recurring challenge: distinguishing between kinetic bottlenecks (enzyme inefficiency) and thermodynamic limitations (unfavorable equilibrium). While standard metabolomics (unlabeled) can identify pool size accumulation, it fails to quantify the rate of turnover.

This guide compares the use of D-Lyxose-2-13C against traditional alternatives ([U-13C] labeling and Flux Balance Analysis). We posit that the C2-positional label is the superior tool for dissecting the split ratio between the Isomerase Pathway (productive) and Oxidative Degradation (wasteful), specifically due to the distinct fate of the C2 carbon during Pentose Phosphate Pathway (PPP) recycling.

Part 1: The Metabolic Landscape & The Problem

To engineer E. coli or S. cerevisiae for D-Lyxose utilization, two primary pathways are generally constructed. The efficiency of these pathways is often compromised by "silent" bottlenecks where intermediate metabolites accumulate or divert to toxicity.

The Pathways[1][2][3][4][5]
  • The Isomerase Route (Target): D-Lyxose

    
     D-Xylulose 
    
    
    
    D-Xylulose-5-P
    
    
    Non-Oxidative PPP.
  • The Oxidative Route (Competitor/Waste): D-Lyxose

    
     D-Lyxonate 
    
    
    
    Pyruvate + Glycolaldehyde (Weimberg/Dahms-like pathways).
The Visualization

The following diagram illustrates the divergent fates of the C2 label. Note how the Isomerase pathway retains the C2 label in the carbon backbone of central metabolites, whereas oxidative routes often shift the positional index or lead to dead-end byproducts.

Lyxose_Pathway cluster_bottlenecks Common Bottlenecks Lyxose_Ext D-Lyxose (Extracellular) [2-13C] Lyxose_Int D-Lyxose (Intracellular) [2-13C] Lyxose_Ext->Lyxose_Int Permease (GalP/XylE) Xylulose D-Xylulose [2-13C] Lyxose_Int->Xylulose LyxI (Isomerase) Lyxonate D-Lyxonate [2-13C] Lyxose_Int->Lyxonate Dehydrogenase X5P Xylulose-5P [2-13C] Xylulose->X5P XylB (Kinase) GAP Glyceraldehyde-3P [2-13C] X5P->GAP Transketolase F6P Fructose-6P [2-13C] X5P->F6P Transaldolase KDPG KDPG [2-13C] Lyxonate->KDPG Dehydratase Pyruvate Pyruvate [1-13C] (Positional Shift) KDPG->Pyruvate Aldolase

Figure 1: Fate of the C2-label in D-Lyxose metabolism. Green path represents the target isomerase pathway; Red path represents oxidative loss. Note the positional shift in Pyruvate in the oxidative pathway.

Part 2: Comparative Analysis of Tracers

Why choose D-Lyxose-2-13C over cheaper alternatives? The answer lies in Positional Resolution .

Comparison Guide
FeatureD-Lyxose-2-13C (Recommended)[U-13C]-D-Lyxose (Alternative)Unlabeled / FBA (Baseline)
Primary Utility Mechanistic Elucidation. Distinguishes bond cleavage events in PPP.Global Enrichment. Measures total uptake and biomass incorporation.Pool Size. Measures concentration accumulation only.
Bottleneck ID High. Can differentiate if carbon is stuck at LyxI (isomerization) or XylB (phosphorylation) based on downstream fragment patterns.Medium. Can see accumulation, but cannot easily distinguish between oxidative vs. non-oxidative routing without complex modeling.Low. High concentration

Low Flux. (Could be a dammed river or a stagnant lake).
PPP Sensitivity Excellent. The C2 label is retained in specific fragments of F6P and GAP, allowing calculation of Transketolase activity.Poor. All carbons are labeled; "mass isotopomer" distribution is binary (all or nothing), masking recycling rates.None.
Cost High.Moderate.Low.
Data Output Specific Mass Isotopomer Distributions (MIDs) (M+1 dominant).Total Mass Shift (M+5 dominant).Stoichiometric Flux (Theoretical).

Expert Insight: Using [U-13C] Lyxose often leads to "isotopic saturation" where all downstream metabolites become fully labeled, washing out the kinetic data needed to calculate split ratios. D-Lyxose-2-13C produces a distinct "M+1" signal that dilutes in a predictable manner only when specific pathway branches are active [1, 2].

Part 3: Experimental Protocol (Self-Validating System)

To guarantee data integrity, this protocol includes a Quenching step to stop metabolism instantly. Without this, the rapid turnover of Xylulose-5P (turnover time < 2 seconds) will falsify your data.

Workflow Diagram

Workflow Step1 1. Steady State Culture (M9 Minimal + 2-13C Lyxose) Step2 2. Rapid Quenching (-40°C Methanol) Step1->Step2 OD600 ~1.0 Step3 3. Intracellular Extraction (Chloroform/Methanol) Step2->Step3 Centrifugation Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Derivatization (Optional) Step5 5. Flux Modeling (INCA/OpenFlux) Step4->Step5 MID Data

Figure 2: 13C-MFA Workflow for Lyxose Bottleneck Verification.

Step-by-Step Methodology
  • Inoculation & Tracer Feeding:

    • Inoculate engineered strain into M9 minimal medium.

    • Carbon Source: 5 g/L D-Lyxose containing 20% [2-13C]-D-Lyxose and 80% unlabeled D-Lyxose.

    • Why 20%? This ratio prevents detector saturation while providing sufficient signal-to-noise for M+1 isotopomers.

  • Metabolic Steady State:

    • Allow cells to grow for at least 5 doublings. This ensures the intracellular isotopic envelope reflects the metabolic flux, not the inoculum history [3].

  • Rapid Quenching (The Critical Control Point):

    • Protocol: Rapidly inject 1 mL of culture into 4 mL of 60% Methanol buffered with 10mM Ammonium Acetate at -40°C .

    • Validation: If the temperature rises above -20°C, enzyme activity may resume, altering the Xylulose/Lyxose ratio. Maintain strict temperature control.

  • Extraction:

    • Centrifuge at -20°C. Discard supernatant.

    • Extract pellet with acetonitrile:methanol:water (40:40:20) at -20°C.

    • Add Internal Standard (e.g., 13C-Sorbitol) to correct for extraction losses.

  • LC-MS/MS Analysis:

    • Target Metabolites: Lyxose, Xylulose, Xylulose-5P, Ribose-5P, Sedoheptulose-7P.

    • Note: Lyxose and Xylulose are isomers.[1] You must use a chromatographic column capable of separating aldoses from ketoses (e.g., HILIC or specialized ligand-exchange columns) [4].

Part 4: Data Interpretation & Bottleneck Identification

How do you read the results? You are looking for the Mass Isotopomer Distribution (MID) .

Scenario A: The "Isomerase" Bottleneck
  • Observation: High intracellular pool of Lyxose (M+1 labeled). Extremely low pool of Xylulose (M+1).

  • Flux Calculation: The flux

    
     (Lyxose 
    
    
    
    Xylulose) is near zero.
  • Conclusion: The LyxI enzyme has poor affinity (

    
    ) or low 
    
    
    
    for Lyxose.
  • Action: Perform directed evolution on LyxI or switch to a more promiscuous isomerase (e.g., from C. cellulolyticum).

Scenario B: The "Kinase" Bottleneck (The Silent Killer)
  • Observation: High pools of both Lyxose and Xylulose (M+1). Low pools of Xylulose-5P and downstream PPP metabolites.

  • Flux Calculation:

    
     is high, but 
    
    
    
    is low.
  • Action: Overexpress xylB or check ATP/ADP ratios.

Scenario C: Oxidative Leakage
  • Observation: Appearance of labeled Lyxonate or 2-Keto-3-deoxy-pentonate.

  • Tracing: If you see M+1 in Pyruvate but the labeling pattern suggests C1-C2 cleavage inconsistent with PPP, the cell is routing Lyxose through the Weimberg pathway.

  • Action: Knock out yjhG or yagF (dehydratases) to force flux back to the isomerase pathway.

References

  • Antoniewicz, M. R. (2013).[2] 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering. Link

  • Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry. Link

  • Gonzalez, J. E., et al. (2017). Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis. Metabolic Engineering. Link

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